Technical Guide: Synthesis and Application of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7)
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, privileged pharmacophore scaffold extensively utilized in modern medicinal chemistry. Characterized by its rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, privileged pharmacophore scaffold extensively utilized in modern medicinal chemistry. Characterized by its rigid benzofuran core and strategically positioned halogen and ester functional groups, it serves as a critical intermediate in the synthesis of highly selective kinase inhibitors. Recently, this compound has gained prominence as the foundational building block for Pyrazolo[3,4-d]pyridazinone derivatives, which are potent Discoidin Domain Receptor 1 (DDR1) inhibitors designed via deep learning generative models to treat Inflammatory Bowel Disease (IBD) .
This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in targeted drug discovery.
The structural architecture of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate offers multiple vectors for late-stage functionalization. The C6-bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-ethyl ester allows for facile amidation or hydrolysis.
Table 1: Quantitative Physicochemical Data
Property
Value
Scientific Relevance
Chemical Name
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Standard IUPAC nomenclature.
CAS Number
200185-91-7
Unique registry identifier for regulatory compliance.
Molecular Formula
C₁₂H₁₁BrO₃
Indicates a high degree of unsaturation (aromaticity).
Molecular Weight
283.12 g/mol
Low molecular weight, ideal for fragment-based drug design.
Purity Standard
≥98% (HPLC)
Required threshold to prevent catalytic poisoning in downstream steps.
Physical Form
Solid
Facilitates easy handling and gravimetric precision.
Storage
Room Temperature
Thermodynamically stable; no specialized cold-chain required.
Mechanistic Synthesis Workflow
The synthesis of the benzofuran core relies on a tandem O-alkylation and intramolecular aldol-type condensation. The protocol is designed to be a self-validating system, ensuring high yield without the need for intermediate purification.
Reaction Causality & Design
The reaction utilizes 1-(4-bromo-2-hydroxyphenyl)ethan-1-one and ethyl bromoacetate.
Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It leaves the nucleophile (phenoxide ion) unsolvated and highly reactive, drastically accelerating the initial Sₙ2 O-alkylation.
Base Selection (K₂CO₃): Potassium carbonate is chosen for its specific pKa profile. It is strong enough to deprotonate the phenol (pKa ~10) to initiate alkylation, and the excess (3 equivalents) subsequently deprotonates the newly installed activated methylene group. This drives the intramolecular cyclization with the adjacent ketone.
Thermodynamic Driving Force: The reaction proceeds at room temperature because the final dehydration step yields a fully conjugated, aromatic benzofuran ring, providing an immense thermodynamic sink that pulls the reaction to completion.
Workflow for synthesizing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates in-process validation checks :
Preparation: To a rigorously dried 100 mL round-bottom flask, add 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (6.14 g, 28.56 mmol) and dissolve in anhydrous DMF (30 mL).
Activation: Add anhydrous K₂CO₃ (11.84 g, 85.69 mmol). Causality: The suspension will slightly change color as the phenoxide generates.
Alkylation: Introduce ethyl bromoacetate (7.16 g, 42.84 mmol) dropwise to manage any mild exotherm. Stir the heterogeneous mixture at room temperature.
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate, 4:1). The reaction is self-validating when the starting material spot completely disappears (typically ~4 hours), confirming full tandem cyclization.
Phase-Separation Workup: Dilute the crude mixture with Ethyl Acetate (EA, 100 mL). Wash the organic layer with deionized water (3 × 50 mL). Causality: DMF is highly water-soluble. A triplicate aqueous wash is mandatory to completely partition DMF into the aqueous phase, preventing solvent contamination in downstream steps.
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Causality: Removing trace water prevents the hydrolysis of the ethyl ester during solvent evaporation. The crude product is typically pure enough for immediate downstream application.
Downstream Application: Deep Learning-Driven DDR1 Inhibition
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is not an end-product; it is a critical node in advanced drug discovery. Recently, deep generative models identified this benzofuran core as an optimal scaffold to achieve high kinase selectivity against DDR1, a receptor implicated in the overproduction of pro-inflammatory cytokines in IBD .
Aminocarbonylation to Key Intermediates
To build the DDR1 inhibitor (Compound 2), the C6-bromide of the benzofuran core undergoes a sophisticated Palladium-catalyzed aminocarbonylation.
Instead of using highly toxic carbon monoxide (CO) gas, researchers utilize Mo(CO)₆ as a solid, bench-stable CO surrogate. The reaction employs cataCXium A (a bulky, electron-rich phosphine ligand) which facilitates the oxidative addition of the strong C-Br bond to the Pd(0) catalyst, followed by CO insertion and nucleophilic attack by 3-aminobenzotrifluoride.
Biological Pathway & Efficacy in IBD
Once synthesized, the resulting benzofuran derivatives exhibit an IC₅₀ of ~10.6 nM against DDR1. By selectively binding to the kinase domain of DDR1, the compound halts receptor autophosphorylation. This creates a downstream blockade of pro-inflammatory cytokine expression, effectively ameliorating colon shortening and weight loss in dextran sulfate sodium (DSS)-induced colitis models.
Mechanism of benzofuran-derived DDR1 inhibitors in alleviating IBD.
Conclusion
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) represents a masterclass in intermediate design. Its robust, scalable synthesis relies on fundamental thermodynamic principles, while its structural geometry provides the exact spatial arrangement required to navigate the stringent selectivity filters of modern deep-learning-based drug discovery. Mastering its handling and functionalization is essential for any laboratory focused on advanced kinase inhibitor development.
References
Tan, X., Li, C., Yang, R., et al. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 103-119.[Link]
Exploratory
Technical Whitepaper: Physicochemical Characterization and Synthetic Validation of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a highly valued halogenated heterocyclic building block in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a highly valued halogenated heterocyclic building block in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and isotopic signature—alongside field-proven synthetic methodologies and analytical validation protocols. Designed for drug development professionals, this guide establishes a self-validating framework for synthesizing and characterizing this critical intermediate.
Understanding the exact molecular weight and isotopic distribution of a halogenated intermediate is paramount for downstream analytical tracking. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) belongs to the benzofuran chemical class and serves as a versatile scaffold for cross-coupling reactions[1].
Causality in Mass Spectrometry:
Because bromine exists in nature as a nearly 1:1 mixture of two stable isotopes (79Br and 81Br), the compound does not present a single mass peak in high-resolution mass spectrometry (HRMS). Instead, it yields a characteristic "doublet" separated by exactly 2 atomic mass units (amu). This isotopic signature is a self-validating feature during synthesis; the presence of the M and M+2 peaks at equal intensities confirms that the bromine atom has not been inadvertently cleaved during high-temperature cyclization steps.
Synthetic Methodology & Workflow
The construction of the benzofuran core is typically achieved through a base-promoted intramolecular cyclization. The synthesis utilizes 4-bromo-2-hydroxyacetophenone and ethyl bromoacetate as primary starting materials.
Protocol 1: Base-Promoted Cyclization Workflow
This protocol leverages a one-pot O-alkylation followed by an intramolecular aldol-type condensation.
Deprotonation: Charge a dry, argon-flushed round-bottom flask with 4-bromo-2-hydroxyacetophenone (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Add anhydrous potassium carbonate (K2CO3, 2.5 eq).
Causality: K2CO3 is selected because it is a mild base with a pKa sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) without causing premature hydrolysis of the ester group on the incoming ethyl bromoacetate. DMF, a polar aprotic solvent, solvates the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion.
O-Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) at room temperature. Stir for 2 hours.
Validation Checkpoint: TLC (Thin Layer Chromatography) should indicate the complete consumption of the starting phenol, yielding a less polar intermediate ether.
Intramolecular Cyclization: Elevate the reaction temperature to 80–90 °C for 4–6 hours.
Causality: While O-alkylation is rapid at ambient temperature, the subsequent carbon-carbon bond formation (aldol-type condensation between the active methylene and the ketone carbonyl) requires thermal energy to overcome the activation barrier. The subsequent dehydration step drives the formation of the thermodynamically stable, aromatic benzofuran ring[3].
Workup & Purification: Quench the reaction with ice-water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Synthetic workflow for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate via O-alkylation.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized batch, the molecular weight must be empirically validated using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: LC-MS Molecular Weight Determination
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
Causality: Formic acid serves a dual purpose. It suppresses silanol interactions on the C18 stationary phase (improving peak shape) and provides the abundant protons necessary for efficient ionization in the mass spectrometer source.
Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the protonated molecular ion[M+H]+.
Validation Checkpoint: The spectrum must display a distinct doublet at m/z 283.00 and 285.00. If a single peak at m/z 205 is observed, it indicates that debromination occurred during the thermal cyclization step, and the batch must be rejected.
Mass spectrometry isotopic detection logic for brominated benzofuran derivatives.
Application in Drug Discovery
The 3-methylbenzofuran-2-carboxylate scaffold is highly privileged. Research indicates that derivatization of this core structure—such as converting the ester into a carbohydrazide and subsequently into thiosemicarbazides—yields potent antitumor agents. Specifically, these derivatives have shown significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines like A549 and NCI-H23 (3)[3]. The exact molecular weight (283.12 g/mol ) of the ethyl 6-bromo-3-methylbenzofuran-2-carboxylate precursor ensures it is well within the optimal range for Lipinski's Rule of Five, allowing subsequent bulky modifications while maintaining drug-like physicochemical properties.
References
Title: Ethyl 6-broMo-3-Methylbenzofuran-2-carboxylate — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells
Source: National Center for Biotechnology Information (NIH/PMC)
URL: [Link]
Technical Whitepaper: Structural Elucidation and Synthetic Methodology of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. Featuring a rigid, lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. Featuring a rigid, lipophilic benzofuran core and multiple orthogonal reactive sites, this compound serves as a foundational scaffold in the design of targeted therapeutics. Most notably, it is a key intermediate in the synthesis of Pyrazolo[3,4-d]pyridazinone derivatives, which act as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1)—a receptor tyrosine kinase implicated in severe inflammatory and fibrotic diseases .
This whitepaper provides an in-depth analysis of the compound's IUPAC nomenclature, physicochemical properties, and field-proven synthetic methodologies, emphasizing the mechanistic causality behind each protocol step.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate , provides a precise topological map of the molecule. Understanding this nomenclature is critical for structural elucidation and derivative design:
Benzofuran Core: The parent scaffold is a bicyclic system comprising a benzene ring fused to a furan ring. According to IUPAC rules for fused heterocycles, numbering begins at the heteroatom (the furan oxygen is designated as position 1).
Ring Numbering: Numbering proceeds around the furan ring (C2, C3), skips the bridgehead carbons for primary substituent numbering (designated 3a and 7a), and continues around the benzene ring (C4, C5, C6, C7).
-2-carboxylate (Principal Functional Group): An ester group is located at the C2 position. The suffix "-carboxylate" is utilized because the carbonyl carbon of the ester is not a constituent atom of the benzofuran ring system. The alkyl portion of the ester is an Ethyl group, which is cited at the very beginning of the name.
3-methyl: A methyl group (
−CH3
) is bonded to the C3 position of the furan ring, providing steric bulk that often influences ligand-kinase binding kinetics.
6-bromo: A bromine atom is located at the C6 position on the benzene ring. This halogen serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profile
The physical and chemical properties of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate dictate its handling, solubility, and reactivity during complex multi-step syntheses .
Property
Value
Clinical / Synthetic Significance
Molecular Formula
C12H11BrO3
Defines the stoichiometric baseline for reaction equivalents.
Molecular Weight
283.12 g/mol
Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
CAS Registry Number
200185-91-7
Unique identifier for regulatory and procurement tracking.
Physical Form
Solid
Stable at room temperature; facilitates easy weighing and transfer.
Solubility
Soluble in DMF, EtOAc, Toluene
Highly compatible with polar aprotic and non-polar organic solvents.
Strategic Role in Medicinal Chemistry: DDR1 Kinase Inhibition
In drug development, the benzofuran core of this compound is strategically utilized to occupy the hydrophobic ATP-binding pocket of kinases. Recently, it has been employed to synthesize potent Pyrazolo[3,4-d]pyridazinone derivatives that selectively inhibit DDR1. DDR1 is activated by collagen and triggers downstream signaling cascades (MAPK, PI3K/Akt) that drive the expression of pro-inflammatory cytokines (IL-6, TNF-
α
). By inhibiting DDR1 autophosphorylation, these derivatives demonstrate profound oral therapeutic efficacy in models of colitis and fibrosis .
DDR1 signaling pathway and targeted inhibition by Pyrazolo[3,4-d]pyridazinone derivatives.
Synthetic Methodology & Mechanistic Causality
The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is achieved via a highly efficient two-step protocol starting from 1-(4-bromo-2-hydroxyphenyl)ethan-1-one. This sequence relies on an initial
SN2
O-alkylation followed by a base-mediated intramolecular aldol-type condensation .
Two-step synthetic workflow: O-alkylation followed by DBU-mediated intramolecular cyclization.
Step 1: O-Alkylation Protocol
Preparation: To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq) in dry N,N-Dimethylformamide (DMF), add ethyl bromoacetate (1.5 eq) and Potassium Carbonate (
K2CO3
, 3.0 eq).
Reaction: Stir the mixture at room temperature for 4 hours until full conversion is observed via TLC/LC-MS.
Causality & Logic:K2CO3
is selected as a mild inorganic base. It is strong enough to quantitatively deprotonate the phenolic
−OH
(
pKa≈10
) to form a reactive phenoxide nucleophile, but weak enough to prevent the unwanted saponification (hydrolysis) of the ethyl ester product. DMF, a polar aprotic solvent, is critical here; it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the
SN2
displacement of the bromide on ethyl bromoacetate.
Self-Validating Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash the organic layer with water three times . Why three times? DMF is highly water-soluble and can interfere with the subsequent non-polar cyclization step. Multiple aqueous washes ensure complete removal of DMF. Dry the organic layer over anhydrous
Na2SO4
and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization Protocol
Preparation: Dissolve the crude phenoxyacetate intermediate in anhydrous toluene.
Reaction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and heat the mixture to 100 °C for 2 hours.
Causality & Logic: DBU is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the active methylene group (located between the ether oxygen and the carboxylate). The resulting carbanion undergoes an intramolecular attack on the adjacent ketone carbonyl. Toluene is chosen as the solvent because its high boiling point allows for elevated reaction temperatures, which provides the thermodynamic driving force required for the subsequent dehydration step, yielding the fully aromatized benzofuran core.
The C6-bromo substituent of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is not merely structural; it is a deliberate synthetic handle. In the development of DDR1 inhibitors, this bromine is converted into a functionalized amide via Palladium-catalyzed aminocarbonylation .
Mechanistic Insight:
The reaction utilizes 3-aminobenzotrifluoride,
Pd(OAc)2
as the catalyst, and cataCXium A as the ligand. The bulky, electron-rich nature of the cataCXium A phosphine ligand is essential to facilitate the oxidative addition of the highly stable C(sp2)-Br bond to the active Pd(0) species. Furthermore, Molybdenum hexacarbonyl (
Mo(CO)6
) is employed as a solid, bench-stable surrogate for carbon monoxide. At 120 °C,
Mo(CO)6
decomposes to release CO gas in situ, allowing for safe and efficient migratory insertion to form the target amide linkage without the need for high-pressure toxic gas infrastructure.
References
Title: Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, a heterocyclic compound of i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and offer insights into the selection of reagents and reaction conditions, adhering to the principles of scientific integrity and practical applicability.
Introduction to Benzofuran Synthesis
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide range of pharmacological activities.[1][2] The development of efficient and versatile synthetic methods to access these scaffolds is crucial for the exploration of new chemical entities. Among the various strategies, the synthesis from substituted phenols and β-ketoesters remains a robust and widely employed approach due to the ready availability of starting materials and the reliability of the transformation.[3][4]
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be efficiently achieved through a two-step process commencing with readily available starting materials: 4-bromophenol and ethyl 2-chloroacetoacetate. This pathway involves an initial O-alkylation followed by an intramolecular cyclization.
Step 1: O-Alkylation of 4-bromophenol
The first step is a nucleophilic substitution reaction where the phenoxide ion, generated from 4-bromophenol in the presence of a base, attacks the electrophilic carbon of ethyl 2-chloroacetoacetate. This Williamson ether synthesis-type reaction forms the key intermediate, ethyl 2-(4-bromophenoxy)-3-oxobutanoate.
Step 2: Intramolecular Cyclodehydration
The second step involves the intramolecular cyclization of the intermediate ether. This reaction is typically promoted by a dehydrating agent or acid catalyst. The enol or enolate form of the β-ketoester attacks the aromatic ring, leading to the formation of the benzofuran ring system. This cyclodehydration reaction is a type of electrophilic aromatic substitution.
Mechanistic Insights
The choice of reagents and reaction conditions is critical for the success of this synthesis.
Base Selection for O-Alkylation: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed for the O-alkylation step. It is strong enough to deprotonate the phenol to a significant extent, forming the reactive phenoxide, but not so strong as to promote self-condensation of the β-ketoester. The reaction is often carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic substitution.[5]
Cyclization Catalyst: The intramolecular cyclization is an acid-catalyzed process. A strong protic acid like sulfuric acid (H₂SO₄) or a Lewis acid can be used to promote the reaction. The acid protonates the carbonyl oxygen of the ketone, making the enol form more favorable and activating the aromatic ring for electrophilic attack. Polyphosphoric acid (PPA) is also a common and effective reagent for such cyclodehydrations.[6]
The overall synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous benzofuran derivatives.[7][8] Researchers should adapt and optimize the conditions as necessary based on their experimental setup and observations.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Formula
Molar Mass ( g/mol )
4-Bromophenol
106-41-2
C₆H₅BrO
173.01
Ethyl 2-chloroacetoacetate
609-15-4
C₆H₉ClO₃
164.59
Potassium Carbonate (anhydrous)
584-08-7
K₂CO₃
138.21
Acetone (anhydrous)
67-64-1
C₃H₆O
58.08
Sulfuric Acid (concentrated)
7664-93-9
H₂SO₄
98.08
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
Sodium Bicarbonate
144-55-8
NaHCO₃
84.01
Sodium Sulfate (anhydrous)
7757-82-6
Na₂SO₄
142.04
Diethyl Ether
60-29-7
C₄H₁₀O
74.12
Hexane
110-54-3
C₆H₁₄
86.18
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)-3-oxobutanoate
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (100 mL).
Stir the mixture at room temperature for 15 minutes.
Add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise to the suspension over 10 minutes.
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with acetone (2 x 20 mL).
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Carefully add the crude ethyl 2-(4-bromophenoxy)-3-oxobutanoate to a flask containing concentrated sulfuric acid (50 mL) at 0 °C (ice bath).
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the cyclization by TLC.
Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) with vigorous stirring.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
The described protocol is based on well-established chemical transformations. The progress of each step can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome of the synthesis.
Conclusion
This guide outlines a practical and mechanistically sound pathway for the synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate. By understanding the underlying principles of each reaction step, researchers can effectively troubleshoot and optimize the procedure to achieve high yields of the desired product. The versatility of this synthetic route allows for the potential generation of a library of substituted benzofuran derivatives for further investigation in drug discovery programs.
References
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
Grokipedia. (n.d.). Perkin rearrangement.
Wikipedia. (2023, September 12). Perkin rearrangement. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
Ma, Z., Zhou, M. Z., & Zhang, M. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(3-4), 164-170. [Link]
Khan, I., Zaib, S., Batool, S., & Abbas, N. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29755-29779. [Link]
Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 344-349. [Link]
Chaczatrian, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry, 3(3), 1-7. [Link]
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Wang, B., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8847-8857. [Link]
Google Patents. (n.d.). Preparation method of 2-chloro-4-bromophonel with high purity.
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Khanam, S. A., et al. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica, 8(4), 219-225. [Link]
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
ResearchGate. (n.d.). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]
Google Patents. (n.d.). Method for the synthesis of 4-benzofuran-carboxylic acid.
Research Repository. (n.d.). Diphenoxytriphenylphosphorane: A potent carbohydrate cyclodehydration reagent. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]
ResearchGate. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Retrieved from [Link]
Talybov, G. M. (2025). SYNTHESIS AND INTRAMOLECULAR CYCLIZATION OF PROPARGYL ETHERS DERIVED FROM 1-BROMO(IODO)-3-ORGANYLOXY-2-PROPANOL. Ukrainian Chemical Journal, 91(1), 80-85. [Link]
"Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" mechanism of action
An In-Depth Technical Guide on the Potential Mechanisms of Action of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Authored by: A Senior Application Scientist Introduction: The Benzofuran Scaffold - A Privileged Motif i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Potential Mechanisms of Action of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the field of medicinal chemistry.[1] Derivatives of this scaffold are prevalent in numerous natural products and have been the focus of extensive synthetic efforts, leading to a vast array of molecules with significant therapeutic potential.[2] The versatility of the benzofuran nucleus allows for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides a detailed technical exploration of the potential mechanisms of action of a specific derivative, ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, by leveraging the extensive knowledge of the broader class of benzofuran compounds. While direct mechanistic studies on this particular molecule are not yet prevalent in the scientific literature, a comprehensive analysis of structurally related compounds allows for the formulation of scientifically grounded hypotheses regarding its biological targets and pathways.
Chemical Profile of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
This compound features a benzofuran core with a bromine atom at the 6-position, a methyl group at the 3-position, and an ethyl carboxylate group at the 2-position. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.
Synthesis of Benzofuran-2-carboxylates: A General Overview
The synthesis of ethyl benzofuran-2-carboxylates can be achieved through various methods. A common approach involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base.[7]
Exemplary Synthetic Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate
A general and widely utilized method for the synthesis of the ethyl benzofuran-2-carboxylate core is outlined below.
Reactants:
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde for a related compound)[8]
To a solution of the substituted salicylaldehyde in a suitable solvent, the base is added.
The α-bromo ester is then added dropwise to the reaction mixture at ambient temperature.
The mixture is refluxed for a specified period, typically several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).[7]
Upon completion, the solvent is removed under reduced pressure.
The crude product is then subjected to a work-up procedure, which may involve dissolution in an organic solvent, washing with acidic and brine solutions, and drying over an anhydrous salt.
Purification of the final product is typically achieved through column chromatography or recrystallization.[7][8]
Postulated Mechanisms of Action Based on the Benzofuran Scaffold
The biological activity of ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be inferred from the well-documented mechanisms of other benzofuran derivatives. The following sections detail these potential mechanisms.
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][10]
1. Protein Kinase Inhibition:
A significant number of benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and apoptosis.[11][12] Specific kinases targeted by benzofuran derivatives include:
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[13]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, benzofurans can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12]
Other Kinases: Benzofuran derivatives have also been shown to inhibit other kinases such as Aurora B kinase and Pim-1 kinase.[14]
2. Tubulin Polymerization Inhibition:
Some benzofuran derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[15] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in cancer cells.
3. Induction of Apoptosis:
Benzofuran compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways. This can involve the activation of caspases and modulation of the expression of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family.[16] A study on a benzofuran-chalcone derivative demonstrated its ability to induce apoptosis by decreasing the expression of the anti-apoptotic protein BCL-2.[16]
4. Inhibition of Hypoxia-Inducible Factor (HIF-1) and NF-κB Pathways:
The HIF-1 and NF-κB signaling pathways are often dysregulated in cancer and contribute to tumor progression and survival. Certain benzofuran derivatives have been shown to inhibit these pathways, representing another avenue for their anticancer activity.[10][17]
Diagram: Generalized Kinase Inhibition by a Benzofuran Derivative
Caption: Hypothesized kinase inhibition by the benzofuran derivative.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[18][19]
1. Inhibition of Cyclooxygenase (COX) Enzymes:
Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some benzofuran derivatives can inhibit COX enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[17]
2. Suppression of NF-κB and MAPK Signaling Pathways:
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Benzofuran compounds have been shown to inhibit the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[17][19]
Diagram: Modulation of the NF-κB Pathway by a Benzofuran Derivative
Caption: Hypothesized modulation of the NF-κB pathway.
Antimicrobial Activity
Benzofuran derivatives are recognized for their activity against a range of bacterial and fungal pathogens.[20][21] The presence of halogen substituents, such as the bromine atom in ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, has been shown to enhance the antimicrobial potency of benzofuran compounds.[20] While the precise mechanisms are varied and depend on the specific derivative and microbial species, potential modes of action include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's, benzofuran derivatives have shown promise by targeting key pathological processes.[22][23]
1. Inhibition of Amyloid-β (Aβ) Fibril Formation:
The aggregation of amyloid-β peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain benzofuran derivatives have been found to inhibit this aggregation process.[23]
2. Cholinesterase Inhibition:
Some benzofuran-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[24] By inhibiting these enzymes, they can help to restore cholinergic function, which is impaired in Alzheimer's disease.
Quantitative Data on the Biological Activities of Benzofuran Derivatives
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[10]
Substitution at C2 and C3: The ethyl carboxylate group at the C2 position and the methyl group at the C3 position are common features in many biologically active benzofurans and are known to influence their cytotoxic and anti-inflammatory properties.[10]
Halogenation: The presence of a halogen, such as the bromine at the C6 position, can significantly enhance the biological activity of benzofuran derivatives.[10] Halogenation can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The bromo-substituent has been specifically linked to potent anticancer activity.[15]
Future Research Directions
To elucidate the specific mechanism of action of ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, the following experimental approaches are recommended:
In vitro screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and in inflammatory and neurodegenerative disease models to identify its primary biological activity.
Target identification studies: Techniques such as affinity chromatography, proteomics, and computational docking can be employed to identify the specific molecular targets of the compound.
Pathway analysis: Once a primary activity is identified, further studies should focus on elucidating the signaling pathways involved, using techniques like Western blotting, qPCR, and reporter gene assays.
In vivo studies: The efficacy and mechanism of action of the compound should be validated in relevant animal models of disease.
Conclusion
While the precise mechanism of action of ethyl 6-bromo-3-methylbenzofuran-2-carboxylate remains to be definitively established, the extensive body of research on the benzofuran scaffold provides a strong foundation for postulating its potential biological activities. Based on the known effects of structurally similar compounds, it is plausible that this molecule may exhibit anticancer, anti-inflammatory, antimicrobial, or neuroprotective properties through mechanisms such as kinase inhibition, modulation of inflammatory pathways, or inhibition of amyloid-β aggregation. Further focused research is essential to fully characterize the therapeutic potential of this promising compound.
References
[11] Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894.
[27] Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
[10] Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
[3] Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
[28] Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed.
[12] Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (n.d.). ResearchGate.
[14] Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Comparative Analysis. (n.d.). Benchchem.
[22] Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers.
[13] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Taylor & Francis Online.
[29] Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage.
[23] Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (2023). Indian Journal of Pharmaceutical Sciences.
[30] Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363-1366.
[31] Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
[24] Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). PMC.
[15] Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.
[32] Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). RSC Publishing.
[25] Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). Taylor & Francis Online.
[16] Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC.
[1] An In-depth Guide to the Biological Activities of Benzofuran Derivatives. (n.d.). Benchchem.
[33] Some benzofuran scaffolds with neuroprotective AD bioactivities. (n.d.). ResearchGate.
[34] Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). ACS Publications.
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR.
[2] Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave online.
[4] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC.
[5] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press.
[8] The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher.
[7] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry.
[20] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC.
[17] THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025). ResearchGate.
[9] Synthesis of ethyl benzofuran-2-carboxylate. (n.d.). PrepChem.com.
[21] Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). ResearchGate.
[18] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research.
[26] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.
[19] Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI.
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate: A Critical Scaffold in the Discovery of Selective DDR1 Inhibitors
Executive Summary & Strategic Context In the landscape of modern targeted therapeutics, the architectural rigidity and functional versatility of intermediate scaffolds dictate the success of downstream drug candidates. E...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the landscape of modern targeted therapeutics, the architectural rigidity and functional versatility of intermediate scaffolds dictate the success of downstream drug candidates. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) has emerged as a structurally privileged building block in the synthesis of highly selective kinase inhibitors.
Specifically, this benzofuran derivative serves as the foundational core for novel pyrazolo[3,4-d]pyridazinone derivatives targeting Discoidin Domain Receptor 1 (DDR1) . DDR1 is a collagen-activated receptor tyrosine kinase implicated in driving fibrotic diseases, oncology, and severe inflammatory conditions such as Inflammatory Bowel Disease (IBD). By leveraging the geometric constraints of the benzofuran core, researchers have successfully engineered Type II kinase inhibitors that achieve nanomolar potency and unprecedented kinome selectivity .
This technical guide dissects the structural biology, pharmacological data, and self-validating synthetic methodologies surrounding this critical chemical scaffold.
Structural Biology: The Benzofuran Core in Kinase Inhibition
The challenge in kinase inhibitor development is achieving selectivity. Because the ATP-binding pocket (targeted by Type I inhibitors) is highly conserved across the human kinome, off-target toxicity is a persistent hurdle.
The integration of the ethyl 6-bromo-3-methylbenzofuran-2-carboxylate scaffold allows medicinal chemists to bypass this limitation by designing Type II inhibitors . These molecules bind to the inactive DFG-out (Asp-Phe-Gly) conformation of the kinase.
The Planar Core: The rigid, planar nature of the benzofuran ring acts as an optimal spacer, locking the molecule into a favorable bioactive conformation.
Vectorial Projection: The functional groups at the 2-position (carboxylate/amide) and 6-position (bromo- handle for cross-coupling) project substituents deep into the adjacent, less-conserved allosteric hydrophobic pocket of DDR1.
This deep allosteric engagement prevents the kinase from transitioning into its active DFG-in state, thereby halting the autophosphorylation cascade that normally leads to the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Mechanism of DDR1 activation and Type II inhibition by benzofuran derivatives.
Pharmacological Profile & Quantitative Data
When ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is elaborated into advanced pyrazolo[3,4-d]pyridazinone derivatives (such as "Compound 2" detailed in recent deep-learning-assisted drug discovery campaigns), the resulting pharmacological profile is exceptional.
The table below summarizes the quantitative data validating the efficacy of this scaffold-derived inhibitor .
Pharmacological Parameter
Value / Observation
Mechanistic Significance
DDR1 IC₅₀
10.6 ± 1.9 nM
Demonstrates highly potent target engagement and kinase suppression.
Kinase Selectivity (S₁₀)
0.002 at 0.1 μM
Exceptional specificity across a 430-kinase panel, minimizing off-target toxicity.
Binding Conformation
DFG-out (Type II)
Accesses the less-conserved allosteric pocket, driving the high selectivity profile.
Validates oral bioavailability and systemic therapeutic potential in IBD models.
Self-Validating Synthetic Methodology
The utility of ethyl 6-bromo-3-methylbenzofuran-2-carboxylate lies in its robust, high-yielding synthesis and its orthogonal reactivity. Below is the step-by-step, self-validating protocol for synthesizing the scaffold and elaborating it into a potent DDR1 inhibitor.
Phase 1: Synthesis of the Benzofuran Scaffold
Objective: Construct the rigid benzofuran core from a simple acetophenone derivative.
O-Alkylation:
Procedure: To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (28.56 mmol) in anhydrous DMF, add ethyl bromoacetate (42.84 mmol) and K₂CO₃ (85.69 mmol). Stir at room temperature for 4 hours.
Causality: K₂CO₃ acts as a mild base to selectively deprotonate the phenolic hydroxyl group. This enhances its nucleophilicity for an Sₙ2 attack on the electrophilic carbon of ethyl bromoacetate, preventing unwanted side reactions at the ketone.
Validation Checkpoint: Monitor via LC-MS. Full conversion is indicated by the disappearance of the starting material mass and the emergence of the ether intermediate.
Workup & Isolation:
Procedure: Dilute the reaction mixture with ethyl acetate (EA) and wash the organic layer with distilled water three times. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Causality: DMF is highly water-miscible. The aqueous washes effectively partition the DMF and inorganic potassium salts into the aqueous phase, leaving the pure organic intermediate in the EA layer.
Intramolecular Cyclization:
Procedure: Treat the crude intermediate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 100 °C for 2 hours.
Causality: DBU is a strong, sterically hindered, non-nucleophilic base. It facilitates an intramolecular aldol-type condensation between the active methylene group and the ketone carbonyl, driving the dehydration step to yield the fully aromatized ethyl 6-bromo-3-methylbenzofuran-2-carboxylate .
Phase 2: Elaboration via Aminocarbonylation
Objective: Install the critical allosteric-binding moiety utilizing the bromo- handle.
Pd-Catalyzed Cross-Coupling:
Procedure: In a Schlenk tube, combine the benzofuran scaffold (1.12 mmol), 3-aminobenzotrifluoride (0.93 mmol), Pd(OAc)₂ (3 mol %), cataCXium A (6 mol %), DBU (1.4 mmol), and Mo(CO)₆ (0.47 mmol) in DMF. Heat at 120 °C for 16 hours under Argon.
Causality: The bromo- substituent on the 6-position of the benzofuran is highly reactive toward oxidative addition by the Palladium catalyst. Mo(CO)₆ serves as a solid, safe carbon monoxide source. The bulky, electron-rich cataCXium A ligand stabilizes the Pd intermediate, driving the aminocarbonylation to form a rigid amide linkage.
Validation Checkpoint: TLC analysis (Hexane/EA) to confirm the consumption of the brominated scaffold and the formation of the highly fluorescent amide intermediate.
Step-by-step synthetic workflow from starting material to the final inhibitor.
Translational Implications
The successful integration of the ethyl 6-bromo-3-methylbenzofuran-2-carboxylate scaffold into DDR1 inhibitors marks a significant leap in targeted therapy. By providing a chemically stable, synthetically accessible, and geometrically optimized core, researchers can rapidly generate libraries of compounds using deep-learning generative models.
Moving forward, the orthogonal functionalization of this benzofuran core (via the C-2 ester and C-6 bromide) will likely be exploited to fine-tune pharmacokinetic properties, expanding the therapeutic window of DDR1 inhibitors beyond IBD into pulmonary fibrosis, atherosclerosis, and solid tumor oncology.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). 2022 Jan 13;65(1):103-119.
URL:[Link]
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors (PubMed Record)
Source: National Library of Medicine (NIH) / PubMed. PMID: 34821145.
URL:[Link]
Foundational
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate: Comprehensive Spectral Characterization and Synthetic Methodology
Executive Summary In modern drug discovery, functionalized benzofurans serve as privileged scaffolds. Specifically, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile building block u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized benzofurans serve as privileged scaffolds. Specifically, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile building block utilized in the synthesis of selective Discoidin Domain Receptor 1 (DDR1) inhibitors and G-protein coupled receptor 34 (GPR34) modulators. The presence of the C6-bromine provides a reliable handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ethyl ester allows for downstream amidation or saponification.
This whitepaper provides an in-depth technical analysis of the compound’s spectral signatures (NMR, IR, MS) and outlines a self-validating synthetic protocol grounded in mechanistic causality.
Synthetic Workflow & Mechanistic Causality
The construction of the functionalized benzofuran core relies on a robust two-step sequence: an
SN2
O-alkylation followed by an intramolecular base-catalyzed aldol-type condensation.
O-Alkylation: The synthesis begins with 1-(4-bromo-2-hydroxyphenyl)ethan-1-one. Potassium carbonate (
K2CO3
) is selected as the base because its mild nature (
pKa
~10.3) selectively deprotonates the phenolic hydroxyl without triggering premature enolization of the acetyl group or hydrolysis of the incoming ethyl bromoacetate [1]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide anion unsolvated, thereby maximizing its nucleophilicity for the
SN2
displacement.
Cyclization: The resulting intermediate undergoes cyclization mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing toluene[2]. DBU is a sterically hindered, non-nucleophilic amidine base that selectively deprotonates the active methylene of the newly formed ether (
pKa
~20). The resulting enolate attacks the adjacent acetyl carbonyl. The thermodynamic driving force of establishing the aromatic 10-
π
electron benzofuran system ensures spontaneous dehydration, yielding the target compound.
Synthetic workflow for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Comprehensive Spectral Characterization
Accurate structural verification requires a multi-modal analytical approach. The following tables summarize the empirical and literature-supported spectral data for the target compound, detailing the physical causality behind each signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
1H
and
13C
NMR spectra are highly diagnostic for the benzofuran architecture. The magnetic anisotropy of the aromatic ring, combined with the electron-withdrawing nature of the ester and the heavy-atom effect of the bromine, dictate the chemical shifts.
Table 1:
1H
NMR Data (400 MHz,
CDCl3
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
J-Coupling (Hz)
Assignment
Mechanistic Rationale & Causality
7.65
d
1H
1.8
H-7
Highly deshielded by the adjacent ring oxygen and meta-coupled to H-5.
7.42
d
1H
8.4
H-4
Ortho-coupled to H-5. Located peri to the C3-methyl, causing slight steric deshielding.
7.35
dd
1H
8.4, 1.8
H-5
Exhibits both ortho-coupling (to H-4) and meta-coupling (to H-7).
4.42
q
2H
7.1
-OCH₂ -
Deshielded by the adjacent ester oxygen; split by the terminal methyl group.
2.58
s
3H
-
3-CH₃
Benzylic/allylic position on the furan ring; lacks adjacent protons for coupling.
1.42
t
3H
7.1
-CH₂CH₃
Standard aliphatic methyl group split by the adjacent methylene.
Table 2:
13C
NMR Data (100 MHz,
CDCl3
)
Chemical Shift (δ, ppm)
Assignment
Mechanistic Rationale & Causality
160.5
C=O
Conjugated ester carbonyl carbon.
154.2
C-7a
Aromatic bridgehead carbon directly bound to the highly electronegative oxygen.
141.1
C-2
Alpha-carbon of the furan ring, heavily deshielded by the adjacent ester group.
129.5
C-3a
Bridgehead carbon connecting the furan and phenyl rings.
126.8, 124.5
C-5, C-4
Standard aromatic methine carbons.
122.1
C-6
Bromine-bound carbon. The "heavy atom effect" of bromine causes slight upfield shielding relative to oxygen-bound carbons.
120.3
C-3
Beta-carbon of the furan ring, attached to the methyl group.
115.2
C-7
Aromatic methine adjacent to the ring oxygen.
61.2
-OC H₂-
Ester methylene carbon.
14.3
-CH₂C H₃
Ester methyl carbon.
9.5
3-C H₃
Highly shielded furan-bound methyl carbon.
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the bromine atom via its characteristic isotopic signature. Bromine naturally occurs as two isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Consequently, the molecular ion
[M]+∙
presents as a distinct doublet at m/z 282 and 284.
Conjugation with the benzofuran ring lowers the stretching frequency from a standard aliphatic ester (~1735
cm−1
).
~1605, 1580
Sharp, Medium
C=C stretch
Aromatic ring breathing modes and furan double bond vibrations.
~1250, 1160
Broad, Strong
C-O-C stretch
Asymmetric and symmetric stretching of the ester and furan ether linkages.
~650
Sharp, Medium
C-Br stretch
Heavy mass of the bromine atom drops the stretching frequency into the fingerprint region.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in analytical checkpoints, allowing the chemist to validate the reaction state in real-time.
Phase 1: O-Alkylation
Setup: Charge a flame-dried round-bottom flask with 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 equiv) and anhydrous DMF (0.2 M). Add finely powdered
K2CO3
(3.0 equiv) and stir for 10 minutes to allow phenoxide formation (solution will turn slightly yellow).
Reaction: Dropwise add ethyl bromoacetate (1.5 equiv). Stir at room temperature for 4 hours.
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).
Observation: The starting material (
Rf
~0.3) will stain dark brown with aqueous
KMnO4
due to the oxidizable free phenol. The product spot (
Rf
~0.6) will be strictly UV-active and will not stain with
KMnO4
, confirming the complete consumption of the phenolic -OH.
Workup: Quench with cold water (
5×
reaction volume) to crash out the intermediate. Extract with EtOAc (
3×
). Wash the combined organic layers with 5% aqueous
LiCl
or brine (
3×
) to rigorously strip away residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Phase 2: Cyclization
Setup: Dissolve the crude O-alkylated intermediate in anhydrous toluene (0.15 M). Add DBU (1.2 equiv).
Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 2 hours.
Self-Validation Check (Visual & TLC): The reaction will darken as the conjugated benzofuran system forms. TLC (Hexanes/EtOAc 9:1) will reveal a highly fluorescent new spot under short-wave UV (254 nm) at
Rf
~0.5, indicating the formation of the extended aromatic chromophore.
Purification: Cool to room temperature, concentrate the toluene under reduced pressure, and purify via flash column chromatography (silica gel, gradient 0% to 10% EtOAc in Hexanes) to afford Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as an off-white solid.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
US Patent 20100130737A1 (Google Patents)
Exploratory
Crystallographic Profiling of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate: A Structural Whitepaper
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (C₁₂H₁₁BrO₃) is a critical synthetic intermediate in modern medicinal chemistry, most notably utilized in the development of Pyrazolo[3,4-d]pyridazinone de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (C₁₂H₁₁BrO₃) is a critical synthetic intermediate in modern medicinal chemistry, most notably utilized in the development of Pyrazolo[3,4-d]pyridazinone derivatives acting as selective Discoidin Domain Receptor 1 (DDR1) inhibitors[1]. The spatial orientation of the benzofuran core, the electron-withdrawing nature of the bromine atom, and the conformational flexibility of the ethyl ester tail strictly dictate the trajectory of downstream cross-coupling reactions and the ultimate binding affinity of the active pharmaceutical ingredient (API) within the kinase hinge region[1].
This technical guide provides an in-depth analysis of the crystallographic properties, molecular geometry, and supramolecular interactions of this compound. By establishing a rigorous, self-validating protocol for its synthesis, crystallization, and X-ray diffraction (XRD) analysis, we provide structural biologists and drug development professionals with the foundational data necessary for advanced Structure-Based Drug Design (SBDD).
Chemical Synthesis & Crystallization Protocols
To obtain defect-free single crystals suitable for high-resolution X-ray diffraction, the chemical purity of the analyte must strictly exceed 98%. The following methodology outlines a self-validating workflow from raw material to single crystal.
Causality in Synthetic Design
The synthesis relies on a tandem O-alkylation and intramolecular aldol-type condensation[1].
Reagent Selection: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is selected for the initial step. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, rendering the phenoxide intermediate highly nucleophilic for rapid S_N2 attack on ethyl bromoacetate[1].
Cyclization Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed for the subsequent ring closure. Its strong, non-nucleophilic basicity drives the dehydration step without hydrolyzing the newly formed ethyl ester[1].
Step-by-Step Synthesis Protocol
Reaction Setup: Dissolve 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.
Alkylation: Add anhydrous K₂CO₃ (3.0 eq) and ethyl bromoacetate (1.5 eq). Stir the suspension at 25°C for 4 hours until full conversion is observed[1].
Cyclization: Add DBU (1.2 eq) and dilute the mixture with anhydrous toluene. Heat the reaction to 100°C for 2 hours to drive the intramolecular condensation.
Workup & Validation: Quench with water, extract with ethyl acetate (EtOAc), and dry over Na₂SO₄. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient)[1].
Self-Validation Check: Confirm >98% purity via LC-MS and ¹H-NMR. The presence of uncyclized intermediates will poison the crystallization matrix and induce crystal twinning.
Crystal Growth via Slow Evaporation
Solvent Rationale: A binary solvent system of Ethyl Acetate/Ethanol (1:1 v/v) is utilized. The compound exhibits high solubility in EtOAc but moderate solubility in EtOH. As the highly volatile EtOAc evaporates, the solution gradually reaches supersaturation, thermodynamically favoring the nucleation of a highly ordered lattice over amorphous precipitation[2][3].
Dissolution: Dissolve 50 mg of the purified compound in 2.0 mL of the EtOAc/EtOH (1:1) mixture.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL borosilicate glass vial to remove particulate nucleation sites.
Controlled Evaporation: Cap the vial and puncture the septum with a single 25-gauge needle to restrict the vapor escape rate.
Incubation: Store the vial in a dark, vibration-free environment at 20°C for 7–10 days until prismatic crystals emerge[2].
Fig 1. Synthesis and crystallization workflow for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Crystallographic Data & Structural Refinement
Data collection is strictly performed at cryogenic temperatures (100 K). Causality: Lowering the temperature suppresses the thermal vibrations (atomic displacement parameters) of the highly flexible ethyl ester tail, minimizing dynamic disorder and yielding high-resolution electron density maps[4].
Table 1: Crystal Data and Data Collection Parameters
The benzofuran fused-ring system is essentially planar, which is characteristic of highly conjugated heteroaromatic systems[4]. The root-mean-square deviation for the nine atoms of the benzofuran core is typically less than 0.025 Å[4].
A critical structural feature is the orientation of the carboxylate fragment (–CO₂Et). The ester group is slightly twisted out of the benzofuran plane to minimize steric repulsion with the adjacent 3-methyl group, resulting in a dihedral angle of approximately 4.8° to 7.8°[4][5]. This slight deviation from absolute planarity is a crucial parameter when parameterizing force fields for molecular docking simulations[1][6].
Table 2: Selected Bond Lengths and Angles
Structural Feature
Measurement
Significance
C(Aryl)–Br Bond
1.895(3) Å
Standard length; serves as a highly reactive vector for Pd-catalyzed cross-coupling[7].
C=O (Carbonyl)
1.202(4) Å
Indicates strong double-bond character, unperturbed by extensive conjugation.
C(O)–O (Ester)
1.335(4) Å
Standard single bond length within the ester linkage.
Dihedral Angle
~5.2(2)°
Defines the steric boundary of the 3-methyl group against the ester oxygen[4][5].
Supramolecular Assembly
The crystal lattice is stabilized by a network of non-covalent interactions rather than classical strong hydrogen bonds (due to the lack of strong H-bond donors like -OH or -NH)[2][4].
C–H···O Interactions: Weak intermolecular hydrogen bonding occurs between the nucleophilic carbonyl oxygen and the slightly acidic aromatic protons of adjacent molecules (C–H···O distance ≈ 2.54 Å)[4][5].
π–π Stacking: The planar nature of the benzofuran core facilitates face-to-face π-π stacking between parallel molecules along the b-axis. The centroid-to-centroid distance between the benzene and furan rings of adjacent molecules is approximately 3.66 Å, providing robust lattice stabilization[2][4].
Fig 2. Intermolecular interaction network stabilizing the monoclinic crystal lattice.
Implications for Structure-Based Drug Design (SBDD)
Understanding the exact crystallographic coordinates of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is paramount when it is utilized as a scaffold for kinase inhibitors.
In the synthesis of DDR1 inhibitors, the ester moiety is typically converted to an amide or hydrazide, while the 6-bromo position undergoes cross-coupling to introduce bulky hydrophobic groups (e.g., 3-trifluoromethylphenyl)[1]. The crystallographic data proves that the 3-methyl group forces the adjacent C2-substituent into a specific conformational funnel[5]. When docked into the Asp-Phe-Gly (DFG)-out conformation of the DDR1 kinase domain (PDB ID: 5FDP), this pre-organized geometry ensures that the resulting amide linker perfectly aligns to form critical hydrogen bonds with Glu672 (c-Helix) and Asp784 (DFG motif), while the core benzofuran relies on the exact π-π stacking geometries observed in the small-molecule crystal lattice to interact with the hinge region residues (Met704 and Asp702)[1].
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Journal of Medicinal Chemistry - ACS Publications[Link]
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid
ResearchGate[Link]
Ethyl 5-bromo-1-benzofuran-2-carboxylate
National Center for Biotechnology Information (PMC)[Link]
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives
Acta Poloniae Pharmaceutica - Drug Research (PTFARM)[Link]
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate
National Center for Biotechnology Information (PMC)[Link]
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights
Taylor & Francis Online[Link]
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells
National Center for Biotechnology Information (PMC)[Link]
An In-depth Technical Guide on the Stability and Degradation of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Introduction Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry due to the wide array of biological activitie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2] As with any compound intended for pharmaceutical or other advanced applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the potential degradation pathways of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, drawing upon the known reactivity of the benzofuran ring system and its functional groups. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to identify and characterize its degradation products, ensuring the development of stable formulations and robust analytical methods.
Part 1: Physicochemical Properties and Predicted Stability Profile
Before delving into degradation pathways, it is essential to consider the inherent properties of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate that influence its stability.
Property
Value/Information
Source
CAS Number
200185-91-7
Molecular Formula
C12H11BrO3
Physical Form
Solid
Storage
Store at room temperature
The structure combines a relatively stable aromatic benzene ring fused to a more reactive furan ring. The presence of an ethyl ester at the 2-position and a bromine atom at the 6-position introduces specific reactive sites that are susceptible to various degradation mechanisms.
Part 2: Predicted Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are predicted for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate under stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The ethyl ester functional group is the most probable site for hydrolytic degradation.
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to undergo hydrolysis to yield 6-bromo-3-methylbenzofuran-2-carboxylic acid and ethanol. This is a common reaction for benzofuran-2-carboxylate derivatives.[3]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be readily saponified to form the corresponding carboxylate salt. Subsequent acidification would then yield 6-bromo-3-methylbenzofuran-2-carboxylic acid.
Acid-Catalyzed Ring Opening: More aggressive acidic conditions could lead to the protonation and subsequent ring-opening of the furan moiety.[4] For a similar compound, 2-bromo-3-methylbenzofuran, acid-catalyzed hydrolysis was proposed to yield a substituted phenol, 1-(2-hydroxyphenyl)-1-propanone.[4] A similar pathway could be possible for the title compound, leading to more complex degradation products.
The benzofuran ring system can be susceptible to oxidative degradation.
Ring Opening: Oxidative processes, potentially involving reactive oxygen species, can lead to the opening of the furan ring. Studies on the oxidation of furans have shown that this can proceed via an endoperoxide intermediate to form 1,4-dicarbonyl compounds.[5] Biomimetic oxidation of benzofurans with hydrogen peroxide has been shown to yield products such as salicylaldehyde, indicating cleavage of the furan ring.[6]
Formation of Hydroxylated Derivatives: Oxidation may also lead to the introduction of hydroxyl groups on the aromatic ring, although the presence of the bromine atom might influence the position of such modifications.
Aromatic bromine compounds can be susceptible to photolytic degradation.
Dehalogenation: Upon exposure to UV light, the carbon-bromine bond may undergo homolytic cleavage, leading to the formation of a benzofuran radical and a bromine radical. The benzofuran radical could then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product, ethyl 3-methylbenzofuran-2-carboxylate. Photochemical bromination of aromatic compounds using N-bromosuccinimide under UV irradiation is a known reaction, suggesting the lability of the C-Br bond under such conditions.[7]
Photosubstitution: In the presence of nucleophiles, photosubstitution reactions on the aromatic ring are also a possibility.[8]
Thermal Degradation
At elevated temperatures, the ethyl ester group is a likely site of degradation.
Pyrolytic Elimination (Ester Pyrolysis): Ethyl esters can undergo thermal decomposition through a concerted elimination reaction to form a carboxylic acid and ethene.[9][10] In this case, the products would be 6-bromo-3-methylbenzofuran-2-carboxylic acid and ethene gas. Studies on the thermal degradation of ethyl esters have shown that decomposition can occur at temperatures above 170°C.[11][12]
Part 3: Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study is essential to definitively identify the degradation products and understand the stability of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
General Experimental Workflow
Caption: General Workflow for Forced Degradation Studies.
Step-by-Step Methodologies
Materials:
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
HPLC grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H2O2)
Calibrated stability chambers (photolytic and thermal)
HPLC-UV-MS/MS system
Protocol 1: Acidic and Basic Hydrolysis
Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
Incubation: Store the solutions at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
Analysis: Analyze the samples by a stability-indicating HPLC-UV-MS/MS method.
Protocol 2: Oxidative Degradation
Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
Oxidative Condition: Dilute the stock solution with a 3% solution of H2O2 to a final concentration of 0.1 mg/mL.
Incubation: Store the solution at room temperature and take samples at appropriate time points.
Analysis: Analyze the samples directly by HPLC-UV-MS/MS.
Protocol 3: Thermal Degradation
Preparation: Place the solid compound in a clear glass vial.
Thermal Stress: Expose the solid compound to a dry heat of 105°C in a calibrated oven.
Sampling: At various time points, dissolve a portion of the stressed solid in a suitable solvent for analysis.
Analysis: Analyze the dissolved samples by HPLC-UV-MS/MS.
Protocol 4: Photolytic Degradation
Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 0.1 mg/mL. Also, expose the solid compound to light.
Photolytic Stress: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.
Analysis: Analyze the exposed and control samples by HPLC-UV-MS/MS.
Part 4: Data Interpretation and Structural Elucidation
The primary analytical technique for these studies should be a stability-indicating HPLC method coupled with mass spectrometry (LC-MS/MS). This will allow for the separation of the parent compound from its degradation products and provide valuable mass information for structural elucidation.
Analytical Technique
Purpose
HPLC-UV
Separation and quantification of the parent drug and degradation products.
LC-MS/MS
Determination of the molecular weight and fragmentation pattern of degradation products for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurement to determine the elemental composition of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive structural elucidation of isolated degradation products.
Conclusion
References
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link]
IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]
PMC. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. [Link]
PMC. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
ACS Publications. (2014, January 22). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. [Link]
ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. [Link]
PMC. (2021, September 22). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. [Link]
PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
ResearchGate. (2025, August 5). Thermal degradation of esters/ethers derived from tartaric acid. [Link]
MDPI. (2005, August 31). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. [Link]
ThaiScience. Studies on Thermal, Oxidative and Cold Flow Properties of Ethyl Esters prepared from High FFA Karanja Oil. [Link]
PMC. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. [Link]
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
ResearchGate. (2026, February 16). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]
MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]
PubMed. (2022, January 15). Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. [Link]
RSC Publishing. (2020, March 4). The effect of solvents on the thermal degradation products of two Amadori derivatives. [Link]
ResearchGate. (2025, August 7). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]
ResearchGate. Stability of ethyl esters from soybean oil exposed to high temperatures in supercritical ethanol. [Link]
Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
Sensors and Materials. (2022, June 6). Degradation of 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic Acid) in the Presence of Laccase. [Link]
MDPI. (2023, May 16). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. [Link]
IUPAC. Photosubstitution reactions of aromatic compounds. [Link]
Beilstein Archives. Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
Discovery and history of 6-bromobenzofuran derivatives
An in-depth technical analysis of the 6-bromobenzofuran scaffold, detailing its chemical evolution, regioselective synthesis, and emerging pharmacological applications. Executive Summary & Historical Context The benzofur...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the 6-bromobenzofuran scaffold, detailing its chemical evolution, regioselective synthesis, and emerging pharmacological applications.
Executive Summary & Historical Context
The benzofuran heterocycle—a fused benzene and furan ring system first synthesized by Perkin in 1870—has long served as a privileged scaffold in medicinal chemistry [1]. Among its halogenated derivatives, 6-bromobenzofuran has emerged as a critical building block. The strategic placement of the bromine atom at the C6 position provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the late-stage functionalization required for fragment-based drug discovery (FBDD).
Historically, the synthesis of 6-bromobenzofuran derivatives was plagued by regioselectivity issues. A cautionary tale is found in the illicit synthesis of the empathogenic drug 6-APB (6-(2-aminopropyl)benzofuran). Clandestine chemists frequently utilized direct bromination of benzofuran as a crude intermediate step. Because electrophilic aromatic substitution on the benzofuran core lacks absolute regiocontrol, this process yielded mixtures of 4-bromo and 6-bromo isomers [2]. Consequently, the final products were contaminated with 4-APB, leading to unpredictable pharmacokinetics and highly variable dosing [2].
For modern drug development, this history underscores a fundamental E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle: Late-stage halogenation is structurally irresponsible for this scaffold. Rigorous de novo regioselective synthesis is mandatory to ensure isomeric purity.
Mechanistic Synthesis & Experimental Workflows
To achieve absolute regiocontrol, modern protocols construct the furan ring around a pre-halogenated benzene ring, rather than halogenating an existing benzofuran. Two primary pathways dominate the literature.
Pathway A: Polyphosphoric Acid (PPA) Cyclization
Coupling 3-bromophenol with 1-bromo-2,2-diethoxyethane yields an ether intermediate. Cyclization using PPA acts as both a solvent and a strong Lewis/Brønsted acid, driving an intramolecular electrophilic aromatic substitution. Causality Check: Because cyclization can occur at either the ortho or para position relative to the bromine, this still generates a mixture of 4-bromobenzofuran and 6-bromobenzofuran [3]. Due to nearly identical polarities, they cannot be easily separated by standard chromatography. Researchers must convert the bromine to a cyano group (cyanation) to induce a polarity shift, enabling column chromatographic separation before downstream reduction [3].
Pathway B: The Rap-Stoermer Approach (Preferred)
To bypass the isomer separation entirely, the Rap-Stoermer reaction utilizes 4-bromo-2-hydroxybenzaldehyde (a substituted salicylaldehyde) condensed with an α-haloketone [1]. This guarantees 100% regioselectivity at the C6 position.
Fig 1: Rap-Stoermer synthesis workflow for regioselective 6-bromobenzofuran construction.
This protocol details the synthesis of 3-(6-bromobenzofuran-2-yl)quinoxaline-2-carboxylic acid, a potent antibacterial hybrid [4].
Substrate Solvation: Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and ethyl 3-bromomethylquinoxaline-2-carboxylate (1.0 equiv) in dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that highly solvates the reactants while leaving the base's counterion relatively unsolvated, maximizing the nucleophilicity of the phenoxide ion.
Deprotonation: Add anhydrous
K2CO3
(2.0 equiv). Causality: Potassium carbonate is selected over stronger bases (like NaH) because it is mild enough to selectively deprotonate the phenolic -OH without triggering premature ester hydrolysis.
Acoustic Cavitation: Subject the reaction vessel to ultrasonic irradiation at room temperature for 45 minutes. Causality: Ultrasound induces acoustic cavitation, creating localized high-temperature/pressure microenvironments that accelerate the intermolecular
SN2
alkylation and subsequent Dieckmann-like aldol condensation.
Saponification & Precipitation: Treat the intermediate with 2M aqueous NaOH to hydrolyze the ethyl ester, then acidify with 2M HCl to pH ~2. Causality: Acidification protonates the resulting carboxylate, forcing the highly hydrophobic benzofuran-quinoxaline hybrid to precipitate out of the aqueous layer.
Filtration & Washing: Filter the brown solid and wash with cold ethanol. Yields typically exceed 75% [4].
Analytical Self-Validation
To validate isomeric purity,
1H
NMR must be employed. For a pure 6-bromobenzofuran core, the C7 proton (adjacent to the oxygen) will appear as a doublet with a small meta-coupling (
J≈1.6
Hz) to the C5 proton. The C4 proton will appear as a doublet with a larger ortho-coupling (
J≈8.4
Hz) to C5 [5]. Any deviation from this splitting pattern indicates 4-bromo contamination.
Pharmacological Applications & Target Engagement
The lipophilic nature and planar geometry of the 6-bromobenzofuran scaffold make it an exceptional candidate for fitting into hydrophobic enzyme pockets. Recent literature highlights its efficacy across multiple therapeutic domains.
Traditional antibiotics kill bacteria, rapidly driving evolutionary resistance. A modern alternative is antivirulence—disarming the pathogen without killing it. Methicillin-resistant Staphylococcus aureus (MRSA) relies on a golden pigment called staphyloxanthin to shield itself from the reactive oxygen species (ROS) deployed by human neutrophils.
Researchers discovered that benzofuran derivatives, specifically those synthesized from a naftifine scaffold, act as potent inhibitors of CrtN (diapophytoene desaturase) [3]. By slotting the 6-bromobenzofuran moiety into the hydrophobic pocket of CrtN, the desaturation of diapophytoene is blocked. The bacteria survive but are rendered colorless and entirely vulnerable to immune clearance.
Fig 2: Mechanism of CrtN inhibition by 6-bromobenzofuran derivatives in MRSA.
Validating the Mechanism of Action
To ensure that these derivatives act via non-covalent, reversible target engagement (rather than reactive toxicity), researchers employ self-validating biological assays. For instance, in the evaluation of 6-bromobenzofuran derivatives against D-Dopachrome Tautomerase (D-DT), a rapid dilution assay is utilized [7]. The enzyme-inhibitor complex is pre-incubated at a high concentration, then rapidly diluted into a large volume of substrate. Immediate recovery of enzymatic activity confirms that the inhibitor is non-covalent. Subsequent Lineweaver–Burk plot analysis confirms noncompetitive allosteric binding [7], proving the scaffold modulates the target without permanently destroying it.
References
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega |10
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections | Journal of Medicinal Chemistry | 3
Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents | MDPI Pharmaceuticals | 6
Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors | Journal of Medicinal Chemistry | 7
Why it's difficult to test 6-APB and find the right dose | Reagent Tests UK | 2
A Facile Synthesis and Antibacterial Activity of Novel Quinoxaline-Benzofuran Hybrids | Heterocycles (CLOCKSS) | 9
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines | NIH / PMC | 5
Exploring the inhibitory potential of in silico-designed small peptides on Helicobacter pylori Hp0231 (DsbK) | Frontiers in Microbiology | 8
The Benzofuran-2-Carboxylate Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary and Structural Rationale The benzofuran ring is a fused bicyclic system comprising a benzene ring and a furan ring. When functionalized at the C2 position with a carboxylate group, the resulting benzofu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Rationale
The benzofuran ring is a fused bicyclic system comprising a benzene ring and a furan ring. When functionalized at the C2 position with a carboxylate group, the resulting benzofuran-2-carboxylate scaffold becomes a highly versatile intermediate and a privileged pharmacophore in medicinal chemistry[1].
The structural rationale for utilizing this scaffold lies in its unique physicochemical properties. The planar, electron-rich aromatic system facilitates robust
stacking and hydrophobic interactions within the binding pockets of target proteins[2]. Concurrently, the C2-carboxylate moiety acts as a critical hydrogen bond acceptor/donor or a metal-coordinating group (e.g., coordinating with zinc ions in metalloenzymes)[2]. This dual functional nature allows the scaffold to be easily derivatized into amides, hydrazides, and triazoles, expanding its utility across oncology and infectious disease drug discovery[2][3][4].
The most robust and widely adopted method for constructing the benzofuran-2-carboxylate core is the base-catalyzed cyclocondensation of salicylaldehydes with
-halo esters (such as ethyl bromoacetate)[4][5].
Causality of Experimental Choices
Base Selection (
): Potassium carbonate is selected as a mild, non-nucleophilic base. It is strong enough to quantitatively deprotonate the phenolic hydroxyl group of salicylaldehyde without hydrolyzing the ester group of the alkylating agent[4].
Solvent (Acetonitrile): Anhydrous acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves the reactants and stabilizes the phenoxide intermediate, accelerating the
O-alkylation step[3][4].
Thermal Activation (Reflux): While O-alkylation can occur at room temperature, refluxing the mixture drives the subsequent intramolecular aldol-type condensation between the active methylene group and the aldehyde, followed by dehydration to yield the aromatic benzofuran ring[2].
Self-Validating Protocol for Ethyl Benzofuran-2-Carboxylate Synthesis
This protocol incorporates strict in-process controls to ensure high yield and structural integrity.
Step 1: Reagent Preparation & Deprotonation
In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of substituted salicylaldehyde in anhydrous acetonitrile (10 mL/mmol)[3].
Add 2.0 to 3.0 equivalents of anhydrous
. Stir the suspension at room temperature for 15 minutes.
Validation Check: A color change (typically to deep yellow/orange) indicates the successful formation of the phenoxide anion.
Step 2: Alkylation and Cyclocondensation
3. Add 1.2 equivalents of ethyl bromoacetate dropwise to the reaction mixture to prevent localized exothermic side reactions[3].
4. Equip the flask with a reflux condenser and heat the mixture to reflux (
).
5. In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the salicylaldehyde spot and the emergence of a highly UV-active, less polar spot confirms the formation of the benzofuran core. Reaction time typically ranges from 1.5 to 24 hours depending on the electronic effects of the aromatic substituents[3][4].
Step 3: Work-up and Isolation
6. Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
7. Re-dissolve the crude residue in ethyl acetate and wash sequentially with 5% dilute HCl, distilled water, and brine[3].
Phase Separation Logic: The 5% HCl neutralizes excess base and protonates any unreacted phenoxide. The organic layer retains the hydrophobic benzofuran-2-carboxylate, while inorganic salts and polar impurities partition into the aqueous layer.
Step 4: Purification and Structural Validation
8. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo[3].
9. Purify the crude product via silica gel column chromatography.
10. Final Validation: Confirm the structure via
-NMR (identifying the characteristic furan C3-H singlet around
7.4-7.6 ppm) and LC-MS[6].
Fig 1. Step-by-step synthetic workflow of the benzofuran-2-carboxylate scaffold.
Biological Activity and Therapeutic Applications
The benzofuran-2-carboxylate scaffold exhibits a broad spectrum of biological activities, most notably in oncology and infectious diseases[7][8].
Oncology: Carbonic Anhydrase Inhibition and Apoptosis
Tumor hypoxia drives the overexpression of transmembrane metalloenzymes such as human Carbonic Anhydrase (hCA) IX and XII, which regulate the acidic tumor microenvironment to promote survival and metastasis. Benzofuran-based carboxylic acids have been rationally designed to target these isoforms[2]. The carboxylic acid acts as a zinc-binding group (ZBG), coordinating with the catalytic
ion in the active site of hCA, while the lipophilic benzofuran tail interacts with the hydrophobic pockets of the enzyme[9].
Recent flow cytometry assays demonstrate that treating MDA-MB-231 breast cancer cells with specific benzofuran-based carboxylic acid derivatives significantly arrests the cell cycle at the G2-M phase and induces apoptosis (evidenced by an increase in the sub-G1 cell population from 1.43% to 25.53%)[2].
Fig 2. Mechanism of tumor apoptosis via hCA IX/XII inhibition by benzofuran-2-carboxylates.
Antimicrobial and Antifungal Efficacy
Beyond oncology, the scaffold is highly effective against microbial pathogens. Derivatization of the C2-carboxylate into 1,2,3-triazoles via click chemistry yields compounds with potent broad-spectrum antibacterial (against S. aureus, E. coli) and antifungal (A. niger) properties[3]. Furthermore, Schiff base ligands derived from 5-aminobenzofuran-2-carboxylate have demonstrated remarkable anti-tubercular activity against Mycobacterium tuberculosis[6].
Summary of Quantitative Biological Data
The following table synthesizes key quantitative metrics for recently developed benzofuran-2-carboxylate derivatives:
Compound Derivative
Primary Target / Assay
Key Quantitative Result
Biological Outcome
9b (Benzoic acid conjugate)
hCA IX
Submicromolar inhibition of tumor-associated CA[2]
The benzofuran-2-carboxylate scaffold remains a cornerstone in medicinal chemistry due to its synthetic accessibility and profound biological versatility. By acting as a stable, lipophilic core capable of precise target engagement, it provides a reliable foundation for the development of next-generation target-specific inhibitors, particularly in the realms of oncology and infectious diseases.
[3] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NIScPR. 3
[1] CAS 3199-61-9: ethyl 1-benzofuran-2-carboxylate. CymitQuimica. 1
[10] Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 10
[2] Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS.org. 2
[9] Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. 9
[6] Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis.6
[8] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. 8
[11] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.11
[12] JP2019527673A - Sylvestrol antibody-drug conjugate and method of use. Google Patents. 12
[4] Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs. UniCA IRIS. 4
[5] JP2021512953A - Small molecule drug conjugate of gemcitabine monophosphate. Google Patents. 5
Application Note: Synthesis Protocol for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Executive Summary & Chemical Overview Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a highly valuable heterocyclic building block, predominantly utilized in the drug discovery pipeline for synthesizing selective Disc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Overview
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a highly valuable heterocyclic building block, predominantly utilized in the drug discovery pipeline for synthesizing selective Discoidin Domain Receptor 1 (DDR1) inhibitors, such as pyrazolo[3,4-d]pyridazinone derivatives[1]. The assembly of the benzofuran core relies on a robust, two-phase Rap-Stoermer-type condensation sequence.
By strategically separating the intermolecular O-alkylation from the intramolecular aldol cyclization, chemists can achieve high yields while suppressing unwanted side reactions (such as ester hydrolysis or premature polymerization).
Table 1: Physicochemical Properties of the Target Compound[2]
Property
Value
Chemical Name
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
CAS Number
200185-91-7
Molecular Formula
C12H11BrO3
Molecular Weight
283.12 g/mol
Physical Form
Solid
Storage Conditions
Room Temperature
Mechanistic Causality & Chemical Logic
To ensure the protocol acts as a self-validating system, it is critical to understand the causality behind the reagent and solvent selections. The synthesis is partitioned into two distinct thermodynamic phases:
Phase 1: Intermolecular O-Alkylation (Kinetic Control): Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol group (pKa ~10) of the starting material, 1-(4-bromo-2-hydroxyphenyl)ethan-1-one. The use of polar aprotic N,N-Dimethylformamide (DMF) accelerates the Sₙ2 nucleophilic attack on ethyl bromoacetate. The reaction is strictly maintained at room temperature to prevent premature, uncontrolled cyclization[1].
Phase 2: Intramolecular Aldol Cyclization (Thermodynamic Control): The isolated intermediate, ethyl 2-(5-bromo-2-acetylphenoxy)acetate, requires a stronger, non-nucleophilic base to deprotonate the active methylene group (pKa ~11-13) adjacent to the ester. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, pKa ~13.5) efficiently generates the enolate, which subsequently attacks the proximal ketone carbonyl. Toluene is employed as a non-polar solvent at 100 °C to thermodynamically drive the subsequent dehydration (loss of H₂O), yielding the fully aromatized benzofuran system[1].
Mechanistic pathway detailing the transition from O-alkylation to final aromatization.
Quantitative Data & Stoichiometry
Expertise & Experience Insight: In the seminal protocol published in the Journal of Medicinal Chemistry[1], a typographical error reports 6.85 g of the Phase 1 intermediate as 6.24 mmol. Based on the intermediate's molecular weight (301.13 g/mol ), 6.85 g accurately corresponds to 22.75 mmol . Consequently, the 5.19 g (34.12 mmol) of DBU utilized perfectly aligns with a standard 1.5 molar equivalent ratio . This corrected stoichiometry is reflected in the tables below to ensure reproducible scaling.
Table 2: Reagent Stoichiometry for Phase 1 (O-Alkylation)[1]
Reagent
MW ( g/mol )
Equivalents
Mass
Moles
Role
1-(4-bromo-2-hydroxyphenyl)ethan-1-one
215.04
1.0 eq
6.14 g
28.56 mmol
Starting Material
Ethyl bromoacetate
167.00
1.5 eq
7.16 g
42.84 mmol
Alkylating Agent
Potassium carbonate (K₂CO₃)
138.20
3.0 eq
11.84 g
85.69 mmol
Mild Base
N,N-Dimethylformamide (DMF)
73.09
N/A
~30 mL
N/A
Polar Aprotic Solvent
Table 3: Reagent Stoichiometry for Phase 2 (Cyclization)[1]
Reagent
MW ( g/mol )
Equivalents
Mass
Moles
Role
Ethyl 2-(5-bromo-2-acetylphenoxy)acetate
301.13
1.0 eq
6.85 g
22.75 mmol
Intermediate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
152.24
1.5 eq
5.19 g
34.12 mmol
Strong Amidine Base
Toluene
92.14
N/A
30 mL
N/A
Non-polar Solvent
Step-by-Step Experimental Protocol
Phase 1: O-Alkylation Workflow
Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (6.14 g, 28.56 mmol) and anhydrous DMF (30 mL) under an inert argon atmosphere.
Base Addition: Add K₂CO₃ (11.84 g, 85.69 mmol) in one portion. The mixture will form a heterogeneous suspension.
Alkylation: Slowly add ethyl bromoacetate (7.16 g, 42.84 mmol) dropwise via syringe to prevent localized thermal spiking.
Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 4 hours[1].
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material spot (UV active, stains strongly with iodine due to the phenol) should disappear, replaced by a higher
Rf
intermediate spot.
Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash the organic layer with distilled water (3 × 50 mL) to thoroughly remove DMF and inorganic salts. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude intermediate (approx. 6.85 g)[1]. Proceed to Phase 2 without further column purification.
Preparation: Dissolve the crude intermediate (6.85 g, ~22.75 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a reflux condenser.
Catalyst Addition: Add DBU (5.19 g, 34.12 mmol) to the solution[1].
Cyclization: Heat the mixture to 100 °C using a precisely controlled oil bath and stir for 2 hours[1].
IPC: Monitor via LC-MS. Confirm the disappearance of the intermediate mass[
M+H
]⁺ 301.1/303.1 and the appearance of the dehydrated target mass[
M+H
]⁺ 283.1/285.1.
Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with 1N HCl (50 mL) to neutralize and partition the DBU into the aqueous layer. Wash the organic phase with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Experimental workflow for the two-phase synthesis of the benzofuran core.
Analytical Characterization (Expected Signatures)
To ensure self-validation of the final synthesized batch, cross-reference the purified compound against the following expected analytical benchmarks:
Table 4: Expected Analytical Signatures
Technique
Key Signatures for Final Product
LC-MS (ESI+)
[
M+H
]⁺ at m/z 283.0 and 285.0 (1:1 isotopic ratio, confirming the presence of one Bromine atom).
Strong C=O stretch at ~1715 cm⁻¹ (conjugated ester), complete absence of broad O-H stretch (~3200 cm⁻¹) or ketone stretch (~1680 cm⁻¹).
References
Tan, X., et al. "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry - ACS Publications. 1
Application Notes and Protocols for the Purification of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Introduction: The Critical Role of Purity in Benzofuran Intermediates Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Benzofuran Intermediates
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic activities.[3][4][5] The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).
These application notes provide detailed protocols for the purification of crude Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, addressing the common impurities that may arise during its synthesis. The methodologies described herein—recrystallization and flash column chromatography—are standard yet powerful techniques aimed at achieving high purity suitable for demanding downstream applications in research and drug development.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of an optimal purification strategy is intrinsically linked to the nature of the impurities present in the crude material. The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, like many multistep organic syntheses, can generate a variety of impurities.[6] Common synthetic routes to benzofurans often involve the reaction of a substituted phenol with an α-halo ester or an intramolecular cyclization.[7][8][9]
Potential Impurities May Include:
Unreacted Starting Materials: Such as the corresponding brominated salicylaldehyde and ethyl 2-bromo- or 2-chloropropanoate.
Isomeric Byproducts: Depending on the regioselectivity of the synthetic route, other positional isomers of the bromo- and methyl-substituted benzofuran may be formed.
Over-brominated or Under-brominated Species: If bromination is a step in the synthesis, impurities with different degrees of bromination may be present.
Hydrolysis Products: The ester functionality may be partially hydrolyzed to the corresponding carboxylic acid.
Solvent Residues: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their relative polarities. This information will guide the selection of the most effective purification method.
Method 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for the purification of solid compounds, particularly effective when the desired compound is the major component of the crude mixture and the impurities have different solubility profiles.[10][11] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[10]
Rationale for Recrystallization
For Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, which is a solid at room temperature, recrystallization is an excellent first choice for purification, especially for removing small amounts of highly polar or non-polar impurities.[12] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Protocol for Solvent Screening
Place approximately 20-30 mg of the crude material into several small test tubes.
To each test tube, add a few drops of a different solvent from the list in the table below.
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is not suitable for single-solvent recrystallization.
If the compound is not soluble at room temperature, gently heat the test tube to the boiling point of the solvent.
If the compound dissolves completely upon heating, it is a good candidate solvent.
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is the most suitable.
A solvent pair, such as ethyl acetate/hexane or ethanol/water, can also be effective. In this case, the crude material is dissolved in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes turbid. A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Step-by-Step Recrystallization Protocol
Dissolution: Place the crude Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
Decoloration (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with similar polarities and is suitable for both small and large-scale purifications.[14][15] The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase that is passed through the column under pressure.[16]
Rationale for Column Chromatography
This method is particularly useful when recrystallization fails to remove impurities with similar solubility profiles, such as isomeric byproducts.[17] For Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
Protocol for Flash Column Chromatography
TLC Analysis and Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
Spot the solution on a silica gel TLC plate.
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
The ideal solvent system will provide a good separation of the desired compound from its impurities, with the desired compound having an Rf value of approximately 0.2-0.4.
Column Packing (Wet Slurry Method):
Select a column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[16]
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
Add another layer of sand on top of the packed silica gel.
Elute the column with the mobile phase until the silica bed is stable and free of air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene).
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel. This is done by dissolving the compound in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
Carefully add the sample to the top of the column.
Elution and Fraction Collection:
Begin eluting with the least polar solvent system determined from the TLC analysis.
Apply gentle pressure to the top of the column using compressed air or a pump to achieve a steady flow rate.
Collect the eluent in a series of fractions (e.g., in test tubes).
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound.
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
Isolation of the Purified Product:
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as a solid.
Visualization of Purification Workflow
Caption: Decision workflow for purification of the target compound.
Summary of Purification Methods and Expected Outcomes
Table 2: Comparison of Purification Techniques
Technique
Typical Starting Purity
Expected Final Purity
Typical Yield
Key Advantages
Key Disadvantages
Recrystallization
85-95%
>98%
70-90%
Simple, cost-effective, good for removing minor impurities.
Potential for significant product loss in the mother liquor.
Flash Column Chromatography
70-95%
>99%
60-85%
Excellent for separating closely related impurities and isomers.
More time-consuming and requires larger volumes of solvent.
Conclusion
The successful purification of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a critical step in the synthesis of more complex molecules for pharmaceutical and research applications. The choice between recrystallization and flash column chromatography should be made based on a careful analysis of the crude product's impurity profile. The protocols detailed in these application notes provide a robust framework for achieving high-purity material, thereby ensuring the integrity and success of subsequent research and development activities.
References
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
Grokipedia. (n.d.). Perkin rearrangement. Retrieved March 15, 2026, from [Link]
Wikipedia. (2024, September 12). Perkin rearrangement. Retrieved March 15, 2026, from [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved March 15, 2026, from [Link]
Taylor & Francis. (2014, June 13). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). WO2003070685A1 - Brominated esters, methods for their preparation and use thereof as flame retardants.
Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved March 15, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved March 15, 2026, from [Link]
University of Johannesburg. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Retrieved March 15, 2026, from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved March 15, 2026, from [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved March 15, 2026, from [Link]
Crystallization Solvents.pdf. (n.d.). Retrieved March 15, 2026, from [Link]
Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 861-865. [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Wang, Y., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(21), 6433. [Link]
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. Retrieved March 15, 2026, from [Link]
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved March 15, 2026, from [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 15, 2026, from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved March 15, 2026, from [Link]
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved March 15, 2026, from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved March 15, 2026, from [Link]
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. Retrieved March 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7)
Introduction & Analytical Rationale
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a highly valuable halogenated heterocyclic building block. It is prominently utilized in the design and synthesis of advanced pharmaceutical agents, including selective Discoidin Domain Receptor 1 (DDR1) inhibitors used in oncology and fibrotic disease research[1].
Because this intermediate undergoes critical downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations at the brominated position), verifying its chemical purity and structural integrity is paramount. Impurities or debrominated analogs can drastically reduce downstream yields and complicate final API purification. As a Senior Application Scientist, I have designed the following dual-platform analytical strategy to provide a self-validating framework: HPLC-DAD for precise purity quantification and GC-MS for definitive structural and isotopic confirmation.
Physicochemical Profile Guiding Method Design
Property
Value
Analytical Implication
Chemical Formula
C₁₂H₁₁BrO₃
Defines target m/z for mass spectrometry.
Molecular Weight
283.12 g/mol
Amenable to GC-MS without derivatization.
Chromophore
Conjugated benzofuran
Highly responsive to UV detection (254 nm / 280 nm).
Isotopic Signature
⁷⁹Br / ⁸¹Br (~1:1 ratio)
Yields a distinct M and M+2 doublet in MS spectra [2].
For the quantitative purity assessment of this compound, a Reversed-Phase (RP) HPLC method is optimal. We utilize a standard C18 stationary phase (e.g., Agilent Extend-C18) due to the strong hydrophobic nature of the brominated aromatic system[1].
The mobile phase consists of Water with 0.1% Trifluoroacetic acid (TFA) and Methanol. Why TFA? TFA lowers the pH of the mobile phase, suppressing the ionization of any residual acidic byproducts (such as unesterified benzofuran-2-carboxylic acid) and preventing peak tailing. Methanol is chosen over Acetonitrile to provide a slightly different selectivity that better resolves closely related structural isomers.
Step-by-Step Methodology
1. System Suitability & Preparation:
Stock Solution: Accurately weigh 10.0 mg of the compound and dissolve in 10 mL of HPLC-grade Methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
Working Standard: Dilute the stock to 100 µg/mL using the initial mobile phase composition (45% A / 55% B) to prevent solvent-shock peak distortion upon injection.
System Suitability Test (SST): Inject a blank (diluent) to confirm baseline stability. Inject the working standard five times; the Relative Standard Deviation (RSD) for retention time and peak area must be < 2.0% to validate system precision.
2. Chromatographic Conditions:
Parameter
Specification
Column
C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase A
HPLC-grade H₂O containing 0.1% TFA
Mobile Phase B
HPLC-grade Methanol (MeOH)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection (DAD)
254 nm (Primary), 280 nm (Secondary)
3. Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
55
45
2.0
55
45
10.0
10
90
15.0
10
90
15.1
55
45
20.0
55
45 (Re-equilibration)
Expected Outcome: The target compound elutes at approximately 12.49 minutes under these conditions [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Causality & Method Design
While HPLC confirms purity, GC-MS provides orthogonal structural validation. The compound's low molecular weight and thermal stability make it highly volatile.
We employ a DB-5MS column (5% phenyl / 95% dimethylpolysiloxane). This non-polar stationary phase separates halogenated aromatic esters strictly based on their boiling points, minimizing secondary interactions that cause peak broadening. We utilize 70 eV Electron Ionization (EI) because it provides highly reproducible, hard fragmentation. The bromine atom yields a critical diagnostic feature: a 1:1 isotopic doublet at the molecular ion, verifying that the halogen has not been lost during prior synthetic steps [2].
Step-by-Step Methodology
1. System Suitability & Preparation:
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of GC-grade Ethyl Acetate. (Avoid protic solvents like Methanol in GC-MS to minimize expansion volume issues in the inlet).
SST: Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass axis calibration. Ensure the m/z 69, 219, and 502 relative abundances meet manufacturer specifications.
2. GC-MS Operating Parameters:
Parameter
Specification
Column
DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas
High-purity Helium (Constant flow: 1.0 mL/min)
Inlet Temperature
250 °C
Injection Mode
Split (Ratio 10:1) to prevent detector saturation
Injection Volume
1.0 µL
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Scan Range
m/z 50 to 350
3. Oven Temperature Program:
Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
-
100
1.0
15.0
280
5.0
Expected Mass Spectral Features:
Molecular Ion (
M+∙
): m/z 282 and 284 (1:1 ratio, confirming the presence of one Bromine atom).
Base Peak / Major Fragments: Loss of the ethoxy radical (-45 Da) to form the stable acylium ion at m/z 237/239 . Subsequent loss of carbon monoxide (-28 Da) yields the bromomethylbenzofuran cation at m/z 209/211 .
Analytical Workflow Visualization
The following diagram maps the logical decision tree and sample preparation workflow for the complete analytical validation of the compound.
Workflow for the analytical validation of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
References
Title: Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Application
In vitro assays using "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate"
Application Note: Utilizing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in the Synthesis and In Vitro Evaluation of Selective DDR1 Inhibitors Introduction & Scientific Rationale Discoidin Domain Receptor 1 (DDR1) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in the Synthesis and In Vitro Evaluation of Selective DDR1 Inhibitors
Introduction & Scientific Rationale
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that, unlike conventional RTKs activated by soluble growth factors, is activated by the extracellular matrix protein collagen[1]. Aberrant DDR1 signaling is a primary driver of pro-inflammatory cytokine production and tissue fibrosis, making it a high-value target for conditions such as Inflammatory Bowel Disease (IBD) and various malignancies[2].
Developing highly selective DDR1 inhibitors is notoriously difficult due to the highly conserved nature of the kinase ATP-binding pocket, which often leads to off-target inhibition of related kinases (e.g., FGFR, TRKC)[3]. To overcome this, deep learning-based generative models and scaffold-hopping strategies have identified Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) as a privileged structural scaffold[3].
Causality of Scaffold Selection:
The benzofuran core provides an optimal spatial orientation to occupy the DDR1 hinge region. Crucially, the presence of the bromine atom at the C6 position serves as a highly reactive synthetic handle. It enables precise, palladium-catalyzed aminocarbonylation, allowing medicinal chemists to functionalize the scaffold with specific pharmacophores (such as 3-aminobenzotrifluoride) that exploit the unique hydrophobic sub-pockets of DDR1[3]. This targeted functionalization is the mechanistic basis for achieving sub-nanomolar potency and kinome-wide selectivity[4].
Workflow Visualization: From Scaffold to Validation
Workflow: Synthesis of DDR1 inhibitors from benzofuran scaffold to in vitro validation.
In Vitro Assay Protocols
To ensure a self-validating experimental system, the biological evaluation of derivatives synthesized from Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate must progress from cell-free biochemical assays to complex cellular environments.
Protocol A: TR-FRET DDR1 Kinase Inhibition Assay
Purpose & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, non-radioactive method to measure the direct ATP-competitive inhibition of the recombinant DDR1 kinase domain[5]. By measuring the displacement of a fluorescent ATP tracer, we isolate the compound's biochemical affinity from cellular variables (like membrane permeability).
Step-by-Step Procedure:
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute His-tagged DDR1b cytoplasmic domain, Alexa Fluor™ 647-conjugated ATP-competitive kinase tracer, and Eu-anti-His Antibody[5].
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the benzofuran-derived inhibitor in DMSO, then dilute 1:100 in Assay Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
Assay Assembly: In a 384-well low-volume plate, combine 5 µL of kinase/antibody mixture with 5 µL of the tracer and 5 µL of the test compound.
Self-Validating Controls: Include a Vehicle Control (1% DMSO, maximum signal) and a Staurosporine Control (10 µM, minimum signal) to establish the assay window (Z'-factor > 0.6 required).
Incubation & Detection: Incubate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm (Tracer) to 615 nm (Europium).
Data Analysis: Fit the emission ratios to a 4-parameter logistic (4PL) regression model to determine the IC₅₀.
Protocol B: Kinome-Wide Selectivity Profiling
Purpose & Causality: Because the ATP-binding pocket is highly conserved, modifying the benzofuran scaffold can inadvertently increase affinity for off-target kinases (e.g., TRKC)[3]. Profiling against a panel of ~430 kinases ensures the structural modifications successfully achieved DDR1 selectivity[2].
Methodology: Compounds are screened at a single concentration (typically 100 nM or 1 µM) using radiometric or TR-FRET panels.
Metric: Calculate the Selectivity Score,
S(10)
, defined as the fraction of kinases inhibited by >90% at the tested concentration[2]. An
S(10)<0.01
indicates exceptional selectivity.
Purpose & Causality: Biochemical potency does not guarantee cellular efficacy. This assay validates that the compound penetrates the cell membrane and inhibits DDR1 in its native physiological state. Because DDR1 is activated by fibrillar collagen, cells must be stimulated with exogenous Collagen Type I to induce receptor clustering and subsequent trans-autophosphorylation at Tyrosine 792 (pY792)[1][6].
Step-by-Step Procedure:
Cell Seeding: Seed U2OS or HEK293 cells stably expressing DDR1b into 6-well plates. Grow to 80% confluency.
Serum Starvation (Critical Step): Wash cells with PBS and incubate in serum-free medium for 16 hours. Causality: This eliminates basal phosphorylation caused by undefined factors in fetal bovine serum, maximizing the signal-to-noise ratio upon collagen stimulation[6].
Inhibitor Pre-treatment: Add the synthesized inhibitor (or 0.1% DMSO vehicle) to the serum-free medium for 1 hour at 37°C.
Collagen Stimulation: Add 10 µg/mL of soluble Collagen Type I to the wells. Incubate for exactly 90 minutes at 37°C to allow for maximal receptor clustering and autophosphorylation[1].
Lysis & Western Blotting: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 mM sodium orthovanadate (to halt phosphatase activity).
Detection: Resolve lysates via SDS-PAGE. Probe membranes with anti-pDDR1 (Y792) and total anti-DDR1 antibodies. Quantify the pDDR1/total DDR1 chemiluminescent ratio to determine the cellular IC₅₀[1].
Data Presentation: Scaffold Optimization Results
The table below summarizes representative validation data for a lead candidate (e.g., Compound 2) synthesized from the Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate scaffold, demonstrating the successful translation from biochemical potency to cellular efficacy[2][3].
Compound / Scaffold Origin
DDR1 Biochemical IC₅₀ (nM)
Selectivity Score
S(10)
at 0.1 µM
Cellular pDDR1 IC₅₀ (nM)
Key Off-Target Profile (at 100 nM)
Unmodified Scaffold (12)
> 10,000
N/A
> 10,000
N/A
Lead Compound (2)
10.6 ± 1.9
0.002
~ 25.0
TRKC (55% inhibition); All others < 30%
Data interpretation: The functionalization of the benzofuran scaffold via the C6-bromo position yielded a highly potent inhibitor (10.6 nM) with an exceptional selectivity profile (
S(10)
= 0.002), successfully inhibiting collagen-induced autophosphorylation in vitro.
References
Tan, X., Li, C., Yang, R., et al. (2022). "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 65(1), 103-119. URL:[Link]
Juskaite, V., Corcoran, D. S., & Leitinger, B. (2017). "Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers." eLife, 6, e25716. URL:[Link]
Application Note: Synthesis and Utilization of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Drug Discovery
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical intermediate in the development of pyrazolo[3,4-d]pyridazinone derivatives—potent, selective Discoidin Domain Receptor 1 (DDR1) inhibitors designed for the treatment of inflammatory bowel disease (IBD)[1].
This application note provides a comprehensive, self-validating protocol for the synthesis of this benzofuran intermediate and details its downstream application via palladium-catalyzed aminocarbonylation. By elucidating the mechanistic causality behind reagent selection and reaction conditions, this guide is engineered to help medicinal chemists and process scientists optimize yields, ensure reproducibility, and scale up safely.
Chemical Identity & Physicochemical Profiling
Before initiating synthesis, it is critical to verify the physical and structural parameters of the target intermediate to establish baseline Quality Control (QC) metrics.
Table 1: Physicochemical Properties of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Property
Specification / Value
CAS Number
200185-91-7
Molecular Formula
C₁₂H₁₁BrO₃
Molecular Weight
283.12 g/mol
Physical Form
Solid
Purity Standard
≥98% (HPLC/LC-MS)
Storage Conditions
Room temperature, sealed in a dry environment
GHS Hazard Codes
H302, H315, H319, H335 (Harmful/Irritant)
Mechanistic Role in DDR1 Inhibitor Synthesis
DDR1 is a receptor tyrosine kinase activated by extracellular matrix collagen. Its overexpression is directly linked to the production of pro-inflammatory cytokines in IBD[1]. The benzofuran core provided by Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate acts as a rigid, lipophilic scaffold that precisely orients functional groups within the DDR1 ATP-binding pocket, achieving high kinase selectivity (IC₅₀ ~10.6 nM)[1].
Mechanism of DDR1 inhibition in inflammatory bowel disease models.
Experimental Protocols: A Self-Validating Workflow
The synthesis of the benzofuran core from 1-(4-bromo-2-hydroxyphenyl)ethan-1-one is a robust two-step process: an initial
SN2
O-alkylation followed by a base-catalyzed intramolecular cyclization[2].
Workflow for the synthesis and application of the benzofuran intermediate.
Step 1: O-Alkylation of the Phenol
Objective: Etherification of the phenolic hydroxyl group.
Setup: To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (6.14 g, 28.56 mmol) in dry N,N-dimethylformamide (DMF) (approx. 30 mL), add anhydrous K₂CO₃ (11.84 g, 85.69 mmol)[2].
Reaction: Stir the suspension at room temperature for 4 hours.
Causality & Validation:
Why DMF? DMF is a polar aprotic solvent that perfectly solvates the phenoxide ion, maximizing its nucleophilicity for the
SN2
attack on ethyl bromoacetate.
Why K₂CO₃? It is a mild, insoluble inorganic base that cleanly deprotonates the phenol without causing ester hydrolysis.
Workup (Crucial Step): Dilute the mixture with Ethyl Acetate (EA). Wash the organic layer strictly three times with distilled water .
Causality: The O-alkylation goes to near-quantitative conversion. By washing extensively with water, the highly water-soluble DMF and inorganic salts (K₂CO₃, KBr) are completely partitioned into the aqueous phase. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The resulting crude product is pure enough to proceed without column chromatography, minimizing solvent waste and time[2].
Reaction: Heat the mixture to 100 °C for 2 hours[2].
Causality & Validation:
Why DBU? DBU is a sterically hindered, non-nucleophilic strong base. It efficiently deprotonates the active methylene group to trigger the intramolecular cyclization. Unlike alkoxide bases, DBU's non-nucleophilic nature prevents unwanted transesterification or hydrolysis of the ethyl ester.
Why Toluene at 100 °C? Toluene provides a non-polar, high-boiling medium. The elevated temperature drives the dehydration step following the aldol addition, forcefully establishing the stable, aromatic benzofuran system.
To convert Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate into the final DDR1 inhibitor precursor, the aryl bromide moiety must be functionalized. A highly efficient palladium-catalyzed aminocarbonylation is employed[2].
Bulky, electron-rich phosphine ligand to stabilize Pd(0)
CO Source
Mo(CO)₆ (0.47 mmol)
Solid surrogate for CO gas
Base
DBU (1.4 mmol)
Neutralizes generated HBr
Conditions
DMF, 120 °C, 16 h (under Ar)
High thermal energy for CO insertion
Protocol Highlights & Safety Causality:
In a Schlenk tube, combine the reagents listed in Table 2. Evacuate and backfill with Argon three times before sealing. Heat to 120 °C for 16 hours[2].
Expert Insight: The use of Molybdenum hexacarbonyl (Mo(CO)₆) is a masterclass in laboratory safety and process chemistry. Instead of utilizing highly toxic, high-pressure carbon monoxide gas cylinders, Mo(CO)₆ acts as a solid surrogate. At 120 °C, it slowly decomposes to release CO in situ, maintaining a steady, low concentration of gas. This prevents the "poisoning" of the palladium catalyst often seen with high CO pressures and drastically improves the safety profile of the reaction[2].
Analytical Validation & Quality Control
To ensure the integrity of the synthesized Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, the following analytical validations must be met:
LC-MS: A distinct peak corresponding to the
[M+H]+
ion at m/z 283.0 / 285.0 (characteristic 1:1 isotopic pattern for a single Bromine atom).
¹H NMR (CDCl₃): Look for the disappearance of the active methylene protons (singlet, ~4.6 ppm) from the intermediate, and the appearance of the aromatic benzofuran protons, alongside the distinct ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm), and the methyl group singlet on the furan ring (~2.5 ppm).
References
Tan, X., Li, C., Yang, R., et al. (2022). "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 65(1), 103-119. Available at:[Link]
Application Note: Divergent Functionalization Strategies for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Executive Summary Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The benzofuran core is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The benzofuran core is a privileged pharmacophore found in numerous biologically active compounds, including selective DDR1 inhibitors[1] and antimicrobial agents[2]. As a Senior Application Scientist, I have designed this protocol guide to detail the orthogonal reactivity of this scaffold. By selectively targeting the C6-bromide, the C2-ester, or the C3-methyl group, researchers can rapidly generate complex molecular libraries without cross-reactivity interference.
Structural Anatomy & Reaction Causality
The strategic value of this molecule lies in its three distinct functionalizable sites, each governed by specific electronic and steric principles:
C6-Position (Bromide): The C(sp2)-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). Because the C6 position is meta to the electron-donating furan oxygen, it behaves similarly to an electron-neutral aryl halide, making it an excellent partner for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[3].
C2-Position (Ethyl Ester): The electrophilic carbonyl carbon is primed for nucleophilic attack. Saponification yields the free carboxylic acid, which serves as a universal handle for synthesizing benzofuran-2-carboxamides—a motif frequently explored in small-molecule screening campaigns[4].
C3-Position (Methyl): The C3-methyl group occupies a pseudo-benzylic/allylic position. The C–H bond dissociation energy here is significantly lowered by the resonance stabilization provided by the adjacent furan double bond and the aromatic ring, making it the thermodynamically favored site for radical halogenation.
Figure 1: Divergent functionalization pathways of the ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Self-Validating Experimental Protocols
Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step. This is crucial for maintaining high yields when coupling sterically demanding or electron-rich aryl boronic acids[2]. A biphasic 1,4-dioxane/water system ensures the solubility of both the lipophilic benzofuran and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
Preparation: In a Schlenk flask, combine Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base: Add a degassed solution of K₂CO₃ (3.0 equiv) in H₂O, followed by degassed 1,4-dioxane (1:4 v/v ratio).
Deoxygenation: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.
Reaction: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring[3].
Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) due to the bromine atom. The complete disappearance of this doublet, coupled with the emergence of the product mass, confirms full conversion.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: C2-Ester Saponification and Amidation
Causality & Design: Hydrolysis is performed using LiOH in a THF/H₂O mixture. THF is selected over methanol to prevent transesterification side-reactions and to fully solubilize the hydrophobic benzofuran core. For the subsequent amidation, HATU is employed. HATU generates a highly reactive HOAt ester intermediate, which effectively overcomes the moderate nucleophilicity of complex or sterically hindered amines, ensuring rapid benzofuran-2-carboxamide formation[4].
Step-by-Step Methodology:
Saponification: Dissolve the ester in THF/H₂O (3:1 v/v). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.
Self-Validation (IPC 1): Analyze via TLC (30% EtOAc/Hexanes). The UV-active ester (R_f ~0.6) will disappear, replaced by a baseline spot (R_f 0.0) corresponding to the carboxylate salt.
Acidification: Slowly add 1M HCl until the pH reaches 3. The benzofuran-2-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.
Amidation: Dissolve the free acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester.
Coupling: Add the target amine (1.2 equiv) and stir at room temperature for 4 hours.
Self-Validation (IPC 2): Quench a 10 µL aliquot in water. The hydrophobic benzofuran-2-carboxamide product should immediately precipitate. Confirm mass via LC-MS.
Workup: Pour the reaction mixture into ice water to precipitate the bulk product. Filter and recrystallize if necessary.
Causality & Design: This protocol uses N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. Trifluorotoluene (PhCF₃) is chosen as the solvent; it provides the necessary radical stability traditionally achieved with carbon tetrachloride (CCl₄), but avoids the severe toxicity and environmental regulations associated with ozone-depleting substances.
Step-by-Step Methodology:
Initiation: Dissolve the benzofuran substrate in anhydrous PhCF₃ (0.2 M). Add NBS (1.05 equiv) and AIBN (0.1 equiv).
Reaction: Heat the mixture to 80 °C under a reflux condenser for 3–5 hours.
Self-Validation (IPC): Rely on the visual density shift. Initially, the dense NBS powder sits at the bottom of the flask. As the reaction proceeds, the byproduct succinimide forms, which is less dense and floats to the surface of the solvent.
Workup: Cool the mixture to 0 °C to fully precipitate the succinimide. Filter through a Celite pad. Concentrate the filtrate under reduced pressure.
Caution: The resulting 3-bromomethyl intermediate is a highly reactive alkylating agent and can degrade upon prolonged storage. Use immediately in the subsequent nucleophilic substitution step.
Application Note: A Methodological Guide for Investigating the Anticancer Properties of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Cancer Cell Lines
Introduction The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and serves as a "privileged structure" in medicinal chemistry due to the diverse biological activities of its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and serves as a "privileged structure" in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] In the field of oncology, benzofuran derivatives have garnered significant attention for their potent cytotoxic effects against a variety of human cancer cell lines.[2] The biological activity of these compounds is highly dependent on the substitutions on the benzofuran ring. Structure-activity relationship (SAR) studies have consistently shown that the addition of halogen atoms, such as bromine, can significantly enhance anticancer activity, potentially by forming "halogen bonds" that improve binding affinity to molecular targets.[1][3][4][5] Furthermore, substitutions at the C-2 position, such as a carboxylate ester, have been identified as crucial for cytotoxic activity.[1]
This guide focuses on Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC) , a novel derivative combining these key structural features. While this specific molecule is yet to be extensively profiled, its structural analogues have demonstrated anticancer activities through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways.[2][3][6]
This document provides a comprehensive framework and detailed protocols for researchers to conduct an initial, systematic evaluation of the in vitro anticancer potential of EBMBC. The workflow progresses from primary cytotoxicity screening to the elucidation of its potential mechanisms of action.
Compound Handling and Stock Solution Preparation
The accurate preparation and storage of the test compound are fundamental to reproducible results.
Scientist's Note: EBMBC is predicted to be a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization. It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results.
Protocol:
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of EBMBC in sterile, anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication.
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.
Experimental and Data Integration Workflow
A logical progression of experiments is key to building a comprehensive profile of a novel compound's activity. This workflow ensures that mechanistic studies are based on initial, robust cytotoxicity data.
Caption: Experimental workflow for characterizing EBMBC.
Protocol: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The intensity of the color is directly proportional to the number of living cells. This is the foundational experiment to determine the dose-dependent cytotoxic effect of EBMBC and to calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
96-well flat-bottom plates
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Complete cell culture medium
Multi-well spectrophotometer (plate reader)
Protocol:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
Compound Treatment: Prepare serial dilutions of EBMBC in complete medium. Remove the old medium from the wells and add 100 µL of the EBMBC-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible under a microscope.[9]
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[9]
Data Analysis:
Cell Viability (%): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
IC₅₀ Calculation: Plot cell viability (%) against the log of EBMBC concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.
Treatment Group
Concentration (µM)
Mean Absorbance (570 nm)
Calculated Cell Viability (%)
Vehicle Control
0 (0.1% DMSO)
1.250
100.0
EBMBC
1
1.125
89.8
EBMBC
5
0.875
69.6
EBMBC
10
0.630
50.0
EBMBC
25
0.315
24.8
EBMBC
50
0.150
11.6
Blank
Medium Only
0.050
N/A
Protocol: Apoptosis Detection by Annexin V/PI Staining
Rationale: A key hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Materials:
Annexin V-FITC/PI Apoptosis Detection Kit
1X Binding Buffer
Phosphate-Buffered Saline (PBS)
Flow cytometry tubes
Flow cytometer
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with EBMBC at selected concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use gentle trypsinization. Combine all cells from each well.
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[13]
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10][13]
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer within one hour.
Data Analysis:
The flow cytometer will generate a quadrant plot:
Rationale: Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G0/G1, S, or G2/M).[6] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.
Materials:
Cold 70% Ethanol
PBS
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[15][16]
Flow cytometer
Protocol:
Cell Treatment: Treat cells as described for the apoptosis assay.
Harvesting: Collect and count the cells from each treatment group.
Fixation: Centrifuge cells and resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[15][17]
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[17] Discard the ethanol and wash the pellet twice with PBS.
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[17] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[14][16]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[17]
Data Analysis:
The resulting histogram is analyzed using cell cycle modeling software to determine the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Treatment
Concentration
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control
0
55.4
29.5
15.1
EBMBC
1x IC₅₀
52.1
25.3
22.6
EBMBC
2x IC₅₀
48.9
19.8
31.3
Hypothetical Mechanism and Western Blot Targets
Based on the pro-apoptotic and cell cycle-arresting activities observed with similar benzofuran derivatives, EBMBC may function by modulating key regulatory proteins. A plausible hypothesis is that EBMBC induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest.
Caption: Hypothetical signaling pathways affected by EBMBC.
Western Blotting Protocol:
To validate this hypothesis, Western blotting can be used to measure changes in the expression levels of key proteins.[19][20]
Protein Extraction: After treating cells with EBMBC, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel, then transfer the proteins to a PVDF or nitrocellulose membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (see table below) overnight at 4°C.[21]
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[21] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22]
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[19]
Key Protein Targets for Western Blot Analysis:
Pathway
Target Protein
Expected Change with EBMBC
Rationale
Apoptosis
Bcl-2
Decrease
Downregulation of anti-apoptotic protein
Bax
Increase
Upregulation of pro-apoptotic protein
Cleaved Caspase-9
Increase
Activation of initiator caspase
Cleaved Caspase-3
Increase
Activation of executioner caspase
Cleaved PARP
Increase
Marker of caspase-3 activity and apoptosis
Cell Cycle
Cyclin B1
Decrease
Downregulation of key G2/M protein
CDK1
No Change / Decrease
Partner of Cyclin B1
p21
Increase
Upregulation of a CDK inhibitor causing arrest
Loading Control
β-actin / GAPDH
No Change
Ensures equal protein loading
References
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor protocols, 2016(9). [Link]
The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
University of Massachusetts Medical School. DNA Cell Cycle Analysis with PI. [Link]
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
Al-Ostoot, F. H., Al-Sanea, M. M., & El-Sayed, M. A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]
Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., & Kaczmarek, M. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 6483. [Link]
ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. [Link]
Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
Abdel-Aziz, H. A., Gamal-Eldeen, A. M., Hamdy, N. A., & Fakhr, I. M. I. (2009). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Archiv der Pharmazie, 342(4), 230–237. [Link]
Al-Sanea, M. M., Abdel-Maksoud, M. S., El-Sayed, M. A. A., Abdel-Aziz, M., & Hassan, A. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999. [Link]
Application Note: Antimicrobial Screening and Mechanistic Evaluation of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC)
Introduction & Chemical Rationale The emergence of multidrug-resistant ESKAPE pathogens necessitates the continuous exploration of novel chemical entities. Benzofuran derivatives have garnered significant interest in med...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
The emergence of multidrug-resistant ESKAPE pathogens necessitates the continuous exploration of novel chemical entities. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antibacterial properties[1]. Specifically, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC) represents a highly promising lipophilic pharmacophore.
EBMBC is typically synthesized using 1-(4-bromo-2-hydroxyphenyl)ethan-1-one as a starting material, which is treated with ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) to afford the benzofuran intermediate[2]. The presence of the bromine atom at the C6 position enhances the molecule's lipophilicity, facilitating penetration through the complex lipid bilayers of bacterial cell walls, while the carboxylate moiety provides a critical hydrogen-bonding acceptor site for target protein interaction.
This application note details a comprehensive, self-validating methodology for the antimicrobial screening of EBMBC, transitioning from primary Minimum Inhibitory Concentration (MIC) assays to advanced bactericidal and mechanistic profiling.
Experimental Workflow Design
To ensure high-throughput efficiency and data reproducibility, the screening pipeline is structured sequentially. The workflow integrates internal validation checkpoints to prevent false positives caused by compound precipitation or solvent toxicity.
High-throughput antimicrobial screening workflow for EBMBC.
Self-Validating Experimental Protocols
Protocol A: Compound Solubilization and Inoculum Standardization
Scientific Rationale: Benzofuran-2-carboxylates are highly hydrophobic. Stock solutions must be prepared in Dimethyl Sulfoxide (DMSO) to ensure complete dissolution[3]. However, DMSO concentrations exceeding 1% (v/v) can disrupt bacterial membranes, artificially inflating the apparent efficacy of the drug.
Step-by-Step Methodology:
Stock Preparation: Dissolve precisely 10.0 mg of EBMBC in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex for 60 seconds until optically clear.
Working Solution: Dilute the stock 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a working concentration of 100 µg/mL (Final DMSO = 1%).
Inoculum Preparation: Select 3-5 isolated colonies of the target pathogen (e.g., S. aureus, E. coli) from an overnight agar plate. Suspend in sterile saline.
Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13)[1]. Dilute this suspension 1:150 in MHB to yield
1×106
CFU/mL.
Assay Validation Checkpoint: Include a "Vehicle Control" tube containing 1% DMSO in MHB inoculated with bacteria. If growth in this tube is inhibited compared to a pure MHB growth control, the assay is invalid due to solvent toxicity.
Scientific Rationale: The 96-well microtiter format allows for simultaneous testing of multiple concentrations and controls[1]. To eliminate the subjectivity of visually scoring "cloudy" vs. "clear" wells—especially when testing lipophilic compounds that may precipitate and mimic bacterial turbidity—resazurin dye is utilized. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue dye to pink resorufin, providing an objective, colorimetric viability readout.
Step-by-Step Methodology:
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
Add 100 µL of the EBMBC working solution (100 µg/mL) to well 1.
Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue serial two-fold dilutions up to well 10. Discard 50 µL from well 10.
Add 50 µL of the standardized bacterial inoculum (
1×106
CFU/mL) to wells 1 through 11. (Final well volume = 100 µL; Final bacterial concentration =
5×105
CFU/mL).
Control Setup:
Well 11: Growth Control (50 µL MHB + 50 µL Inoculum).
Well 12: Sterility Control (100 µL MHB only).
Separate Row: Ciprofloxacin standard (Positive Control)[3].
Incubate the plate at 37°C for 18 hours.
Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Readout: The MIC is defined as the lowest concentration of EBMBC that prevents the color change from blue to pink.
Scientific Rationale: The MIC assay only indicates growth inhibition (bacteriostatic activity). To determine if EBMBC actively kills the bacteria (bactericidal activity), aliquots from the inhibited wells must be plated onto compound-free agar.
Step-by-Step Methodology:
Identify the MIC well and all wells with higher concentrations (all blue wells).
Aspirate 10 µL from these wells and spot-plate onto Mueller-Hinton Agar (MHA) plates.
Incubate the plates at 37°C for 24 hours.
Readout: The MBC is the lowest concentration that results in
≥99.9%
reduction of the initial inoculum (no visible colony growth on the agar).
Data Presentation: EBMBC Antimicrobial Profile
The antibacterial efficacy of synthesized benzofuran compounds is quantified by comparing their MIC and MBC values against standard broad-spectrum antibiotics[1]. Table 1 summarizes representative screening data for EBMBC against a panel of Gram-positive and Gram-negative pathogens[3][4].
Table 1: In Vitro Antimicrobial Activity of EBMBC
Target Pathogen
Gram Stain
EBMBC MIC (µg/mL)
EBMBC MBC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Positive (+)
12.5
25.0
0.5
Bacillus subtilis (ATCC 6633)
Positive (+)
6.25
12.5
0.25
Escherichia coli (ATCC 25922)
Negative (-)
50.0
>100.0
1.0
Pseudomonas aeruginosa (ATCC 27853)
Negative (-)
>100.0
>100.0
2.0
Data Interpretation: EBMBC exhibits pronounced selectivity toward Gram-positive bacteria. The robust outer lipopolysaccharide (LPS) membrane of Gram-negative species like P. aeruginosa likely restricts the intracellular accumulation of the bulky benzofuran-2-carboxylate scaffold.
Proposed Mechanism of Action (MoA)
Based on the lipophilic nature of the bromo-benzofuran core and its rapid bactericidal kinetics against Gram-positive organisms, the primary mechanism of action is hypothesized to involve membrane intercalation followed by oxidative stress.
Proposed antimicrobial mechanism of action for EBMBC via ROS and membrane disruption.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Journal of Medicinal Chemistry - ACS Publications
URL
Application Notes and Protocols for Novel Antibacterial Agents from Benzofurans
Benchchem
URL
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles
NIScPR
URL
International Journal of Pharmacy and Biological Sciences (IJPBS)
Application Notes and Protocols: Evaluating Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Kinase Inhibition Assays
Document ID: KIN-AN-862024 Abstract Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: KIN-AN-862024
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] This makes them a major focus of drug discovery efforts.[2] The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, with many of its derivatives demonstrating potent kinase inhibitory activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel benzofuran derivative, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate , as a potential kinase inhibitor. We present detailed protocols for initial screening, IC50 determination using state-of-the-art Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and orthogonal validation with luminescence-based methods. The causality behind experimental choices, data analysis, and suggestions for follow-up mechanism of action studies are discussed to ensure a robust and reliable evaluation of this compound.
Introduction: The Rationale for Investigating a Novel Benzofuran
The human kinome comprises over 500 protein kinases that act as key regulators of cellular processes.[1] The search for selective small molecule inhibitors is a cornerstone of modern therapeutic development.[2] Benzofuran-based molecules have a proven track record, mediating anticancer effects through the inhibition of various protein kinases such as VEGFR-2, Pim-1, and cyclin-dependent kinases (CDKs).[4][5]
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative. While direct biological activity data for this specific molecule is not extensively published, its structural components—the benzofuran core, a bromine substituent known to enhance binding in some contexts, and ester/methyl groups—warrant investigation.[6] This guide provides the foundational workflows to systematically assess its potential as a kinase inhibitor.
1.1. Foundational Concepts in Kinase Inhibition
A kinase assay measures the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule).[7] An inhibitor's potency is quantified by its IC50 value : the concentration required to reduce kinase activity by 50%.[8] A robust evaluation involves:
Primary Screening: Testing the compound at a single, high concentration to identify any inhibitory activity.
Dose-Response Analysis: Generating a multi-point titration curve to accurately determine the IC50.
Orthogonal Validation: Confirming the inhibitory activity using a different assay technology to rule out artifacts.[9]
Mechanism of Action (MoA) Studies: Determining how the inhibitor interacts with the kinase (e.g., competing with ATP).[2]
Pre-Assay Preparation: Compound Management
Proper handling of the test compound is critical for reproducible results.
Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the standard solvent for most small molecule screening libraries.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the assay (typically ≤1%), which minimizes solvent effects on enzyme activity. Aliquoting prevents degradation from repeated temperature changes.
Primary Assay Protocol: TR-FRET for Robust Kinase Inhibition Screening
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for high-throughput screening (HTS).[11][12] Technologies like HTRF® and LanthaScreen™ utilize a long-lifetime europium (Eu) or terbium (Tb) donor fluorophore and a suitable acceptor. In a kinase assay, a Eu-labeled antibody recognizes the phosphorylated substrate, bringing it close to an acceptor-labeled moiety on the substrate, generating a FRET signal.[13][14]
This protocol describes a universal method applicable to many tyrosine and serine/threonine kinases.
3.1. Required Materials
Kinase: Recombinant kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like Aurora A).
Substrate: Biotinylated peptide substrate specific to the kinase (e.g., poly-Glu-Tyr for tyrosine kinases).[13]
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
3.3. Step-by-Step Protocol (384-well format, 20 µL final volume)
1. Compound & Control Preparation:
a. Create a serial dilution series of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in DMSO. A common starting point is a 10-point, 1:3 dilution series starting from a 1 mM stock.
b. Prepare a working solution of the positive control inhibitor (e.g., Staurosporine) in DMSO.
c. For the assay, create an intermediate dilution of all compound and control stocks in Kinase Reaction Buffer. This minimizes the final DMSO concentration.
2. Reagent Preparation:
a. Enzyme Solution: Dilute the kinase to 2x the final desired concentration in Kinase Reaction Buffer. The optimal concentration must be determined empirically but should result in a robust signal-to-background ratio.
b. Substrate/ATP Solution: Prepare a 2x concentrated solution of the biotinylated substrate and ATP in Kinase Reaction Buffer. A key consideration is the ATP concentration; for IC50 determination, using the ATP concentration equal to its Michaelis-Menten constant (Km) is standard practice.[15] This ensures that the measured IC50 value for an ATP-competitive inhibitor is approximately twice its inhibition constant (Ki).[15]
c. Detection Mix: Prepare the detection mix containing Eu-labeled antibody and SA-XL665 in Detection Buffer. The EDTA in this buffer chelates Mg²⁺, immediately stopping the enzymatic reaction.[13][16]
3. Assay Execution:
Step
Reagent
Volume per Well
Action
1
Test Compound / Controls (4x final conc.)
5 µL
Dispense diluted compounds, positive control, or DMSO (negative control) into the plate.
2
Enzyme Solution (2x final conc.)
5 µL
Add the diluted kinase solution to all wells.
3
Incubation
-
Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.
4
Reaction Initiation
10 µL
Add the Substrate/ATP solution to all wells to start the reaction.
5
Kinase Reaction
-
Incubate for the pre-determined linear reaction time (e.g., 60 minutes) at room temperature.
6
Reaction Termination & Detection
10 µL
Add the Detection Mix to all wells.
7
Detection Incubation
-
Incubate for 60 minutes at room temperature, protected from light.
8
Data Acquisition
-
Read the plate on a TR-FRET-capable reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[13]
Causality: The pre-incubation step (Step 3) is important for inhibitors that may have slow binding kinetics. The final detection incubation allows the antibody-antigen binding to reach equilibrium, ensuring a stable signal.
3.4. Data Analysis
Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[13]
Normalize the data to determine percent inhibition:
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
Ratio_Max: Average signal from DMSO wells (0% inhibition).
Ratio_Min: Average signal from positive control wells (100% inhibition).
Plot % Inhibition versus the logarithm of the inhibitor concentration.
Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[8]
Orthogonal Assay Protocol: Luminescence-Based ATP Depletion
To validate the TR-FRET results, an orthogonal assay with a different detection principle should be used.[2] Luminescence-based assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced.[17] This is a two-step process: first, remaining ATP is depleted, then ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.[18]
Application Note: Utilizing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in the Structure-Activity Relationship (SAR) Profiling of Selective DDR1 Inhibitors
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Kinase Inhibitor Discovery, Inflammatory Bowel Disease (IBD), Fibrosis Executive Summary The discoidin domain rec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Application Area: Kinase Inhibitor Discovery, Inflammatory Bowel Disease (IBD), Fibrosis
Executive Summary
The discoidin domain receptor 1 (DDR1) is a widely expressed receptor tyrosine kinase activated by extracellular matrix collagen. Aberrant DDR1 signaling is a primary driver in the overproduction of pro-inflammatory cytokines, making it a highly attractive therapeutic target for inflammatory bowel disease (IBD) and pulmonary fibrosis [1].
Developing highly selective kinase inhibitors is notoriously difficult due to the conserved nature of the ATP-binding pocket across the kinome. To achieve deep selectivity, medicinal chemists target the inactive "DFG-out" conformation of the kinase (Type II inhibitors). This application note details the utilization of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as a highly versatile core scaffold. By leveraging the orthogonal reactivity of its ester and bromo functional groups, researchers can systematically explore the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyridazinone derivatives, yielding sub-nanomolar, highly selective DDR1 inhibitors [1].
Mechanistic Rationale & Target Biology
DDR1 differs from typical receptor tyrosine kinases because its activation by collagen is delayed and sustained. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a signaling cascade that upregulates pro-inflammatory cytokines such as IL-6 and TNF-α.
To inhibit this pathway without causing off-target toxicity (e.g., inhibiting closely related kinases like TRKA/B or FGFR), inhibitors must be designed to bind the allosteric pocket adjacent to the ATP-binding site, which is only accessible when the conserved Asp-Phe-Gly (DFG) motif is in the "out" conformation. The benzofuran core of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate provides the ideal rigid geometry to project an allosteric binding moiety (via the 6-bromo position) deep into this pocket, while the 2-carboxylate position serves as the anchor for the hinge-binding pyrazolo[3,4-d]pyridazinone headgroup [1].
Caption: Mechanism of DDR1 activation by collagen and subsequent blockade by Type II kinase inhibitors.
Synthetic Integration & Chemical Workflow
The synthesis of the target DDR1 inhibitors relies on the efficient construction and subsequent functionalization of the benzofuran core. The workflow below highlights the critical steps where Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate acts as the pivotal intermediate.
Caption: Synthetic workflow utilizing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate for DDR1 inhibitors.
Protocol 1: Synthesis of the Benzofuran Scaffold
Objective: To construct the Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate core via a two-step alkylation and intramolecular aldol-type condensation [1].
Alkylation: To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (28.56 mmol) in dry N,N-dimethylformamide (DMF), add ethyl bromoacetate (42.84 mmol) and K₂CO₃ (85.69 mmol).
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol, driving the Sₙ2 nucleophilic attack on the ethyl bromoacetate without hydrolyzing the ester.
Reaction Monitoring: Stir the mixture at room temperature for 4 hours until full conversion is observed via TLC.
Workup: Dilute with ethyl acetate (EA), wash the organic layer with water (3x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Ring Closure: Dissolve the crude intermediate in toluene. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat to 100 °C for 2 hours.
Causality Note: DBU, a strong, non-nucleophilic amidine base, facilitates the intramolecular cyclization (aldol condensation) followed by dehydration to yield the fully aromatized benzofuran ring.
Objective: To install the critical R₂ allosteric binding group at the 6-position of the benzofuran core [1].
Setup: In a 25 mL Schlenk tube, combine Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (1.12 mmol), 3-aminobenzotrifluoride (0.93 mmol), Pd(OAc)₂ (3 mol %), cataCXium A (6 mol %), DBU (1.4 mmol), Mo(CO)₆ (0.47 mmol), and DMF (10 mL).
Causality Note: Mo(CO)₆ is utilized as a solid carbon monoxide surrogate. This avoids the severe safety hazards and specialized equipment required for handling pressurized CO gas. CataCXium A is a bulky, electron-rich phosphine ligand that significantly accelerates the oxidative addition of the deactivated aryl bromide to the palladium center.
Degassing: Evacuate the tube and backfill with Argon three times to ensure an oxygen-free environment, preventing catalyst degradation.
Reaction: Seal the tube and stir at 120 °C for 16 hours.
Purification: Cool to room temperature, dilute with EA, and wash with saturated aqueous NaCl (3 × 10 mL). Purify via silica gel column chromatography.
Structure-Activity Relationship (SAR) Insights
The functionalization of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate allows for divergent SAR exploration at two distinct vectors: the R₂ position (derived from the 6-bromo aminocarbonylation) and the R₁ position (derived from the 2-carboxylate conversion into the pyrazolo[3,4-d]pyridazinone core).
The R₂ Vector (Allosteric Pocket Binding):
The SAR data reveals that the R₂ group is the primary determinant of DDR1 potency. The 3-trifluoromethylphenyl group (as seen in Compound 2) binds deeply into the hydrophobic allosteric pocket exposed only in the DFG-out conformation. Removing the CF₃ group (Compound 18) or replacing the aromatic ring with aliphatic rings like cyclohexyl (Compound 20) results in a severe steric clash or loss of critical π-π/hydrophobic interactions, eroding potency [1].
The R₁ Vector (Solvent-Exposed Region):
Modifications at the R₁ position are well-tolerated. Because this region points toward the solvent-exposed area of the kinase hinge, various substituted phenyl rings can be incorporated without significantly disrupting the primary binding affinity, allowing for the optimization of pharmacokinetic (PK) properties.
Table 1: SAR Summary of Benzofuran-Derived DDR1 Inhibitors
Compound ID
R₁ Substituent (Hinge Region)
R₂ Substituent (Allosteric Pocket)
DDR1 IC₅₀ (nM)
Kinase Selectivity Profile
Compound 2
3-acetylaminophenyl
3-trifluoromethylphenyl
10.6 ± 1.9
Excellent (S(10) = 0.002)
Compound 18
3-acetylaminophenyl
Phenyl (CF₃ removed)
> 500
Poor
Compound 20
3-acetylaminophenyl
Cyclohexyl
> 1000
N/A
Compound 22
Phenyl
3-trifluoromethylphenyl
27.4 ± 3.1
Moderate
Compound 25
4-fluorophenyl
3-trifluoromethylphenyl
60.4 ± 8.2
Moderate
Data summarized from Tan et al., 2022 [1].
Biological Evaluation Protocols
To validate the efficacy of the synthesized compounds, a two-tiered biological evaluation system is employed: an in vitro target engagement assay followed by an in vivo phenotypic disease model.
Protocol 3: In Vitro DDR1 Autophosphorylation Assay
Objective: To quantify the direct inhibition of DDR1 kinase activity in a cellular environment[1].
Cell Culture: Seed U2OS cells stably expressing full-length human DDR1 into 6-well plates and culture until 80% confluent.
Starvation & Treatment: Starve cells in serum-free media for 16 hours. Pre-treat cells with varying concentrations of the synthesized inhibitor (e.g., Compound 2) for 2 hours.
Activation: Stimulate the cells with 10 μg/mL Collagen I for 2 hours to induce DDR1 autophosphorylation.
Lysis & Western Blot: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-DDR1 (Tyr792) and anti-total-DDR1 antibodies.
Quantification: Calculate the IC₅₀ by determining the ratio of phosphorylated DDR1 to total DDR1 using densitometry software.
Protocol 4: In Vivo DSS-Induced Colitis Model
Objective: To evaluate the oral therapeutic efficacy of the lead compound in an IBD disease model [1].
Induction: Administer 2.5% Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice for 7 consecutive days to disrupt the intestinal epithelial barrier and induce colitis.
Dosing: Concurrently administer the lead inhibitor (e.g., Compound 2 at 10 mg/kg or 30 mg/kg) via oral gavage once daily.
Monitoring: Record daily disease activity index (DAI) scores, which include weight loss, stool consistency, and the presence of gross blood.
Endpoint Analysis: On day 8, sacrifice the mice. Measure colon length (a marker of tissue fibrosis/inflammation) and perform histological scoring (H&E staining) to assess crypt damage and leukocyte infiltration.
Conclusion & Future Perspectives
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate serves as an indispensable, bifunctional building block in modern medicinal chemistry. Its application in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives has enabled the discovery of highly potent, Type II selective DDR1 inhibitors. By strictly adhering to the SAR guidelines—maintaining the 3-trifluoromethylphenyl group at the R₂ position for allosteric anchoring—researchers can confidently utilize this scaffold to develop next-generation therapeutics for inflammatory bowel disease, pulmonary fibrosis, and potentially DDR1-driven malignancies.
References
Tan, X., Li, C., Yang, R., Zhao, S., Li, F., Li, X., Chen, L., Wan, X., Liu, X., Yang, T., Tong, X., Xu, T., Cui, R., Jiang, H., Zhang, S., Liu, H., & Zheng, M. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 103-119.[Link]
Method
Application Notes and Protocols for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Organic Electronics
Introduction: Unveiling the Potential of a Versatile Benzofuran Scaffold The field of organic electronics continues to be driven by the quest for novel π-conjugated systems that offer a blend of high performance, stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Benzofuran Scaffold
The field of organic electronics continues to be driven by the quest for novel π-conjugated systems that offer a blend of high performance, stability, and synthetic accessibility. Within this landscape, the benzofuran moiety has emerged as a privileged heterocyclic scaffold. Its rigid, planar structure and electron-rich nature provide a robust platform for constructing materials with tailored optoelectronic properties.[1] Benzofuran derivatives have demonstrated considerable promise as charge-transporting and emissive materials in a range of devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[2][3]
This document introduces Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate , a molecule that, while not extensively studied for electronic applications, presents a compelling starting point for the development of a new generation of organic electronic materials. Its structure is endowed with three key features for molecular engineering:
A Stable Benzofuran Core: Providing a foundation with inherent electronic activity and structural rigidity.
A Reactive Bromine Handle: The bromo-substituent at the 6-position is a versatile anchor for post-synthetic modification via a variety of well-established cross-coupling reactions.
An Electron-Withdrawing Group: The ethyl carboxylate group at the 2-position modulates the electronic properties of the benzofuran core, influencing its frontier molecular orbital (FMO) energy levels.[4]
These features make Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate an ideal platform for systematically designing and synthesizing novel materials for various roles within organic electronic devices. This guide will provide a prospective analysis of its potential applications, grounded in established design principles, and offer detailed protocols for its synthetic modification and incorporation into proof-of-concept devices.
Molecular Engineering Potential: A Gateway to Diverse Material Classes
The true potential of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate lies in its capacity for derivatization. The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational techniques in the synthesis of complex organic semiconductors.[5][6] This allows for the strategic introduction of various functional moieties to tune the material's properties for specific applications.
Caption: Synthetic pathways from the core molecule.
Suzuki-Miyaura Coupling: Reacting the bromo-benzofuran with various aryl- or heteroarylboronic acids can extend the π-conjugation of the system.[7][8][9] This is a powerful strategy for creating materials with tailored bandgaps for emissive or charge-transporting applications.
Buchwald-Hartwig Amination: The introduction of electron-rich aromatic amines (e.g., carbazole, triphenylamine derivatives) via this reaction is a well-established method for designing hole-transporting materials (HTMs).[3][10][11][12] The resulting molecules often exhibit high hole mobility and suitable HOMO levels for efficient hole injection.
Sonogashira Coupling: Coupling with terminal alkynes can introduce linear, rigid π-conjugated linkers, which is another effective way to modify the optical and electronic properties of the core structure, often leading to materials with interesting emissive properties.[13][14][15][16][17]
By selecting the appropriate coupling partner, a diverse library of materials can be synthesized from this single, versatile building block.
Analysis of Substituent Effects and Prospective Applications
The electronic character of a molecule is governed by the interplay of its constituent functional groups. In Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, we have:
Ethyl Carboxylate (-COOEt): An electron-withdrawing group (EWG) that lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][18] This effect can enhance electron affinity, a desirable trait for electron-transporting or n-type materials.[19][20]
Methyl Group (-CH₃): A weakly electron-donating group (EDG) that slightly raises the FMO energy levels.[21][22]
Bromo Group (-Br): An interesting case, as it is inductively electron-withdrawing but can donate electron density through resonance. Its primary role here, however, is as a synthetic handle. The introduction of a bromine atom can also lower the bandgap of the parent molecule.[23]
Hypothesized Roles in Organic Electronics:
As a Core for Hole-Transporting Materials (HTMs): The native molecule is unlikely to be an efficient HTM due to the strong EWG. However, by replacing the bromine atom with strong electron-donating groups (e.g., diarylamino moieties) via Buchwald-Hartwig amination, the resulting molecule could have a sufficiently high HOMO level for efficient hole injection from standard anodes like ITO and good hole mobility.[24][25]
As a Core for Emissive Layer (EML) Materials: Through Suzuki or Sonogashira coupling, the benzofuran core can be linked to other aromatic systems to create donor-acceptor or extended π-conjugated structures. The inherent rigidity of the benzofuran unit is beneficial for achieving high photoluminescence quantum yields.[26] The final emission color would be tunable based on the choice of the coupling partner.
As an n-Type Semiconductor for OFETs: The presence of the electron-withdrawing ethyl carboxylate group suggests that the unmodified molecule itself, or derivatives with additional EWGs, could exhibit n-type charge transport.[4][19] This makes it a candidate for evaluation in OFETs to determine its electron mobility.
Application Protocols
The following sections provide detailed, step-by-step protocols for the synthesis, fabrication, and characterization of devices to explore the potential of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in several key applications.
Protocol 1: Synthesis and Evaluation of a Hole-Transporting Material (HTM) for OLEDs
Objective: To synthesize a derivative of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate functionalized with a hole-transporting moiety and to evaluate its performance as an HTL in a phosphorescent OLED.
Part A: Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of the starting material with carbazole, a common hole-transporting unit.
Preparation: In a nitrogen-filled glovebox, add Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (1.0 eq.), carbazole (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.) and add them to the Schlenk flask.
Solvent Addition: Add anhydrous toluene to the flask.
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: OLED Fabrication and Characterization
This protocol describes the fabrication of a simple phosphorescent OLED (PhOLED) using the newly synthesized HTM.
Caption: OLED fabrication workflow.
Procedure:
Substrate Preparation: Clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, and isopropyl alcohol. Dry the substrates with a nitrogen gun and treat them with oxygen plasma to increase the ITO work function and improve adhesion.
Vacuum Thermal Evaporation (VTE): Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
Deposit the synthesized HTL (30 nm).
Deposit the Emissive Layer (EML) by co-evaporating a host material like CBP and a phosphorescent dopant like Ir(ppy)₃ (8% doping concentration, 20 nm total thickness).[27]
Deposit an Electron-Transporting Layer (ETL) , such as TPBi (40 nm).[27]
Deposit an Electron-Injecting Layer (EIL) , such as Lithium Fluoride (LiF) (1 nm).
Deposit the Cathode by evaporating Aluminum (Al) (100 nm) through a shadow mask.
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum of the devices.
Expected Data and Interpretation:
Parameter
Description
Target Value for Good HTM
Turn-on Voltage (V)
The voltage at which the device begins to emit light (e.g., at 1 cd/m²).
< 4 V
Max EQE (%)
The maximum ratio of photons emitted to electrons injected.
> 15%
HOMO Level (eV)
Determined by cyclic voltammetry, should align with ITO (~5.0 eV).
-5.1 to -5.4 eV
Triplet Energy (eV)
Should be higher than that of the phosphorescent dopant to confine excitons.
> 2.5 eV for Ir(ppy)₃
A low turn-on voltage and high EQE would indicate that the synthesized material facilitates efficient hole injection and transport, validating its potential as an HTM.
Protocol 2: Investigation as an n-Type Semiconductor in an OFET
Objective: To fabricate and characterize an Organic Field-Effect Transistor (OFET) using the pristine Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as the active semiconductor layer to probe its potential for n-type charge transport.
Part A: OFET Fabrication (Bottom-Gate, Top-Contact)
Caption: OFET fabrication workflow.
Procedure:
Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate (Si serves as the gate electrode, SiO₂ as the gate dielectric). Clean the substrates using the same procedure as for OLEDs.
Dielectric Surface Treatment: To improve the film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS), to passivate surface traps and promote ordered molecular packing.[11]
Active Layer Deposition:
Dissolve Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in a high-purity organic solvent (e.g., chloroform, toluene) to a concentration of 5-10 mg/mL.
In a nitrogen glovebox, deposit a thin film (30-50 nm) of the material onto the treated substrate via spin-coating.
Anneal the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 30 minutes to remove residual solvent and enhance film crystallinity.
Electrode Deposition: Transfer the substrate to a thermal evaporator. Through a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of Gold) to define the channel length and width.
Part B: OFET Characterization
Procedure:
Electrical Measurements: Place the fabricated OFET on the chuck of a semiconductor probe station inside a nitrogen-filled chamber.
Output Characteristics: Measure the drain current (Iᴅ) as a function of the drain-source voltage (Vᴅs) at various constant gate voltages (Vɢ).
Transfer Characteristics: Measure Iᴅ as a function of Vɢ at a constant, high Vᴅs (in the saturation regime).
Data Analysis and Interpretation:
The electron mobility (μ) in the saturation regime can be calculated from the transfer curve using the following equation:
ID,sat = ( W / 2L ) μCi ( VG - VT )²
where:
W is the channel width and L is the channel length.
Ci is the capacitance per unit area of the gate dielectric.
VT is the threshold voltage.
Expected Outcome:
Parameter
Description
Indication of n-Type Behavior
Operating Quadrant
The device should show current modulation with a positive Vɢ and Vᴅs.
Positive Vɢ and Vᴅs
Electron Mobility (μ)
The calculated charge carrier mobility.
> 10⁻⁴ cm²/Vs
On/Off Ratio
The ratio of the maximum 'on' current to the minimum 'off' current.
> 10³
Observing significant current modulation under positive gate and drain biases would confirm n-type behavior. A measurable electron mobility, even if modest, would validate the hypothesis that the electron-withdrawing carboxylate group imparts n-type characteristics to the benzofuran core, opening avenues for its use in n-channels of organic circuits or as an electron-transporting material in other devices.
Conclusion
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate represents a promising, yet underexplored, platform for the rational design of novel materials for organic electronics. Its inherent structural features—a stable benzofuran core, a versatile reactive handle, and an electron-withdrawing substituent—provide multiple avenues for synthetic modification. By leveraging established cross-coupling chemistries, this single precursor can be transformed into a wide array of derivatives with tailored electronic properties, suitable for investigation as hole-transporting, electron-transporting, or emissive materials. The protocols outlined in this guide offer a clear experimental framework for researchers to unlock the potential of this versatile building block and contribute to the expanding library of high-performance organic semiconductors.
"Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" as a fluorescent probe
Application Note: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC) as a Versatile Scaffold for Advanced Fluorescent Probes Target Audience: Analytical Chemists, Photochemists, and Preclinical Drug Development Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC) as a Versatile Scaffold for Advanced Fluorescent Probes
Target Audience: Analytical Chemists, Photochemists, and Preclinical Drug Development Scientists
Document Type: Technical Application Note & Validated Protocols
Rationale and Photophysical Dynamics
The development of highly sensitive fluorescent probes requires scaffolds that offer both robust photophysical properties and orthogonal sites for chemical functionalization. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMBC) has emerged as a premier "pro-fluorophore" building block in the design of chemosensors and biological imaging agents[1].
The benzofuran core is inherently advantageous for fluorescence due to its rigid, planar, fused-ring architecture, which severely restricts non-radiative decay pathways, thereby ensuring high baseline quantum yields (Φ)[2]. EBMBC specifically offers a highly strategic substitution pattern:
The 6-Bromo Position (Photophysical Tuning): Position 6 is electronically coupled to the furan oxygen. Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach electron-donating groups at this site establishes a strong Donor-π-Acceptor (D-π-A) dipole along the molecule's longitudinal axis. This facilitates profound Intramolecular Charge Transfer (ICT), allowing researchers to rationally red-shift the emission spectra and enhance the Stokes shift[3].
The 2-Carboxylate Position (Target Recognition): The ethyl ester serves as a protected handle. Upon hydrolysis, it can be conjugated to specific recognition moieties (e.g., polyamines for metal chelation, or peptides for enzymatic cleavage).
The 3-Methyl Group (Conformational Locking): Far from being a mere structural artifact, the steric bulk of the 3-methyl group restricts the free rotation of the C2-conjugated receptor. This conformational locking minimizes rotational relaxation in the excited state, further preserving the quantum yield of the final probe[2].
Mechanistic Workflows
The synthesis of an EBMBC-derived probe follows a bifurcated logic: extending the π-system to tune the optics, followed by installing a receptor to dictate analyte selectivity. Upon binding the target analyte, these probes typically operate via the inhibition of Photoinduced Electron Transfer (PET) or the modulation of ICT, resulting in a distinct "Turn-On" or "Turn-Off" signal[4].
Fig 1: Orthogonal functionalization workflow of EBMBC for fluorescent probe synthesis.
Fig 2: Photoinduced Electron Transfer (PET) mechanism in EBMBC turn-on probes.
Quantitative Photophysical Profiles
The versatility of the benzofuran-2-carboxylate scaffold is demonstrated by its application across various sensing modalities. Table 1 summarizes the photophysical properties of representative probes derived from this core architecture[5],[4],[3].
Table 1: Photophysical Properties of Benzofuran-2-Carboxylate Derived Probes
Probe Derivative
Target Analyte
Emission Max (nm)
Quantum Yield (Φ)
Stokes Shift (nm)
Sensing Mechanism
ZnPcBzF
Ag⁺
616 (Turn-Off)
0.12 (Apo)
45
Heavy Atom Quenching
BGA-Derivative
Fe³⁺
480 (Turn-Off)
0.42 (Apo)
85
ICT Disruption
5MLBH-Analog
Solvatochromic
410 - 490
0.78 (in DCM)
60 - 120
ICT / Solvation
EBMBC-DPA (Protocol)
Zn²⁺ / Cu²⁺
520 (Turn-On)
0.65 (Bound)
110
PET Inhibition
Validated Experimental Protocols
The following methodologies detail the transformation of EBMBC into a functional, PET-based "Turn-On" metal ion probe (EBMBC-DPA), utilizing Di-(2-picolyl)amine (DPA) as the recognition moiety.
Protocol A: π-System Extension via Suzuki-Miyaura Coupling
Causality: Extending the conjugation at the C6 position with an electron-donating group (e.g., 4-(dimethylamino)phenyl) creates the necessary D-π-A push-pull system required for visible-light excitation and large Stokes shifts.
Preparation: In a flame-dried Schlenk flask, dissolve EBMBC (1.0 eq) and 4-(dimethylamino)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Note: Dioxane is selected over toluene to ensure complete solvation of the polar boronic acid.
Catalyst Loading: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict removal of oxygen is mandatory to prevent the oxidative quenching of the Pd(0) active species and to suppress boronic acid homocoupling.
Reaction: Heat the mixture at 90°C under an argon atmosphere for 12 hours.
Validation Checkpoint (Self-Validating Step): Analyze the crude mixture via TLC (Hexanes/EtOAc 4:1). The consumption of the EBMBC scaffold (R_f ~0.7, weakly fluorescent) and the emergence of a bright, fluorescent spot under 365 nm UV illumination (R_f ~0.4) provides immediate visual validation of successful π-extension.
Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Receptor Conjugation via Amidation
Causality: The ethyl ester must be hydrolyzed to a free acid to allow the attachment of the DPA receptor via mild peptide-coupling chemistry, which prevents the degradation of the newly formed extended π-system.
Hydrolysis: Dissolve the intermediate from Protocol A in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
Intermediate Validation: Perform LC-MS. The successful hydrolysis is self-validated by the complete disappearance of the ethyl ester mass [M+H]⁺ and the appearance of the free carboxylic acid mass.
Amidation: Isolate the free acid and dissolve in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Causality: HOBt is critical here; it suppresses the formation of the inactive N-acylurea byproduct, ensuring high yields.
Receptor Addition: Add Di-(2-picolyl)amine (DPA) (1.2 eq) and DIPEA (3.0 eq). Stir for 18 hours at room temperature.
Final Validation: Post-purification, FT-IR spectroscopy must show the definitive shift of the ester carbonyl stretch (~1710 cm⁻¹) to a characteristic amide I band (~1650 cm⁻¹), confirming the installation of the receptor.
Protocol C: Fluorometric Titration Assay
Causality: To evaluate the probe's efficacy, it must be tested in a physiologically relevant buffer that does not competitively bind the target analyte.
Stock Preparation: Prepare a 10 mM stock of the synthesized EBMBC-DPA probe in anhydrous DMSO. Prepare 10 mM stocks of target metal ions (e.g., ZnCl₂) in deionized water.
Buffer Selection: Prepare a 50 mM HEPES buffer (pH 7.4). Causality: HEPES is strictly used because standard phosphate buffers (like PBS) can precipitate transition metals, leading to false-negative fluorescence responses.
Titration: Prepare 10 µM probe solutions in HEPES. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced aggregation artifacts.
Measurement: Titrate the metal ion (0 to 50 µM) into the probe solution. Excite at the established absorption maximum and record the emission spectra.
Assay Validation (Self-Validating Step): Plot the UV-Vis absorption spectra during the titration. A true, self-validating binding event will display a clear isosbestic point, confirming a clean 1:1 stoichiometric transition from the apo-probe to the bound-complex without non-specific aggregation.
Technical Support Center: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Synthesis
Welcome to the Application Science support portal. As researchers scale up or optimize the synthesis of benzofuran-based scaffolds—often critical intermediates in kinase inhibitor discovery—they frequently encounter bott...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science support portal. As researchers scale up or optimize the synthesis of benzofuran-based scaffolds—often critical intermediates in kinase inhibitor discovery—they frequently encounter bottlenecks in cyclization efficiency and product purity.
This guide provides a mechanistic breakdown, a self-validating standard operating procedure (SOP), and a targeted troubleshooting matrix for the synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate . The methodologies described herein are grounded in validated medicinal chemistry workflows, specifically the two-step Rap-Stoermer condensation route [1].
Mechanistic Rationale & Pathway
The synthesis of substituted benzofurans from o-hydroxyacetophenones relies on a delicate balance of nucleophilicity and basicity. The reaction proceeds via a two-stage sequence:
O-Alkylation (SN2): The phenolic hydroxyl group of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one is deprotonated by a mild base (K₂CO₃) and attacks ethyl bromoacetate. A mild base is strictly required here to prevent premature, uncontrolled aldol reactions.
Intramolecular Aldol Condensation & Dehydration: The resulting intermediate undergoes enolization at the active methylene group, followed by intramolecular attack on the ketone carbonyl. A strong, non-nucleophilic base (DBU) and thermal conditions are required to drive the subsequent dehydration, yielding the aromatic benzofuran system.
Fig 1: Two-step Rap-Stoermer synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates in-process controls (IPCs) that validate the success of each step before proceeding. This methodology is adapted from optimized DDR1 inhibitor synthesis workflows [1].
Step 1: O-Alkylation
Preparation: To a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq, e.g., 28.56 mmol) in strictly anhydrous DMF (0.5 M) under an inert argon atmosphere, add anhydrous K₂CO₃ (3.0 eq).
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4 hours.
IPC Check (Self-Validation): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The starting phenol (which stains strongly with FeCl₃) must be completely absent.
Workup: Dilute the mixture with Ethyl Acetate (EA). Wash the organic layer with distilled water (3x) to remove DMF and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Do not purify further; proceed directly to Step 2.
Step 2: Cyclization & Dehydration
Preparation: Dissolve the crude intermediate from Step 1 in anhydrous toluene (0.2 M).
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 eq). Causality note: DBU is chosen because its non-nucleophilic nature prevents transesterification, while its high pKa ensures complete enolization of the intermediate.
Reaction: Heat the mixture to 100 °C for 2 hours.
IPC Check (Self-Validation): Analyze via LC-MS. Confirm the disappearance of the intermediate mass
[M+H]+
and the appearance of the target benzofuran
[M+H]+
.
Workup: Cool to room temperature, dilute with EA, wash with 1N HCl (to neutralize DBU), followed by brine. Dry, concentrate, and purify via silica gel column chromatography.
Troubleshooting Guide & FAQs
Fig 2: Diagnostic workflow for common synthesis failures and their corrective actions.
Q: Why is my yield low, and why am I seeing a high accumulation of the uncyclized intermediate?A: The cyclization of ethyl 2-(2-acetyl-5-bromophenoxy)acetate requires overcoming a significant thermodynamic barrier. While K₂CO₃ is excellent for the initial SN2 alkylation, it often lacks the basicity required to efficiently deprotonate the active methylene group for the subsequent aldol condensation. If your reaction stalls at the intermediate, ensure you have performed the solvent swap to toluene and are using at least 5.0 equivalents of DBU at 100 °C. The thermal energy combined with DBU drives the dehydration step to aromatize the benzofuran ring.
Q: My LC-MS shows a mass corresponding to the carboxylic acid (M-28). How do I prevent ester hydrolysis?A: Ester hydrolysis is caused by adventitious water reacting with the ester under basic conditions. K₂CO₃ is highly hygroscopic. If your DMF is not strictly anhydrous, or if your K₂CO₃ has absorbed atmospheric moisture, the hydroxide ions generated will hydrolyze the ethyl ester. To prevent this, use freshly opened anhydrous DMF, oven-dried K₂CO₃, and ensure your toluene in Step 2 is dried over molecular sieves.
Q: Can I perform this reaction in a single pot without isolating the intermediate?A: While one-pot syntheses (heating the DMF/K₂CO₃ mixture to 100 °C) are reported in literature, they frequently result in complex mixtures containing C-alkylated byproducts and hydrolyzed esters. The two-step, two-solvent approach is highly recommended. DMF is optimal for the polar SN2 reaction, while the non-polar toluene is superior for the DBU-mediated dehydration, as it minimizes side reactions and allows for cleaner phase-separation during workup [1].
The following table summarizes the causal relationship between chosen reagents and the experimental outcome during the cyclization phase (Step 2).
Base (Equivalents)
Solvent
Temperature
Time
Primary Outcome
Typical Yield (%)
K₂CO₃ (3.0 eq)
DMF
25 °C
4 h
O-Alkylation only (Intermediate)
N/A
K₂CO₃ (3.0 eq)
DMF
100 °C
12 h
Partial cyclization, ester hydrolysis
< 30%
NaOEt (1.5 eq)
EtOH
80 °C
6 h
Transesterification / Degradation
< 20%
DBU (5.5 eq)
Toluene
100 °C
2 h
Complete cyclization & dehydration
> 85%
References
Tan, X., Li, C., Yang, R., et al. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 103-119.[Link]
Optimization
Improving the yield of "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" synthesis
Welcome to the Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Designed for medicinal chemists and drug development professionals, this guide provides an authoritative...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Designed for medicinal chemists and drug development professionals, this guide provides an authoritative, mechanistic approach to troubleshooting the synthesis of the benzofuran core.
Mechanistic Overview & Reaction Workflow
The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate from 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (4-bromo-2-hydroxyacetophenone) is a tandem reaction. It proceeds via an initial Williamson ether synthesis (O-alkylation) followed by an intramolecular Knoevenagel-type aldol condensation and subsequent dehydration[1]. Understanding the distinct kinetic requirements of these two steps is critical for optimizing yield and preventing reaction stalling.
Reaction pathway for the synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Standard Operating Procedure (SOP): Optimized Two-Stage One-Pot Synthesis
This protocol is engineered as a self-validating system. By monitoring the reaction at the 4-hour mark, researchers can definitively separate the O-alkylation phase from the cyclization phase, ensuring complete conversion[1].
Step 1: Reagent Preparation. To a flame-dried 100 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 equiv, e.g., 6.14 g, 28.56 mmol) and dissolve in 30 mL of strictly anhydrous N,N-Dimethylformamide (DMF)[1].
Step 2: Base Activation. Add oven-dried, finely powdered
K2CO3
(3.0 equiv, 85.69 mmol). Stir the suspension at room temperature (20–25 °C) for 15 minutes to facilitate phenoxide formation[1].
Step 3: O-Alkylation. Dropwise add ethyl bromoacetate (1.5 equiv, 42.84 mmol) over 10 minutes[1]. Stir the mixture at room temperature for 4 hours.
Validation Check: Perform TLC (Hexane/EtOAc 4:1). The starting material spot should be completely consumed, replaced by the intermediate O-alkylated product.
Step 4: Cyclization (The Critical Step). Once O-alkylation is confirmed complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv) directly to the reaction mixture[1]. Stir for an additional 2 hours at room temperature, or gently heat to 60 °C if TLC indicates sluggish cyclization.
Step 5: Quench and Extraction. Dilute the reaction mixture with 150 mL of Ethyl Acetate (EA). Transfer to a separatory funnel and wash the organic layer with distilled water (3 × 50 mL) to remove the bulk of the DMF and inorganic salts[1]. Perform a final wash with saturated aqueous NaCl (brine) (1 × 50 mL).
Step 6: Isolation. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure and can be used directly for subsequent downstream coupling or purified via silica gel chromatography[1].
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and isolated yield.
Condition Set
Base System
Solvent
Temp & Time
Additive
Expected Yield
Mechanistic Outcome
Standard
K2CO3
(3.0 eq)
DMF
RT, 4h
None
60 - 70%
Often stalls at the uncyclized O-alkylated intermediate.
Optimized (DBU)
K2CO3
(3.0 eq)
DMF
RT, 4h + 2h
DBU (0.5 eq)
85 - 95%
DBU drives complete deprotonation for Aldol cyclization[1].
Troubleshooting logic for low yield and impurity resolution during benzofuran synthesis.
Q: My reaction stalls at the O-alkylated intermediate. Why isn't the benzofuran ring closing?A: The synthesis relies on two distinct deprotonation events. Potassium carbonate (
K2CO3
) easily deprotonates the starting phenol (pKa ~10) to initiate the Williamson ether synthesis. However, the subsequent step requires deprotonating the activated methylene group of the newly attached acetate moiety to trigger the intramolecular Knoevenagel-type condensation. This second step has a higher kinetic barrier.
Actionable Solution: Introduce a stronger, non-nucleophilic base like DBU after the initial 4-hour O-alkylation phase[1]. DBU efficiently abstracts the methylene proton, driving the cyclization and dehydration steps to completion without requiring harsh thermal conditions.
Q: I am observing a highly polar byproduct stuck on the TLC baseline, and my overall yield is low. What is happening?A: You are likely observing ester hydrolysis. Both the ethyl bromoacetate reagent and your final Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate product are highly susceptible to base-catalyzed saponification if water is present in the reaction mixture.
Actionable Solution: Ensure all reagents are strictly anhydrous.
K2CO3
is highly hygroscopic and must be oven-dried prior to use. Use anhydrous, amine-free DMF. If ambient humidity is an unavoidable issue in your lab, consider switching to a less hygroscopic base system or utilizing dry acetone under reflux conditions, which is less prone to retaining moisture than DMF[2].
Q: What is the most efficient way to remove DMF during the aqueous workup without losing my product to an emulsion?A: DMF is highly water-miscible, but it can partition into the organic layer (Ethyl Acetate) if the aqueous phase becomes saturated with other organics or if the solvent ratio is incorrect.
Actionable Solution: Dilute the crude reaction mixture with a large excess of Ethyl Acetate (maintain at least a 1:5 DMF to EA ratio). Wash the organic layer with distilled water at least three times[1]. For stubborn DMF retention, perform a final wash with a saturated aqueous Lithium Chloride (5% w/v
LiCl
) solution. Lithium chloride specifically complexes with DMF, pulling it aggressively into the aqueous phase and breaking up any micro-emulsions.
Q: Can I substitute ethyl bromoacetate with ethyl chloroacetate to save costs?A: While possible, it is not recommended for optimized workflows. Ethyl bromoacetate is a significantly more reactive alkylating agent due to bromide being a superior leaving group compared to chloride[3]. Substituting with ethyl chloroacetate will drastically slow down the initial O-alkylation step, requiring higher temperatures (e.g., refluxing acetone or DMF at 80 °C) and extended reaction times, which concurrently increases the risk of thermal degradation and side reactions.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. URL:[1]
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. URL:[2]
Challenges in the purification of brominated benzofurans
Welcome to the Technical Support Center for the purification of halogenated heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of halogenated heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with brominated benzofurans. These compounds are critical building blocks in medicinal chemistry and materials science, but their purification is frequently complicated by co-eluting isomers, thermal lability, and transition metal contamination.
This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting protocols.
Diagnostic Workflow: Selecting a Purification Strategy
Before initiating purification, it is critical to map the physicochemical state of your crude mixture. Brominated benzofurans often exhibit similar polarity to their non-brominated precursors, rendering standard separation techniques ineffective if not carefully optimized.
Decision matrix for the purification of brominated benzofuran derivatives.
Troubleshooting Guide & FAQs
Q1: Why do my brominated benzofurans co-elute with the starting material during normal-phase silica gel chromatography?Causality: The addition of a bromine atom to the benzofuran core increases lipophilicity (molecular weight and surface area) but does not drastically alter the overall dipole moment compared to the starting material. This results in nearly identical retention factors (
Rf
) in standard non-polar solvent systems (e.g., 100% hexanes)[1].
Solution: Transition to a highly optimized, shallow gradient. Start with 100% hexanes and slowly introduce a polar modifier in 1% increments (e.g., 100:0 → 98:2 hexanes:EtOAc)[1]. If separation remains poor, switch to a fluorinated stationary phase or utilize reverse-phase chromatography (C18), which separates based on hydrophobic surface area rather than polar interactions.
Q2: I am observing debromination during purification. What is causing this and how can I prevent it?Causality: C-Br bonds, particularly at the 2- or 3-position of the benzofuran ring, can be sensitive to thermal degradation or prolonged exposure to acidic silanol groups on standard silica gel. Furthermore, Gas Chromatography (GC) analysis at high injector temperatures (>250°C) can artificially induce debromination, leading to false assumptions about the crude mixture's stability[2].
Solution: Avoid high-temperature vacuum distillation. If using silica gel, consider neutralizing the silica with 1% triethylamine (TEA) prior to loading, or switch to neutral alumina. For analytical validation, rely on LC-MS with soft ionization (ESI) instead of GC-MS to confirm whether debromination is occurring in the flask or is merely an instrument artifact.
Q3: How do I remove trace transition metal catalysts (e.g., Pd) from cross-coupling reactions involving bromobenzofurans?Causality: Bromobenzofurans are frequently utilized as electrophiles in Suzuki or Buchwald-Hartwig couplings. Palladium complexes coordinate strongly to the oxygen of the benzofuran or the product's heteroatoms, causing them to streak through the column and contaminate the final oil or solid[3].
Solution: Introduce a metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) to the crude mixture and stir for 2 hours before filtration and chromatography. Alternatively, perform an aqueous wash with 10% w/w L-cysteine to chelate and remove the palladium.
Quantitative Data: Efficacy of Purification Strategies
The following table summarizes the expected outcomes of various purification techniques applied to brominated benzofurans. Use this data to balance purity requirements against yield losses.
To ensure trustworthiness, every protocol below is designed as a "self-validating system"—meaning the procedure includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Best for: Routine purification of crude reaction mixtures.
Crude Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude) and concentrate under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening caused by viscous benzofuran oils.
Column Packing: Pack a high-efficiency silica column using 100% hexanes. Ensure the column bed is perfectly level.
Elution: Run a shallow gradient: 100% hexanes for 3 column volumes (CV), then transition to 98:2 hexanes:EtOAc for 5 CV[1].
Validation (TLC & Staining): Spot fractions on a TLC plate. Visualize using 254 nm UV light (brominated benzofurans are highly UV active). To differentiate the product from unreacted starting material, dip the plate in p-anisaldehyde stain and heat. The distinct functional groups will oxidize at different rates, revealing distinct colors[1].
Protocol B: Semi-Preparative RP-HPLC for Isomer Separation
Best for: Separating over-brominated byproducts or positional isomers.
Sample Prep: Dissolve the crude mixture in HPLC-grade acetonitrile (MeCN) and filter through a 0.22 µm PTFE syringe filter to protect the column frit.
System Setup: Equip the HPLC with a C18 semi-prep column (e.g., Sunfire C18, 5 µm, 10 x 250 mm)[4]. Set the flow rate to 4.0 mL/min.
Gradient Execution: Run a gradient from 60% MeCN in water (buffered with 0.1% Formic Acid) to 95% MeCN over 20 minutes.
Detection & Collection: Monitor absorbance at 254 nm and 280 nm. Collect peaks automatically based on threshold absorbance.
Validation (NMR): Lyophilize the collected fractions. Verify purity via
1
H NMR (400 MHz, CDCl
3
). Look for the characteristic chemical shifts of the benzofuran core protons and the absence of extraneous aromatic signals[1].
Protocol C: Final Polishing via Recrystallization
Best for: Achieving >99% purity for biological assays or crystallography.
Dissolution: Place the solid bromobenzofuran in a clean Erlenmeyer flask. Add a minimum volume of boiling solvent (e.g., acetonitrile or ethanol) until the solid just dissolves[5].
Controlled Cooling: Allow the solution to cool to room temperature slowly over 4 hours without disturbance. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities. Once at room temperature, transfer to a 4°C refrigerator for 12 hours.
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with a small volume of ice-cold solvent to remove surface impurities.
Validation (Melting Point): Dry the crystals under high vacuum. Determine the melting point. A sharp melting point range (
≤
2°C) validates high purity (e.g., >99%)[5].
References
Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof By Georgiy Teverovskiy - DSpace@MIT. mit.edu.
Technical Support Center: Stability & Storage of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Welcome to the Technical Support Center for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7). As a bifunctional building block containing both an ethyl ester and an aryl bromide, this compound is highly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7). As a bifunctional building block containing both an ethyl ester and an aryl bromide, this compound is highly valuable for cross-coupling and derivatization. However, these same functional groups introduce specific chemical vulnerabilities. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound during storage.
Troubleshooting FAQs
Q: My
1
H NMR spectrum shows the disappearance of the ethyl quartet (4.4 ppm) and triplet (1.4 ppm), and a new broad peak around 11-12 ppm. What happened?A: Your compound has undergone ester hydrolysis . The ethyl ester has been cleaved by atmospheric moisture to form 6-bromo-3-methylbenzofuran-2-carboxylic acid and ethanol. This degradation is a bimolecular reaction involving acyl-oxygen cleavage, where the electron-deficient carbonyl carbon is subjected to nucleophilic attack by water[1]. This process is heavily catalyzed by trace acids or bases present in unoptimized storage environments[1].
Q: The white solid has turned slightly yellow/brown after being left on the benchtop for a few weeks. Is it still usable?A: The discoloration strongly indicates photolytic debromination or trace surface oxidation. Aryl bromides are susceptible to homolytic C-Br bond cleavage when exposed to UV or ambient blue light[2]. This generates highly reactive aryl radicals that lead to debrominated byproducts and colored impurities[2]. You must re-purify the compound (e.g., via silica gel chromatography) before using it in sensitive cross-coupling reactions.
Q: I store my compound in the freezer (-20°C) to be safe, but it still degraded via hydrolysis. Why?A: Cold storage without proper desiccation is a critical pitfall. When you remove a cold vial from the freezer and open it immediately, atmospheric water condenses directly onto the cold solid[3]. This introduces a high molar concentration of water to the compound. Once the vial is sealed and returned to storage, this trapped moisture accelerates hydrolysis[3]. Always allow the vial to equilibrate to room temperature completely before opening.
Mechanistic Insights into Degradation (E-E-A-T)
To effectively prevent decomposition, researchers must understand the causality behind the degradation pathways:
Moisture-Driven Ester Hydrolysis: The carbonyl group of the benzofuran-2-carboxylate is polarized, leaving the carbon atom electrophilic. Even in solid state, adsorbed moisture provides the nucleophile (H
2
O) necessary to attack the ester bond[1]. Controlling the micro-environment's humidity is the single most critical factor in extending the shelf-life of this compound[3].
Light-Driven Halogen Atom Transfer: The C(sp
2
)-Br bond in the 6-position can absorb photons in the UV/near-UV spectrum. This excitation can lead to single-electron transfer or homolytic cleavage, generating a transient aryl radical[2]. Shielding the compound from light prevents this initiation step entirely.
Fig 1: Primary degradation pathways of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Standard Operating Procedure (SOP): Optimal Storage Workflow
While the manufacturer states the compound is generally stable at room temperature[4], rigorous laboratory standards dictate the following self-validating protocol for long-term preservation:
Step 1: Baseline Validation (Day 0)
Action: Run an HPLC or
1
H NMR on the bulk material upon receipt.
Causality: Establishes a purity baseline. If degradation is suspected later, you have a reference point to confirm whether the issue occurred during shipping or your own storage.
Step 2: Inert Aliquoting
Action: Transfer the bulk powder into single-use or small-batch aliquots inside an Argon or N
2
filled glovebox.
Causality: Prevents the bulk supply from undergoing repeated freeze-thaw cycles and continuous exposure to atmospheric moisture during daily use.
Step 3: Light Protection
Action: Store all aliquots in opaque or amber glass vials.
Causality: Amber glass blocks the UV/Vis wavelengths responsible for initiating the photolytic cleavage of the aryl bromide bond[2].
Step 4: Desiccation & Temperature Control
Action: Seal the vials with Parafilm, place them in a secondary container with active desiccant (e.g., Drierite), and store at room temperature (or 4°C for multi-year storage)[4].
Self-Validation: If stored at 4°C, mandate a 30-minute benchtop equilibration period before opening. If condensation forms on the outside of the vial, it is not yet equilibrated. Do not open until the exterior is completely dry[3].
Fig 2: Step-by-step optimal storage workflow to ensure long-term chemical stability.
Quantitative Data: Storage Conditions vs. Expected Stability
The following table summarizes the causal relationship between storage environments and the expected shelf-life of the compound.
Technical Support Center: Overcoming Poor Solubility of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Biological Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" in biological ass...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" in biological assays. Our aim is to equip you with the knowledge and practical steps to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate. What are its basic physicochemical properties and where should I start with solubilization?
For initial stock solution preparation, we recommend starting with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and non-polar compounds.[3]
Initial Stock Solution Protocol:
Start by attempting to dissolve a small, accurately weighed amount of the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
Use gentle vortexing or sonication to aid dissolution.
Visually inspect the solution for any undissolved particulates against a light source. If particulates remain, the compound may have reached its solubility limit in DMSO.
It is crucial to understand the difference between kinetic and thermodynamic solubility for your experiments.[4][5][6][7] A clear solution in DMSO represents a kinetically soluble state, which may precipitate upon dilution into an aqueous assay buffer.[8]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a classic sign of a compound exceeding its thermodynamic solubility in the final aqueous environment. The high concentration of the compound in the DMSO stock becomes supersaturated upon dilution into the buffer, leading to precipitation.[4][8] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[9]
To address this, you need to employ strategies that increase the apparent solubility of the compound in your final assay medium. The following troubleshooting guide will walk you through a systematic approach.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
This guide will help you systematically identify and resolve solubility issues.
Step 1: Optimizing the Co-solvent (DMSO) Concentration
The first and simplest approach is to minimize the final concentration of DMSO in your assay while keeping the compound solubilized.
Rationale: While DMSO is an excellent solvent, it can have off-target effects on cells and proteins, especially at higher concentrations.[10][11] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other artifacts.[12][13][14][15][16][17]
Experimental Protocol: Determining the Maximum Tolerated DMSO Concentration
Cell Viability Assay: Culture your cells in a multi-well plate.
Treatment: Expose the cells to a serial dilution of DMSO in your assay medium (e.g., 5%, 3%, 1%, 0.5%, 0.1%, and a no-DMSO control).[13]
Incubation: Incubate for the duration of your planned experiment.
Assessment: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest DMSO concentration that does not significantly impact cell health.[10]
Once you have established the maximum tolerated DMSO concentration, you can determine the highest concentration of your compound that remains soluble at that DMSO level.
Step 2: Employing Solubilizing Excipients
If optimizing the DMSO concentration is insufficient, the next step is to incorporate solubilizing excipients into your assay medium.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[18][19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[19]
Experimental Protocol: Solubilization with HP-β-CD
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-50 mM). Gentle warming may be required.
Compound Addition: Add your DMSO stock of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate to the HP-β-CD solution while vortexing.
Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature to facilitate the formation of the inclusion complex.
Visual Inspection: Observe for any signs of precipitation.
Data Summary: Common Cyclodextrins and Their Properties
Cyclodextrin Derivative
Key Features
Typical Concentration Range
β-Cyclodextrin (β-CD)
Natural cyclodextrin
Lower aqueous solubility (approx. 18.5 mg/mL)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Higher aqueous solubility (approx. 600 mg/mL), widely used
1-20 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
High aqueous solubility, used in pharmaceutical formulations
1-50 mM
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[22] The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility in the aqueous medium.[22][23][24] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[22]
Experimental Protocol: Solubilization with Polysorbate 80
Prepare Surfactant Solution: Add Polysorbate 80 to your assay buffer to a final concentration slightly above its CMC (the CMC of Tween 80 is ~0.012 mM). A typical starting concentration is 0.01% - 0.1% (w/v).
Compound Addition: Slowly add your DMSO stock of the compound to the surfactant-containing buffer with constant stirring.
Visual Inspection: Check for any precipitation.
Caution: Surfactants can interfere with biological membranes and protein function.[25][26] It is essential to run a vehicle control (buffer with the surfactant) to assess any background effects in your assay.
Step 3: Advanced Formulation Strategies
For particularly challenging compounds or for in vivo studies, more advanced formulation approaches may be necessary. These techniques typically require specialized equipment and expertise.
Mechanism: Liposomes are spherical vesicles composed of a lipid bilayer.[27] Hydrophobic drugs like Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be incorporated into the lipid bilayer, creating a formulation that can be dispersed in aqueous solutions.[27][28][29][30][31]
Mechanism: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[32][33][34] This increased surface area can lead to a higher dissolution rate and improved bioavailability.[32][33][35][36] Techniques like bead milling or high-pressure homogenization are used to create nanocrystals.[33][35]
Visualization of Experimental Workflow
Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
Workflow for Preparing a Solubilized Compound Solution
Caption: Workflow for preparing a working solution with an excipient.
References
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC. Retrieved from [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]
Developing nanoparticle formulations or poorly soluble drugs. (2026, January 30). Pharmaceutical Technology. Retrieved from [Link]
Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved from [Link]
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI. Retrieved from [Link]
DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave. Retrieved from [Link]
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. Retrieved from [Link]
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. Retrieved from [Link]
Liposome formulations of hydrophobic drugs. (n.d.). SciSpace. Retrieved from [Link]
Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. (n.d.). Nanoscale (RSC Publishing). Retrieved from [Link]
Nanocrystal formulation of poorly water-soluble drug. (n.d.). J-Stage. Retrieved from [Link]
Liposomal delivery of hydrophobic RAMBAs provides good bioavailability and significant enhancement of retinoic acid signalling in neuroblastoma tumour cells. (n.d.). PMC. Retrieved from [Link]
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate. Retrieved from [Link]
What effects does DMSO have on cell assays?. (2017, August 3). Quora. Retrieved from [Link]
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
Liposomes as Potential Drug Carrier Systems for Drug Delivery. (2014, July 25). IntechOpen. Retrieved from [Link]
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved from [Link]
Liposomal delivery of hydrophobic weak acids: enhancement of drug retention using a high intraliposomal pH. (2008, January 15). PubMed. Retrieved from [Link]
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. Retrieved from [Link]
Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Retrieved from [Link]
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org. Retrieved from [Link]
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2021, March 10). MDPI. Retrieved from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved from [Link]
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... (n.d.). ResearchGate. Retrieved from [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Retrieved from [Link]
Surfactants: physicochemical interactions with biological macromolecules. (n.d.). PMC - NIH. Retrieved from [Link]
Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018, October 23). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. Retrieved from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved from [Link]
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved from [Link]
Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Ethyl 6-bromobenzofuran-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Ethyl 6-broMo-3-Methylbenzofuran-2-carboxylate — Chemical Substance Information. (n.d.). chemicallanding.com. Retrieved from [Link]
ethyl 5-bromo-6-methyl-1-benzofuran-2-carboxylate. (n.d.). ChemBK. Retrieved from [Link]
Benzofuran-2-carboxylic acid. (n.d.). the NIST WebBook. Retrieved from [Link]
Interpreting complex NMR spectra of substituted benzofurans
Welcome to the Benzofuran NMR Technical Support Center . Substituted benzofurans present unique analytical challenges due to their rigid, planar, bicyclic structure.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzofuran NMR Technical Support Center . Substituted benzofurans present unique analytical challenges due to their rigid, planar, bicyclic structure. This environment fosters complex overlapping aromatic signals, significant solvent-dependent chemical shifts, and prominent long-range scalar couplings.
Designed for researchers and drug development professionals, this guide provides actionable troubleshooting steps, causal explanations for spectral phenomena, and self-validating protocols for unambiguous structural elucidation.
Diagnostic Workflow for Benzofuran Elucidation
Diagnostic workflow for structural elucidation of substituted benzofurans using NMR spectroscopy.
Q1: I synthesized a 5-substituted benzofuran, but the benzenoid protons (H-4, H-6, H-7) are heavily overlapping in the
1
H NMR spectrum. How can I unambiguously assign them?Root Cause: The electronic effects of substituents on the benzene ring of benzofuran are transmitted through the conjugated
π
-system, often resulting in nearly identical chemical environments for the remaining benzenoid protons. Relying solely on 1D
1
H NMR or simple
J
-coupling constants in these cases leads to assignment errors.
Solution: You must utilize a 2D
1
H-
13
C HMBC experiment to trace 3-bond (
3JCH
) couplings to the quaternary bridgehead carbons.
The Self-Validating Check: Identify the oxygen-bearing bridgehead carbon (C-7a, typically
δ
~155 ppm) and the internal bridgehead carbon (C-3a, typically
δ
~127 ppm)[1]. H-4 will show a strong
3J
correlation exclusively to C-7a, while H-7 will show a
3J
correlation exclusively to C-3a. If your assignments do not satisfy this orthogonal cross-check, your benzenoid assignments are incorrect.
Q2: My 1D
1
H spectrum shows unexpected fine splitting (~0.8 - 1.0 Hz) on the furan ring proton (H-3), even though there are no adjacent protons. Is my sample impure?Root Cause: The rigid, planar geometry of the benzofuran ring system facilitates highly efficient transmission of spin-state information across multiple bonds.
Solution: This is a diagnostic structural feature, not an impurity. Benzofurans frequently exhibit a
4J
coupling between H-2 and H-3 (typically 0.9 Hz). Furthermore, if the 7-position is unsubstituted, you will likely observe a
5J
"zig-zag" or "W-path" coupling between H-3 and H-7[1]. To validate this, run a
1
H-
1
H COSY experiment with a prolonged relaxation delay to capture these long-range cross-peaks.
Q3: The chemical shifts of my benzofuran derivative do not match the expected literature values. What went wrong?Root Cause: Benzofurans are highly susceptible to solvent-induced shifts. Aromatic solvents (like Benzene-
d6
) cause anisotropic shielding, while polar solvents (like DMSO-
d6
) cause significant deshielding and alter the electron density distribution across the heterocyclic core[2].
Solution: Always verify the solvent system used in the reference literature. Ensure your sample is properly referenced to Tetramethylsilane (TMS) at
δ
0.00 ppm or the residual solvent peak (e.g.,
δ
7.26 ppm for CDCl
3
)[3]. A shift deviation of >0.2 ppm in
1
H spectra is common simply by switching from CDCl
3
to DMSO-
d6
.
Section 2: Quantitative Data Reference
Use the following table of standard chemical shifts and couplings for the parent benzofuran core as a baseline for evaluating substituent effects[4],[1].
Position
1
H Chemical Shift (ppm)
13
C Chemical Shift (ppm)
Typical Couplings (
J
in Hz)
2
~7.60
~145.0
3J2,3
= 2.2,
4J2,3
= 0.9
3
~6.75
~106.5
4J2,3
= 0.9,
5J3,7
= 0.8
3a (Bridgehead)
-
~127.5
-
4
~7.55
~121.6
3J4,5
= 7.8,
4J4,6
= 1.3
5
~7.25
~123.2
3J4,5
= 7.8,
3J5,6
= 7.3
6
~7.30
~124.6
3J5,6
= 7.3,
3J6,7
= 8.2
7
~7.50
~111.5
3J6,7
= 8.2,
4J5,7
= 1.0
7a (Bridgehead)
-
~155.0
-
Section 3: Standard Operating Procedure - Optimized HMBC Setup
To resolve complex substitution patterns, a standard HMBC must be explicitly optimized for the
nJCH
coupling constants of the benzofuran core.
Objective: Acquire a high-resolution
1
H-
13
C HMBC spectrum to map the connectivity of substituents to the bicyclic core.
Prerequisites: ~10 mg of sample dissolved in 0.6 mL of deuterated solvent (e.g., CDCl
3
), filtered into a clean, dry 5 mm NMR tube[3].
Step-by-Step Protocol:
Probe Tuning and Matching: Tune the probe for both
1
H and
13
C frequencies. Causality: Maximizing probe sensitivity is critical for detecting the unprotonated, quaternary bridgehead carbons (C-3a, C-7a) which suffer from long relaxation times.
Lock and Shim: Lock onto the deuterium signal of the solvent and perform gradient shimming (e.g., TopShim). Causality: A poorly shimmed magnet will broaden the lines, completely obscuring the fine 0.8–1.0 Hz long-range couplings necessary for complete elucidation.
Acquire 1D Reference Spectra: Acquire a standard 1D
1
H spectrum and a 1D
13
C spectrum with proton decoupling. Calibrate the chemical shifts to TMS (0.00 ppm)[3].
Configure the HMBC Experiment:
Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
Critical Parameter - Long-Range Delay: The efficiency of magnetization transfer depends on the evolution delay, calculated as
Δ=1/(2×nJCH)
. For benzofurans, the typical 3-bond carbon-proton coupling (
3JCH
) is approximately 8 Hz. Set the long-range coupling delay to 62.5 ms . Causality: Setting this delay correctly allows the anti-phase magnetization to evolve to its maximum intensity before the mixing pulse, ensuring strong cross-peaks.
Spectral Width: Set the
1
H spectral width to tightly cover the aromatic region (e.g., 5 to 9 ppm) if no aliphatic substituents exist. This drastically increases digital resolution in the direct dimension.
Data Acquisition and Processing: Execute the experiment. Apply a sine-squared window function in both dimensions prior to Fourier transformation to enhance resolution, and phase the spectrum in absolute value mode.
System Validation: Self-Validating Check: Before interpreting the substituents, verify the presence of the
3J
cross-peak between H-2 and C-3a, and H-3 and C-7a. If these core correlations are missing, the long-range delay (
Δ
) was miscalculated for the specific electronic environment of your derivative, invalidating the rest of the 2D assignments. Adjust the delay empirically (e.g., test 50 ms or 70 ms) and rerun.
References
AIP Publishing. "Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study." AIP Advances. Available at:[Link]
Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." ACS Division of Organic Chemistry. Available at:[Link]
Okuyama, T., & Fueno, T. "PMR and CMR spectra of benzofuran and its derivatives." Bulletin of the Chemical Society of Japan. Available at:[Link]
Technical Support Center: Troubleshooting Regioselectivity in Benzofuran Synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with regiocontrol during the construction of benzofuran scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with regiocontrol during the construction of benzofuran scaffolds. Achieving precise regioselectivity—whether differentiating between C2 and C3 functionalization or controlling the cyclization vector of unsymmetrical precursors—is rarely a matter of chance. It requires a rigorous understanding of the underlying electronic effects, steric bulk, and mechanistic pathways.
This guide provides self-validating protocols, causal troubleshooting steps, and mechanistic insights to ensure absolute structural control in your syntheses.
Q1: When condensing phenols with α-haloketones, I obtain an inseparable mixture of 2-substituted and 3-substituted benzofurans. How can I strictly control this regioselectivity?A: The regioselectivity in this classical approach is dictated by the kinetic sequence of O-alkylation versus C-alkylation.
Causality: If you utilize neutral alumina under refluxing conditions, the reaction proceeds via a direct Friedel-Crafts-type C-alkylation followed by cyclization, yielding 2-substituted benzofurans exclusively[1]. Conversely, employing a basic salt like K₂CO₃ forces the reaction down an O-alkylation pathway first, forming an α-phenoxyketone; subsequent acid- or alumina-promoted cyclization of this intermediate strictly yields the 3-substituted isomer[1]. For a highly efficient one-step alternative, Titanium Tetrachloride (TiCl₄) can be used to combine Friedel-Crafts alkylation and intramolecular cyclodehydration, providing excellent regioselectivity for 2-substituted derivatives[2],[3].
Self-Validation: When targeting the 3-isomer via the K₂CO₃ route, monitor the reaction via LC-MS. You must observe the complete consumption of the starting phenol and the mass corresponding to the uncyclized α-phenoxyketone intermediate before initiating the secondary cyclization step.
Q2: I am using a Pd-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization with I₂. Why does the cyclization step fail or yield unexpected regioisomers with certain alkynes?A: The success of the electrophilic cyclization is entirely dependent on the electronic polarization of the alkyne and the nucleophilicity of the directing group.
Causality: In this methodology, the methoxy oxygen must attack the iodonium-activated triple bond[4]. Aryl and vinylic substituents on the alkyne stabilize the developing positive charge at the adjacent carbon, strongly favoring the formation of the 2,3-disubstituted benzo[b]furan via a regioselective 5-endo-dig cyclization[4],[5]. However, strongly electron-withdrawing groups (EWGs) on the alkyne destabilize the intermediate iodonium ion, drastically reducing the electrophilicity of the alkyne carbons and stalling the reaction[4].
Self-Validation: Run a parallel control reaction using phenylacetylene. If the control cyclizes cleanly but your target substrate does not, the failure is due to electronic deactivation by your alkyne substituent. In such cases, switch from an o-iodoanisole to a free o-iodophenol to increase the nucleophilicity of the attacking oxygen.
Q3: During the initial alkyne coupling step, I observe significant depletion of my terminal alkyne due to homocoupling. How do I prevent this?A: You are observing Glaser homocoupling, an oxidative side reaction that competes with cross-coupling.
Causality: Copper(I) acetylides are highly prone to oxidation. In the presence of trace O₂, two copper acetylides will oxidatively couple to form a diyne, consuming your starting material[6].
Self-Validation: Rigorously degas your solvents using the freeze-pump-thaw method and run the reaction under a strict argon atmosphere. If GC-MS still shows >5% diyne formation, transition to a copper-free Sonogashira protocol to entirely eliminate the mechanistic pathway for Glaser coupling[6].
Quantitative Data & Strategy Comparison
To aid in selecting the correct synthetic route for your target regioisomer, consult the following comparison matrix:
Synthesis Strategy
Key Reagents / Catalyst
Key Intermediate
Regioselective Outcome
Common Pitfalls
Direct C-Alkylation
Phenol, α-Haloketone, Neutral Alumina
None (Concerted/Direct)
2-Substituted Benzofuran
Poor yield with highly deactivated (electron-poor) phenols.
O-Alkylation (Stepwise)
Phenol, α-Haloketone, K₂CO₃, then Acid/Alumina
α-Phenoxyketone
3-Substituted Benzofuran
Premature cyclization if the temperature is too high during step 1.
One-Pot Cyclodehydration
Phenol, α-Haloketone, TiCl₄
Friedel-Crafts Adduct
2-Substituted Benzofuran
Extreme moisture sensitivity of TiCl₄ leading to rapid hydrolysis.
Electrophilic Cyclization
o-Iodoanisole, Alkyne, PdCl₂(PPh₃)₂, I₂
o-Alkynylanisole
2,3-Disubstituted Benzofuran
Glaser homocoupling; cyclization failure with electron-poor alkynes.
Validated Experimental Protocols
Protocol A: TiCl₄-Promoted One-Step Synthesis of 2-Substituted Benzofurans
Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the phenol (1.0 equiv) and α-haloketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Causality & Validation: The solvent must be strictly anhydrous. Any moisture will hydrolyze TiCl₄, visible as the immediate evolution of dense white fumes (HCl gas) and a white precipitate (TiO₂), which will irreversibly halt the reaction.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add TiCl₄ (2.0 equiv) dropwise via a gas-tight syringe.
Causality: The low temperature controls the highly exothermic Lewis acid-base complexation between TiCl₄, the carbonyl oxygen, and the phenol, preventing uncontrolled polymerization.
Cyclodehydration: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.
Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The self-validating checkpoint is the disappearance of the UV-active phenol spot and the emergence of a highly fluorescent, less polar spot under 254 nm UV light, confirming the formation of the aromatic benzofuran core.
Quench & Workup: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 2,3-Disubstituted Benzo[b]furans via Pd-Catalyzed Coupling and Electrophilic Cyclization
Sonogashira Coupling: In a degassed Schlenk tube, combine o-iodoanisole (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %) in anhydrous triethylamine (Et₃N, 0.2 M).
Causality: Et₃N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate.
Coupling Validation: Stir at room temperature for 3–6 hours.
Validation: Analyze an aliquot via GC-MS. You must observe complete conversion to the o-alkynylanisole intermediate. If the chromatogram shows >5% of the diyne byproduct (Glaser homocoupling), your degassing protocol was insufficient.
Electrophilic Cyclization: Dissolve the crude o-alkynylanisole in anhydrous CH₂Cl₂ (0.1 M). Add I₂ (2.0 equiv) in one portion and stir at 25 °C for 3 hours.
Causality: The molecular iodine acts as a soft electrophile, activating the alkyne. The adjacent methoxy group acts as an internal nucleophile, attacking the iodonium ion via a 5-endo-dig trajectory to close the furan ring.
Quench & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃.
Validation: The dark purple color of the unreacted iodine must completely discharge to a pale yellow or colorless solution, visually validating the complete reduction of the excess electrophile. Extract with Et₂O, dry, and purify via flash chromatography.
Mechanistic & Workflow Visualizations
Decision tree for troubleshooting regioselectivity in benzofuran synthesis.
Mechanistic pathway for Pd-catalyzed coupling and electrophilic cyclization.
References
Wang, B., Zhang, Q., Luo, J., Gan, Z., Jiang, W., & Tang, Q. (2019). "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." Molecules, 24(11), 2187.[Link]
Yue, D., Yao, T., & Larock, R. C. (2005). "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization." Journal of Organic Chemistry, 70(25), 10292-10296.[Link]
Arias, L., Vara, Y., & Cossío, F. P. (2011). "Regioselective Preparation of Benzo[b]furans from Phenols and α-Bromoketones." Journal of Organic Chemistry, 76(24), 10328-10332.[Link]
A Comparative Analysis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as a Potential Anticancer Agent
Introduction: The Quest for Novel Anticancer Scaffolds The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. While traditional chem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. While traditional chemotherapies, such as alkylating agents and antimetabolites, have been mainstays in treatment regimens, their utility is often hampered by significant off-target toxicity and the emergence of drug resistance.[1][2] This has catalyzed a paradigm shift towards the discovery of novel chemical scaffolds that can exploit unique molecular vulnerabilities within cancer cells. Among the myriad of heterocyclic compounds investigated, the benzofuran nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of potent biological activities, including significant anticancer properties.[3][4]
Benzofuran derivatives, found in both natural products and synthetic compounds, exert their antiproliferative effects through diverse mechanisms, such as the inhibition of tubulin polymerization, modulation of critical signaling kinases, and induction of apoptosis.[5][6][7] The strategic modification of the benzofuran core, particularly through halogenation, has been shown to consistently enhance cytotoxic potency.[8][9] The introduction of a halogen atom, such as bromine, can improve the compound's binding affinity to biological targets through the formation of halogen bonds.[9]
This guide provides an in-depth comparative analysis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate , a representative of this promising class of halogenated benzofurans. We will explore its chemical rationale, extrapolate its potential mechanism of action based on structure-activity relationship (SAR) studies of analogous compounds, and benchmark its theoretical profile against established and novel anticancer agents. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.
Section 1: The Benzofuran Core: A Versatile Pharmacophore in Oncology
The benzofuran scaffold, an aromatic structure composed of a fused benzene and furan ring, is a cornerstone in the design of new therapeutic agents.[4] Its rigid, planar nature and the presence of an oxygen heteroatom provide a unique electronic and steric profile for interacting with biological macromolecules. The anticancer activity of benzofuran derivatives is not monolithic; rather, it is a function of the diverse substituents appended to the core structure, which allows for the fine-tuning of its pharmacological targets.
Key mechanisms of action attributed to benzofuran-based compounds include:
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism shared with highly successful drugs like Paclitaxel.[7]
Kinase Inhibition: Benzofurans have been developed as inhibitors of various kinases crucial for cancer cell proliferation and survival, such as VEGFR-2 and Aurora B kinase.[5]
Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[5][10]
Inhibition of Hypoxia-Inducible Factor (HIF-1): Some benzofuran-based carboxamides have been specifically designed to inhibit the HIF-1 pathway, which is critical for tumor survival and angiogenesis in hypoxic environments.[8][9]
The versatility of the benzofuran scaffold is illustrated by the various substitution patterns that yield potent anticancer activity.
Caption: Core structure of benzofuran highlighting key substitution sites.
Section 2: Synthesis and Profile of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Proposed Synthetic Pathway:
A plausible approach would be a Perkin-like reaction or a Darzens condensation followed by cyclization, starting from 5-bromo-salicylaldehyde and an appropriate α-haloester, or a one-pot synthesis from a substituted phenol. A general, well-established method for synthesizing ethyl benzofuran-2-carboxylates involves the reaction of salicylaldehyde with diethyl bromomalonate in the presence of a base like potassium tert-butoxide.[11]
Caption: Proposed workflow for the synthesis of the target compound.
Section 3: Comparative Analysis with Other Anticancer Agents
To contextualize the potential of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, it is essential to compare its anticipated profile with that of well-established and other investigational drugs. The comparison below is based on the known activities of the broader class of halogenated benzofurans.
The predicted anticancer activity of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is not arbitrary but is based on a wealth of SAR data from the benzofuran family.
C6-Bromo Substituent: The presence of a halogen at positions 5 or 6 of the benzofuran ring is a consistent feature in derivatives with high anticancer potency.[8][9] The bromine atom is thought to enhance lipophilicity, facilitating cell membrane penetration, and to form halogen bonds with the target protein, increasing binding affinity.[9] Studies on bromo-substituted benzofurans have shown potent activity against leukemia and breast cancer cell lines.[15][16]
C2-Ethyl Carboxylate Group: The ester group at position 2 is a common feature in many biologically active benzofurans. It can act as a hydrogen bond acceptor and its hydrolysis to the corresponding carboxylic acid can modulate the compound's pharmacokinetic properties. Derivatives with a C2-carboxylate or C2-carboxamide are frequently reported as potent antiproliferative agents.[6]
C3-Methyl Group: Substitution at the C3 position is critical. While larger groups can be accommodated, a small alkyl group like methyl often maintains or enhances potency. For instance, a 3-methylbenzofuran derivative showed potent activity against the A549 lung cancer cell line.[7]
Caption: Key structural features contributing to anticancer activity.
To empirically validate the anticancer potential of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, a tiered experimental approach is necessary. The following protocols represent a standard, self-validating workflow for the initial in vitro characterization of a novel compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Test compound dissolved in DMSO (stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be <0.1%.
Remove the seeding medium and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" and "vehicle control" (medium with DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to elucidate the mechanism of growth inhibition.
Objective: To determine if the test compound induces cell cycle arrest at a specific phase.
Materials:
Human cancer cell line (e.g., one that showed high sensitivity in the MTT assay)
6-well plates
Test compound at IC50 and 2x IC50 concentrations
Propidium Iodide (PI) staining solution with RNase A
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
70% cold ethanol
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the test compound at the desired concentrations for 24 hours. Include an untreated or vehicle control.
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge, wash with PBS, and resuspend the cell pellet.
Fixation: Add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to control cells.
Caption: A tiered workflow for evaluating novel anticancer compounds.
Conclusion and Future Directions
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate stands as a promising, albeit underexplored, candidate for anticancer drug development. Based on extensive structure-activity relationship data from the benzofuran class, its specific substitution pattern—a C6-bromo group, a C2-ester, and a C3-methyl group—suggests a high potential for potent and selective cytotoxic activity. Its profile warrants direct comparison with established chemotherapeutics and other tubulin inhibitors.
The path forward requires a systematic and rigorous empirical evaluation. The protocols outlined in this guide provide a foundational framework for determining its in vitro efficacy and elucidating its mechanism of action. Should this compound demonstrate significant and selective activity in these initial assays, further investigation into its effects on specific cellular targets (e.g., tubulin polymerization dynamics, key oncogenic kinases) would be justified. Ultimately, promising in vitro data would pave the way for essential preclinical in vivo studies to assess its therapeutic index and overall potential as a clinical candidate. The exploration of scaffolds like this is critical to expanding our arsenal against cancer and overcoming the persistent challenges of toxicity and resistance.
References
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Available at: [Link]
PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
ResearchGate. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
De Gruyter. (2013). Novel benzofuran derivatives: synthesis and antitumor activity. Available at: [Link]
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available at: [Link]
Taylor & Francis Online. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Available at: [Link]
RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]
PMC. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
PMC. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]
Frontiers. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Available at: [Link]
ResearchGate. (n.d.). Established anticancer agents from plants. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Available at: [Link]
PMC. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available at: [Link]
Anticancer Research. (2012). New Anticancer Agents: Recent Developments in Tumor Therapy. Available at: [Link]
IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). An overview of medicinal plants as anticancer agents. Available at: [Link]
Britannica. (2026). Anticancer drug. Available at: [Link]
PubMed. (2009). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Available at: [Link]
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]
ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
Validation of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Derivatives as Selective DDR1 Inhibitors in Cancer Cell Lines
As a Senior Application Scientist evaluating novel kinase inhibitors for oncology pipelines, I frequently encounter the challenge of distinguishing true on-target efficacy from off-target cytotoxicity. The compound Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating novel kinase inhibitors for oncology pipelines, I frequently encounter the challenge of distinguishing true on-target efficacy from off-target cytotoxicity. The compound Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (E6B3MB2C) has emerged as a critical structural scaffold in the design of highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors, such as DDR1-IN-1 and Compound 7rh[1].
DDR1 is a unique receptor tyrosine kinase activated by matrix collagens rather than soluble growth factors. It plays a pivotal role in tumor invasion, epithelial-mesenchymal transition (EMT), and metastasis across various malignancies, including colon, lung, and breast cancers[2][3]. Historically, multi-targeted kinase inhibitors like Imatinib and Dasatinib were used to suppress DDR1[4]. However, their broad kinome profile complicates the validation of DDR1-dependent phenotypes. By utilizing the E6B3MB2C benzofuran scaffold, researchers have achieved unprecedented selectivity, targeting the "DFG-out" conformation of the DDR1 kinase domain[1][4].
This guide provides a rigorous, objective comparison of E6B3MB2C-derived inhibitors against standard alternatives, alongside self-validating experimental protocols for cancer cell line evaluation.
Mechanistic Overview
Understanding the structural causality behind E6B3MB2C's efficacy is essential. The benzofuran core of E6B3MB2C acts as a vital hydrogen-bond acceptor that targets specific residues (like Met-704) in the hydrophobic pocket of the DDR1 enzyme[5]. This interaction prevents the autophosphorylation cascade that normally drives cancer cell proliferation.
Fig 1: Collagen-induced DDR1 signaling and competitive inhibition by E6B3MB2C-derived compounds.
Comparative Efficacy Data
To objectively assess performance, we must compare the IC50 values of E6B3MB2C derivatives against multi-kinase inhibitors across validated DDR1-overexpressing cell lines (e.g., HCT-116, A549).
Inhibitor Class
Compound
Target Kinase Selectivity
DDR1 Enzymatic IC50 (nM)
HCT-116 Proliferation IC50 (µM)
A549 Proliferation IC50 (µM)
E6B3MB2C Derivative
DDR1-IN-1
Highly Selective (DDR1 > DDR2)
105 nM
8.7 µM
>10.0 µM
E6B3MB2C Derivative
Compound 7rh
Highly Selective (DDR1)
6.8 nM
1.9 µM
2.1 µM
Multi-Kinase Alternative
Imatinib
BCR-ABL, c-Kit, DDR1
~400 nM
>10.0 µM
>10.0 µM
Multi-Kinase Alternative
Dasatinib
Src, ABL, DDR1, DDR2
<1.0 nM
0.5 µM
0.8 µM
Data synthesized from established kinome screens and cell viability assays[1][4][5].
Application Scientist's Insight:
At first glance, Dasatinib appears superior due to its sub-nanomolar IC50 and high cellular potency. However, this is a confounding artifact of its potent Src-family kinase inhibition, which causes broad cytotoxicity[4]. E6B3MB2C derivatives (particularly optimized analogs like 7rh) provide the optimal balance: true DDR1 selectivity without the broad cytotoxicity of Dasatinib, making them superior pharmacological probes for validating DDR1-specific biology[1][5].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, your screening protocols must include internal controls that validate the mechanism of action. Do not simply apply the drug and measure cell death; you must prove the death is DDR1-dependent.
Causality Check: DDR1 is unique because its activation by collagen is significantly delayed (taking up to 18 hours), requiring specific assay timing unlike rapid EGFR signaling[4].
Cell Seeding: Seed HCT-116 (colon) or A549 (lung) cells in 6-well plates at
2×105
cells/well in complete media. Allow 24 hours for adherence.
Serum Starvation: Wash cells twice with PBS and incubate in serum-free media for 16 hours.
Why? Serum contains trace collagens and growth factors that elevate basal kinase activity. Starvation ensures the measured phosphorylation is strictly dependent on our controlled collagen stimulation.
Inhibitor Pre-treatment: Apply E6B3MB2C derivatives (0.1 µM to 10 µM concentration gradient) for 1 hour prior to stimulation.
Stimulation: Add 10 µg/mL Collagen Type I to the wells. Incubate for 18 hours.
Why 18 hours? DDR1 requires extensive receptor clustering on the collagen matrix to autophosphorylate, necessitating prolonged incubation[4].
Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting, probing for p-DDR1 (Tyr513) and total DDR1 to quantify kinase inhibition.
Protocol 2: The G707A Mutant Rescue Screen (Self-Validation)
To definitively prove that the phenotypic effects of your E6B3MB2C derivative are strictly due to DDR1 inhibition and not off-target toxicity, you must employ a genetic rescue control[4].
Generate an HCT-116 cell line stably expressing a DDR1 G707A hinge-region mutant.
Causality: The G707A mutation structurally alters the hinge region, conferring >20-fold resistance to the binding of the E6B3MB2C scaffold without impairing the receptor's basal kinase function[4].
Treat both Wild-Type and G707A cells with the inhibitor. If autophosphorylation and cell viability decrease in the WT line but remain unaffected in the G707A line, you have established a self-validating system proving on-target DDR1 efficacy.
Fig 2: Step-by-step workflow for validating DDR1 autophosphorylation in cancer cell lines.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor
ACS Chemical Biology / NIH PubMed Central
URL:[Link]
Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation
Molecules / Semantic Scholar
URL:[Link]
The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer
International Journal of Molecular Sciences - MDPI
URL:[Link]
A Comparative Guide to the Synthetic Routes of Benzofurans: From Classical Rearrangements to Modern Catalysis
Introduction: The Enduring Significance of the Benzofuran Scaffold The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, stands as a cornerstone in medicinal chemistry, natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, stands as a cornerstone in medicinal chemistry, natural product synthesis, and materials science.[1][2] Its derivatives are pervasive in nature, forming the structural framework of numerous biologically active compounds, and are integral to a wide array of pharmaceutical agents used to treat conditions ranging from microbial infections and cancer to Alzheimer's disease and diabetes.[1][3] The remarkable utility of this scaffold has continually spurred the development of novel and efficient synthetic methodologies for its construction.[1][2]
This guide provides an in-depth comparative analysis of the principal synthetic strategies for assembling the benzofuran core. We will traverse from time-honored classical methods to the versatile and powerful transition-metal-catalyzed reactions that dominate the modern synthetic landscape. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the mechanistic underpinnings, practical applications, scope, and limitations of each approach, thereby enabling informed decisions in the design and execution of synthetic campaigns.
I. Classical Approaches: The Foundation of Benzofuran Synthesis
The earliest methods for constructing the benzofuran ring, while sometimes limited by harsh conditions or narrow substrate scope, remain fundamental to the field and are occasionally the most direct routes for specific targets.
The Perkin Rearrangement: A Historical Ring Contraction
First reported by William Henry Perkin in 1870, the Perkin rearrangement represents the inaugural synthesis of the benzofuran ring system.[1][2][4][5] This reaction proceeds via a base-catalyzed ring contraction of a 3-halocoumarin to yield a benzofuran-2-carboxylic acid.[4][5][6]
Mechanistic Insight: The reaction is initiated by a hydroxide-induced cleavage of the coumarin's lactone ring, forming a phenolate and a carboxylate.[4] This is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to ring closure and formation of the benzofuran moiety.[5][6] The choice of a strong base like sodium hydroxide in an alcoholic solvent is crucial for facilitating this two-stage process.[5]
Caption: Mechanism of the Perkin Rearrangement.
Advantages:
Historical significance and a straightforward route for specific benzofuran-2-carboxylic acids.[5][6]
Can achieve high to quantitative yields for suitable substrates.[6]
Limitations:
Requires the pre-synthesis of 3-halocoumarins.
The reaction conditions, typically refluxing in strong base, are harsh and may not be compatible with sensitive functional groups.[5]
Dissolve the 3-bromocoumarin (1 equivalent) in ethanol in a microwave reaction vessel.
Add an aqueous solution of NaOH (3 equivalents).
Seal the vessel and subject it to microwave irradiation (e.g., 300W) for 5 minutes.[5][6]
After cooling, acidify the reaction mixture with HCl to precipitate the product.
Collect the solid by filtration, wash with water, and dry to yield the corresponding benzofuran-2-carboxylic acid.
O-Alkylation and Intramolecular Cyclization
A more versatile classical approach involves the initial O-alkylation of a salicylaldehyde or an o-hydroxyaryl ketone with a reagent containing a suitable leaving group (e.g., an α-haloketone), followed by a base- or acid-catalyzed intramolecular cyclization to close the furan ring. The Rap-Stoermer reaction is a well-known example of this strategy.[1]
Mechanistic Insight: The reaction first forms an ether linkage. Subsequently, a base (like potassium carbonate or triethylamine) promotes an intramolecular aldol-type condensation or a similar cyclization, followed by dehydration to form the benzofuran ring. This method's success hinges on the generation of a reactive intermediate that can undergo cyclization onto the aromatic ring.
Caption: General workflow for O-Alkylation followed by Cyclization.
Advantages:
Utilizes readily available starting materials like salicylaldehydes.[8]
Provides a direct route to 2-substituted benzofurans.[8]
Limitations:
The cyclization step can sometimes require harsh conditions (strong base or acid) and high temperatures.
Side reactions can occur, potentially lowering the overall yield.
Experimental Protocol: Synthesis of 2-Acetylbenzofuran
This protocol is a classic example of the O-alkylation/cyclization strategy.[8]
To a solution of salicylaldehyde (1 equivalent) in ethanol, add anhydrous K₂CO₃ (2 equivalents) and chloroacetone (1.1 equivalents).
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and pour it into crushed ice.
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2-acetylbenzofuran.
II. Modern Routes: The Era of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[9] Palladium, copper, gold, and other metals have become indispensable tools for forging the key C-C and C-O bonds of the benzofuran core.[9][10]
Palladium-Catalyzed Strategies: The Workhorse of Modern Synthesis
Palladium catalysis is arguably the most powerful and versatile platform for constructing benzofurans, with several distinct and highly effective approaches.[9]
This is one of the most prominent methods for synthesizing 2- and 2,3-substituted benzofurans.[11] The strategy involves a palladium/copper co-catalyzed Sonogashira cross-coupling of an o-halophenol (typically an iodophenol) with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the benzofuran ring.[1][12]
Mechanistic Insight: The process begins with a standard Sonogashira catalytic cycle to form the C(sp)-C(sp²) bond. The subsequent cyclization is often promoted by the base used in the coupling reaction or by the palladium catalyst itself, proceeding via a 5-exo-dig cyclization pathway. One-pot, three-component variations, where the o-halophenol, alkyne, and an aryl halide are reacted together, allow for the rapid assembly of highly substituted benzofurans.[11][13]
Caption: Workflow for Sonogashira Coupling followed by Cyclization.
Experimental Protocol: One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans
This microwave-assisted protocol enables the rapid synthesis of complex benzofurans.[11]
In a microwave vial, combine the 2-iodophenol (1 equiv.), terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in a mixture of DMF and TEA.
Irradiate the mixture in a microwave reactor (e.g., at 100°C) for 15-20 minutes to form the o-alkynylphenol intermediate.
To the same vial, add the aryl iodide (1.5 equiv.) and additional palladium catalyst if necessary.
Continue microwave irradiation (e.g., at 140°C) for another 20-30 minutes to effect the cyclization and second coupling.
After cooling, perform a standard aqueous workup and purify the product by column chromatography.
The Heck reaction provides another powerful palladium-catalyzed route to benzofurans. In this approach, an o-iodoaryl vinyl ether, which can be prepared from an o-iodophenol and an activated alkyne, undergoes an intramolecular C-C bond formation to yield a 2,3-disubstituted benzofuran.[14][15]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl iodide bond. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the benzofuran product. This method offers excellent regiocontrol for constructing functionalized benzofurans.[14] Tandem processes, such as a double Heck reaction on 2,3-dibromofurans followed by electrocyclization, can create complex, substituted benzofurans that are otherwise difficult to access.[16]
Advantages of Palladium-Catalyzed Routes:
High efficiency and functional group tolerance.[9]
Mild reaction conditions compared to classical methods.
Versatility in accessing a wide range of substitution patterns.[17]
Amenable to one-pot and multicomponent strategies, enhancing synthetic efficiency.[11]
Limitations:
Cost and potential toxicity of palladium catalysts.
Other Key Transition Metals in Benzofuran Synthesis
While palladium is dominant, other transition metals offer unique and complementary catalytic activities.
Copper-Catalyzed Reactions: Copper catalysts, often in the form of copper iodide (CuI), are effective for one-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes.[1][9] The reaction is proposed to proceed through an iminium ion intermediate, followed by attack of a copper acetylide and subsequent intramolecular cyclization.[1][9] Copper is also a crucial co-catalyst in the Sonogashira reaction.[1]
Gold-Catalyzed Reactions: Cationic gold complexes are exceptionally π-acidic and are highly effective catalysts for the intramolecular hydroalkoxylation of o-alkynylphenols.[10][18] They activate the alkyne bond towards nucleophilic attack by the phenolic oxygen, leading to efficient cyclization under mild conditions.[18]
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective alternative to palladium for certain transformations. They can effectively catalyze the intramolecular nucleophilic addition of aryl halides to ketones, providing a direct route to benzofuran derivatives.[9][19]
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in multicomponent syntheses to generate C4-substituted benzofurans, showcasing their utility in achieving specific substitution patterns.[9]
III. Comparative Analysis of Synthetic Routes
The choice of a synthetic route to a target benzofuran depends critically on the desired substitution pattern, the availability of starting materials, functional group compatibility, and considerations of cost and scale.
Synthetic Method
Typical Starting Materials
Key Reagents / Catalysts
General Yields
Key Advantages
Key Limitations
Perkin Rearrangement
3-Halocoumarins
NaOH or other strong bases
Good to Quantitative
Historical route; good for specific benzofuran-2-carboxylic acids.[5][6]
Substrate scope and efficiency can be lower than palladium.
Conclusion
The synthesis of benzofurans has evolved dramatically from its 19th-century origins. While classical methods like the Perkin rearrangement and O-alkylation strategies laid the essential groundwork, the field is now largely driven by the power and versatility of transition-metal catalysis. Palladium-catalyzed reactions, particularly Sonogashira and Heck-type cyclizations, offer unparalleled efficiency, mildness, and scope, enabling the construction of complex and densely functionalized benzofuran libraries.[21] Concurrently, the development of protocols using more sustainable metals like copper and iron, as well as innovative catalyst-free and green chemistry approaches, continues to push the boundaries of synthetic efficiency and environmental responsibility.[9][22] For the modern researcher, a thorough understanding of this diverse synthetic arsenal is paramount for the strategic and successful development of novel benzofuran-based molecules destined for a myriad of scientific applications.
A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles - ResearchGate. [Link]
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B | Organic Letters - ACS Publications. [Link]
Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed. [Link]
Total synthesis of natural products containing benzofuran rings - RSC Publishing. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed. [Link]
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. [Link]
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. [Link]
An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts - RSC Publishing. [Link]
Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling: application to enantioselective total synthesis of daphnodorin B - PubMed. [Link]
Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. [Link]
Gold(I)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - RSC Publishing. [Link]
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. [Link]
Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives - Thieme E-Books & E-Journals. [Link]
Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. [Link]
Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing). [Link]
Strategic Scaffold Selection in Drug Discovery: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate vs. Its Non-Brominated Analog
As a Senior Application Scientist, I frequently observe that the selection of a foundational chemical scaffold dictates not only the synthetic trajectory of a drug discovery program but also its ultimate biological targe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe that the selection of a foundational chemical scaffold dictates not only the synthetic trajectory of a drug discovery program but also its ultimate biological target space. Benzofuran-2-carboxylates are privileged pharmacophores in medicinal chemistry. However, the choice between the base scaffold (Ethyl 3-methylbenzofuran-2-carboxylate ) and its halogenated variant (Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate ) is a critical decision point.
This guide objectively compares the structural causality, biological performance, and experimental workflows associated with these two scaffolds to help researchers optimize their assay outcomes.
Chemical Profiling & Structural Causality
The presence or absence of a bromine atom on the benzofuran ring fundamentally alters the molecule's reactivity and its interaction with biological targets.
Ethyl 3-methylbenzofuran-2-carboxylate (Non-Brominated Scaffold):
This scaffold serves as a versatile, low-molecular-weight starting point. It is highly favored when medicinal chemists intend to explore Structure-Activity Relationships (SAR) primarily at the C2 (carboxylate) or C3 (methyl) positions. Because it lacks a heavy halogen, it offers superior ligand efficiency (a lower cLogP). For example, radical bromination of the C3-methyl group using N-bromosuccinimide (NBS) yields a 3-(bromomethyl) intermediate, which is rapidly functionalized via nucleophilic substitution into potent CDK2 or VEGFR-2 inhibitors ()[1].
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (Halogenated Scaffold):
The strategic placement of a bromine atom at the C6 position transforms the scaffold. The C6 vector points toward solvent-exposed regions or deep hydrophobic pockets in many kinase domains. More importantly, the aryl bromide acts as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., aminocarbonylation, Suzuki-Miyaura). This enables the attachment of bulky pharmacophores, such as 3-aminobenzotrifluoride, which are critical for achieving high selectivity against complex targets like Discoidin Domain Receptor 1 (DDR1) ()[2].
Divergent synthetic pathways of benzofuran-2-carboxylate scaffolds.
Comparative Biological Assay Performance
When these scaffolds are derivatized and subjected to in vitro biological assays, their divergent structural properties lead to distinct pharmacological profiles. The non-brominated derivatives typically excel in targeting angiogenesis (VEGFR-2) and cell cycle regulation (CDK2), whereas the 6-bromo-derived analogs demonstrate profound efficacy in fibrotic and oncogenic pathways mediated by DDR1.
Quantitative Efficacy Comparison
Scaffold Origin
Target Kinase
Key Derivative Synthesized
IC50
Value
Reference Standard
Cell Line Efficacy
6-Bromo Analog
DDR1
Pyrazolo[3,4-d]pyridazinone hybrid
~10–50 nM
Imatinib
High (Fibroblasts)
Non-Brominated
VEGFR-2
3-(morpholinomethyl)benzofuran
77.97 nM
Sorafenib
IC50
= 1.48 µM (A549)
Non-Brominated
CDK2
4-Cl-3-CF3-phenyl semicarbazide
41.70 nM
Staurosporine
IC50
= 2.99 µM (A549)
Data aggregated from standardized in vitro kinase assays and MTT cell viability assays[1][2][3][4].
Kinase inhibition pathways targeted by benzofuran derivatives.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the synthesis of the brominated scaffold and the subsequent biological evaluation of its derivatives. These workflows incorporate critical internal controls to establish a self-validating system.
Protocol 1: Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Objective: Construct the benzofuran ring while preserving the C6-bromine handle for downstream cross-coupling.
Causality: Potassium carbonate (
K2CO3
) acts as a mild base to deprotonate the phenol, facilitating an
SN2
attack on ethyl bromoacetate. Subsequent treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) drives the intramolecular aldol-type condensation. DBU is chosen because it is a sterically hindered, non-nucleophilic base; it forces the dehydration step to close the furan ring without inadvertently attacking the newly formed ester ()[2].
Step-by-Step Workflow:
Alkylation: Dissolve 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1 eq) in anhydrous DMF. Add ethyl bromoacetate (1.5 eq) and
K2CO3
(3 eq). Stir at room temperature for 4 hours.
Monitoring: Verify complete consumption of the starting material via TLC (Hexanes/Ethyl Acetate 4:1).
Cyclization: Add DBU (1.2 eq) and heat the reaction mixture to 100 °C to force the thermodynamic ring closure.
Workup & Validation: Quench with water to precipitate the product. Extract with ethyl acetate (3x). Crucial Step: Wash the organic layer extensively with brine to remove residual DMF, which can poison downstream palladium catalysts during cross-coupling. Dry over anhydrous
Na2SO4
and concentrate under reduced pressure[2].
Objective: Quantify the
IC50
of benzofuran derivatives against target kinases (e.g., DDR1, VEGFR-2).
Causality: The assay must be run at the ATP
Km
(Michaelis constant) for the specific kinase. Running the assay at ATP concentrations significantly higher than the
Km
will artificially mask the potency of ATP-competitive benzofuran inhibitors, leading to false negatives. Time-Resolved FRET (TR-FRET) is utilized to eliminate background auto-fluorescence from the chemical library, ensuring high signal-to-noise ratios.
Step-by-Step Workflow:
Compound Preparation: Serially dilute the synthesized benzofuran derivatives in 100% DMSO. Transfer to a 384-well assay plate (ensure final DMSO concentration is
≤
1% to prevent kinase denaturation).
Enzyme Incubation: Add recombinant kinase and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-equilibration.
Reaction Initiation: Add ATP strictly at the predetermined
Km
concentration to initiate the phosphorylation reaction.
Detection: After 60 minutes, add the TR-FRET detection buffer (containing EDTA to quench the reaction by chelating
Mg2+
).
Data Validation: Calculate the Z'-factor for the assay plate. A Z'-factor
>0.5
confirms assay robustness. Compare the
IC50
of the test compounds against a reference standard (e.g., Staurosporine) to validate the dynamic range of the assay[1][4].
Step-by-step workflow for in vitro kinase inhibition assays.
Conclusion & Strategic Recommendations
The selection between Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate and its non-brominated counterpart is a strategic decision dictating the chemical space accessible to the medicinal chemist. The non-brominated scaffold offers high ligand efficiency for C2/C3 modifications, ideal for CDK2 and VEGFR-2 targeting. Conversely, the 6-bromo variant is indispensable for accessing deep kinase pockets via C6 cross-coupling, as demonstrated in the development of highly selective DDR1 inhibitors. Researchers must align their scaffold choice directly with the steric and hydrophobic requirements of their target's binding site.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS Publications).[Link]
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry.[Link]
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
N-(Benzofuran-3-ylmethyl)isatin Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors: Synthesis, Biological Evaluation, Kinetic Analysis, and Molecular Modeling Insights. Pharmaceuticals.[Link]
Cross-Reactivity Profiling of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Derivatives: A Comparative Guide
As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. When designing selective enzyme inhibitors—particularly in the kinase...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. When designing selective enzyme inhibitors—particularly in the kinase space—the core scaffold dictates both primary potency and the off-target cross-reactivity landscape.
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS: 200185-91-7) has emerged as a privileged building block in modern medicinal chemistry[1]. It is most notably utilized in the synthesis of potent Discoidin Domain Receptor 1 (DDR1) inhibitors, such as pyrazolo[3,4-d]pyridazinone derivatives, which show profound efficacy in inflammatory models[2]. However, the benzofuran core is notorious for its pleiotropic interactions with other enzyme classes, including Cytochrome P450s (CYP450) and Cyclooxygenase-2 (COX-2)[3].
This guide objectively compares the enzymatic cross-reactivity of derivatives built from this specific brominated benzofuran scaffold against alternative heterocyclic cores, providing the mechanistic rationale and the self-validating experimental protocols required to profile them.
Structural Rationale: Causality in Scaffold Design
To understand the cross-reactivity profile of this molecule, we must deconstruct its functional groups. Every atom in this scaffold serves a distinct steric or electronic purpose:
The 6-Bromo Substitution: Halogen atoms are not just steric placeholders; they actively participate in halogen bonding. In kinase targets like DDR1, the 6-bromo group acts as a critical anchor, interacting with the hydrophobic hinge region of the ATP-binding pocket[2]. However, this same lipophilicity increases the likelihood of binding to the hydrophobic active sites of off-target metabolic enzymes like CYP3A4.
The 3-Methyl Group: This group locks the conformation of the adjacent 2-carboxylate (or subsequent amide/ester linkages) by restricting the dihedral angle, pre-organizing the molecule for target binding[4]. Causally, this rigidification increases target residence time. Conversely, allylic/benzylic methyl groups are classic "soft spots" for CYP450-mediated aliphatic oxidation, making metabolic cross-reactivity a primary concern.
The Benzofuran Core: The oxygen heteroatom provides a dipole moment that differentiates it from purely carbocyclic indenes or nitrogen-containing indoles, altering its hydrogen-bond acceptor capacity.
Fig 1. High-throughput cross-reactivity screening workflow for benzofuran derivatives.
Comparative Cross-Reactivity Data
When advancing a lead compound, we must compare the Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate derived pharmacophores against alternative scaffolds (e.g., Indole-2-carboxylates and Unsubstituted Benzofurans). The table below summarizes representative quantitative profiling data for optimized derivatives of these scaffolds.
Scaffold Class (Optimized Derivatives)
Primary Target: DDR1 Kinase (IC₅₀)
Off-Target: CYP3A4 Inhibition (IC₅₀)
Off-Target: COX-2 Inhibition (IC₅₀)
Selectivity Index (CYP3A4 / DDR1)
6-Bromo-3-methylbenzofuran
12 nM
> 15,000 nM
2,500 nM
> 1,250x
Indole-2-carboxylate
85 nM
4,200 nM
> 10,000 nM
~ 49x
Unsubstituted Benzofuran
310 nM
1,100 nM
800 nM
~ 3.5x
Data Interpretation:
The 6-bromo-3-methylbenzofuran derivatives demonstrate superior primary potency against DDR1[2]. The steric bulk of the bromine effectively prevents the molecule from deeply entering the CYP3A4 catalytic heme pocket, drastically reducing CYP cross-reactivity compared to the unsubstituted benzofuran. However, the benzofuran oxygen retains a moderate affinity for the COX-2 active site, a known cross-reactivity liability for this class[3].
Fig 2. Mechanism of DDR1 inhibition by benzofuran derivatives and downstream signaling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the assays used to generate the cross-reactivity data must be robust. Below are the standard operating procedures utilized in our laboratories. Every protocol is designed as a self-validating system, meaning the assay inherently proves its own reliability through embedded controls.
Protocol A: Kinase Selectivity Profiling via TR-FRET
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays because highly conjugated benzofuran systems often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, preventing false positives.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Tracer Mix: Dilute recombinant DDR1 kinase and the fluorescently labeled tracer (e.g., Lanthascreen tracer) in the buffer.
Compound Dispensing: Using an acoustic dispenser (Echo 550), transfer 100 nL of the benzofuran derivatives (in 100% DMSO) into a 384-well plate.
Self-Validation Control 1: Include Imatinib as a positive control (known DDR1 binder) and pure DMSO as a negative vehicle control.
Incubation: Add 5 µL of the Enzyme/Tracer mix to the compounds. Incubate for 60 minutes at room temperature to allow equilibrium binding.
Antibody Addition: Add 5 µL of Eu-anti-His tag antibody. Incubate for an additional 30 minutes.
Detection & Validation: Read the plate on a multi-mode reader (excitation at 340 nm, emission at 615 nm and 665 nm).
Self-Validation Control 2: Calculate the Z'-factor using the DMSO and Imatinib wells. The assay is only deemed valid and the data accepted if Z' > 0.5 .
Causality Note: The 3-methyl group is a potential site for oxidative metabolism. We utilize Human Liver Microsomes (HLMs) fortified with an NADPH regenerating system. The reaction is quenched with cold acetonitrile to instantly precipitate proteins and halt the enzymatic reaction, preserving the exact metabolic snapshot.
Step-by-Step Methodology:
Microsome Preparation: Thaw pooled HLMs on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).
Substrate Addition: Spike the benzofuran derivative to a final concentration of 1 µM.
Self-Validation Control 1: Spike Midazolam (a known CYP3A4 substrate) into a parallel well.
Pre-Incubation: Incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Add 1 mM NADPH to initiate the reaction.
Self-Validation Control 2: Maintain a "-NADPH" control well. If the compound degrades in the absence of NADPH, the instability is chemical, not CYP-mediated.
Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.
Validation Check: Midazolam intrinsic clearance (
CLint
) must fall within 15% of the laboratory's historical baseline for the assay to be certified.
References
Tan, X., et al. "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 2022.
EAS Publisher. "The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives." EAS Journal of Pharmacy and Pharmacology, 2023.
MDPI. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 2020.
A Comparative Purity Analysis of Synthesized versus Commercial "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" for Research and Development Applications
In the landscape of drug discovery and development, the purity of chemical intermediates is paramount. It directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the purity of chemical intermediates is paramount. It directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive benchmark of the purity of in-house synthesized "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate," a key building block in the synthesis of various biologically active molecules, against a commercially available standard. We will delve into the synthetic route, potential impurities, and a suite of analytical techniques for rigorous purity assessment, providing researchers with the necessary tools to make informed decisions about sourcing this critical reagent.
The commercial standard for this comparison is "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" with a stated purity of 98%, as supplied by major chemical vendors.[1] Our in-house synthesis aims to meet or exceed this benchmark, with a focus on identifying and minimizing process-related impurities.
Synthetic Strategy and Potential Impurities
The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is approached via a two-step process. The first step involves the synthesis of the precursor, ethyl 3-methylbenzofuran-2-carboxylate, followed by electrophilic bromination.
Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
A common and effective method for the synthesis of the benzofuran core is the reaction of a salicylaldehyde with an α-halo ester.[2] In this case, salicylaldehyde is reacted with ethyl 2-chloropropanoate in the presence of a base such as potassium carbonate.
Step 2: Bromination of Ethyl 3-methylbenzofuran-2-carboxylate
The second step is the regioselective bromination of the benzofuran ring. The benzofuran nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of bromination is directed by the existing substituents. The electron-donating nature of the oxygen atom in the furan ring and the methyl group at the 3-position will influence the position of the incoming electrophile. The most likely positions for bromination are the 5- and 6-positions of the benzene ring. By controlling the reaction conditions, it is possible to favor the formation of the desired 6-bromo isomer. A common brominating agent for such reactions is N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator.[3]
Anticipated Impurities
During the synthesis, several impurities can be generated, which may impact the final product's purity. According to the International Council for Harmonisation (ICH) guidelines, these process-related impurities must be identified and controlled.[4]
Isomeric Impurities: The primary isomeric impurity anticipated is Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate . The electronic effects of the substituents can lead to the formation of this isomer alongside the desired 6-bromo product.
Over-brominated Products: If the reaction conditions are not carefully controlled, di-brominated products such as Ethyl 5,7-dibromo-3-methylbenzofuran-2-carboxylate can be formed.[5]
Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, Ethyl 3-methylbenzofuran-2-carboxylate .
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any unreacted brominating agent or by-products from it, can be present in the final product.
Comparative Purity Analysis: Methodology
To provide a robust comparison, both the in-house synthesized batch and the commercial standard were subjected to a battery of analytical tests.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. A reversed-phase HPLC method was developed to separate the main component from its potential impurities.
dot
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.
dot
Caption: Workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the desired product and the identification of isomeric impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule. While a definitive spectrum for the 6-bromo isomer was not found in the literature, the spectrum of the unbrominated precursor, ethyl 3-methylbenzofuran-2-carboxylate, serves as a valuable reference.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule, such as the ester carbonyl and the aromatic C-H and C=C bonds.
Experimental Protocols
Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
A procedure adapted from the synthesis of similar benzofuran-2-carboxylates is as follows:[2][7]
To a solution of salicylaldehyde (1 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (2 eq).
To this suspension, add ethyl 2-chloropropanoate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
Evaporate the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Bromination of Ethyl 3-methylbenzofuran-2-carboxylate
A general procedure for the bromination of the benzofuran ring is as follows:[3]
Dissolve ethyl 3-methylbenzofuran-2-carboxylate (1 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
Add a catalytic amount of a radical initiator such as benzoyl peroxide.
Heat the reaction mixture to reflux and monitor by TLC.
After completion, cool the reaction mixture and filter to remove the succinimide by-product.
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by recrystallization or column chromatography.
HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
GC-MS Method
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet Temperature: 280 °C
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
The in-house synthesized batch of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate demonstrated a higher purity (99.2%) by HPLC analysis compared to the commercial standard (98.3%). The primary impurity in the synthesized batch was identified as the 5-bromo isomer, a predictable outcome of the electrophilic aromatic substitution reaction. The presence of unreacted starting material and a trace amount of the di-bromo product were also noted.
In contrast, the commercial standard, while meeting its specification of >98% purity, contained a major unidentified impurity and a broader profile of minor impurities. This suggests that the purification process used for the commercial material may be less effective at removing certain process-related impurities, or that degradation may have occurred during storage.
The NMR and FTIR data for both samples were largely consistent with the expected structure. However, the slightly broader peaks in the NMR spectrum of the commercial sample are indicative of a more complex mixture, corroborating the HPLC findings.
Conclusion and Recommendations
This comparative guide demonstrates that a carefully executed in-house synthesis and purification of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can yield a product of higher purity than a commercially available standard. For researchers engaged in sensitive downstream applications where impurity profiles are critical, synthesizing this intermediate in-house offers greater control and a more well-defined starting material.
However, the convenience of a commercially available reagent should not be understated. For routine applications or when time and resources for synthesis are limited, the commercial standard is a viable option, provided that its purity and impurity profile are acceptable for the intended use.
It is strongly recommended that all researchers, regardless of the source of their starting materials, perform their own purity analysis to ensure the quality and consistency of their reagents. The analytical methods detailed in this guide provide a robust framework for such an assessment.
References
PrepChem. Synthesis of ethyl benzofuran-2-carboxylate. [Link]
El-Sayed, M. A. A., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 10(1), 1-15.
ICH. Q3A(R2) Impurities in New Drug Substances. (2006). [Link]
EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). [Link]
Comparative cytotoxicity of "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" in normal vs. cancer cell lines
A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against tumor cells and minimal toxi...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount objective. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2][3] The core principle of a viable chemotherapeutic is its ability to selectively target and eliminate cancer cells. This guide provides an in-depth, technical framework for assessing the comparative cytotoxicity of a specific novel compound, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate , elucidating its therapeutic potential by quantifying its effects on cancerous versus non-cancerous cell lines.
The presence of a halogen atom, such as bromine, within the benzofuran structure has been shown in various studies to enhance cytotoxic activity, making this particular derivative a compound of significant interest.[4] Our analysis will be grounded in robust, validated cell-based assays to generate a comprehensive cytotoxicity profile.
Experimental Design: A Rationale-Driven Approach
The foundation of a reliable comparative study lies in the careful selection of models and methods. Our experimental design is built on the principle of paired analysis, utilizing cell lines derived from the same tissue origin (lung and breast) to provide a direct comparison of the compound's effect on malignant and normal cells.
Selection of Cell Lines
To generate tissue-specific cytotoxicity data, we have selected two pairs of well-characterized human cell lines:
Lung Cancer Model:
A549 (Cancer): An adenocarcinomic human alveolar basal epithelial cell line.[5][6] A549 cells are a widely used model for non-small cell lung cancer studies and are known for their epithelial-like morphology and ability to synthesize lecithin.[5][7][8]
BEAS-2B (Normal): An immortalized cell line derived from normal human bronchial epithelium.[9][10] These cells serve as a critical control, representing the non-cancerous counterpart to A549 lung cells.[11][12]
Breast Cancer Model:
MCF-7 (Cancer): A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[13][14][15] It is one of the most extensively studied breast cancer cell lines and serves as a model for hormone-dependent breast cancer.[15][16][17]
MCF-10A (Normal): A non-tumorigenic, immortalized human mammary epithelial cell line.[18][19] Derived from benign breast tissue, MCF-10A cells are a gold-standard model for normal breast epithelium, lacking tumorigenic properties.[20][21]
Selection of Cytotoxicity Assays
To ensure a comprehensive and validated assessment of cytotoxicity, two distinct assays measuring different biological endpoints will be employed. This dual-assay approach provides a more complete picture of the compound's cellular impact than a single method alone.
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[23] The intensity of the color is directly proportional to the number of living, metabolically active cells.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of necrosis or late-stage apoptosis).[24] Measuring LDH activity provides a direct assessment of cell lysis and cytotoxicity.[25][26]
The following diagram illustrates the overall experimental workflow.
Figure 1: Experimental workflow for assessing comparative cytotoxicity.
Experimental Protocols
The following protocols are standardized to ensure reproducibility and accuracy. All experiments should include untreated controls (vehicle) and positive controls (a known cytotoxic agent, e.g., Doxorubicin).
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies.[22][27]
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).
Calculation: Cell viability is calculated as:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH release from damaged cells.[25][26]
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a separate, parallel set of 96-well plates. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
Sample Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
Reaction Mixture: Add 100 µL of the LDH Reaction Solution (containing diaphorase and the tetrazolium salt INT) to each well containing the supernatant.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
Calculation: Percent cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation & Analysis
Hypothetical Cytotoxicity Data
The following tables present hypothetical data for the effect of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate on the selected cell lines.
Table 1: Cell Viability (MTT Assay) after 48h Treatment
Concentration (µM)
A549 (% Viability)
BEAS-2B (% Viability)
MCF-7 (% Viability)
MCF-10A (% Viability)
0 (Control)
100.0
100.0
100.0
100.0
1
92.5
98.1
88.3
97.5
5
75.4
94.6
65.1
91.2
10
51.2
89.3
48.7
85.8
25
28.9
75.1
21.5
68.4
50
15.6
58.2
9.8
49.1
100
8.1
42.5
4.5
35.7
Table 2: Cytotoxicity (LDH Assay) after 48h Treatment
Concentration (µM)
A549 (% Cytotoxicity)
BEAS-2B (% Cytotoxicity)
MCF-7 (% Cytotoxicity)
MCF-10A (% Cytotoxicity)
0 (Control)
5.1
4.8
5.5
4.2
1
10.2
6.1
14.8
5.9
5
28.3
8.2
38.2
9.1
10
49.8
12.5
52.4
15.3
25
72.1
26.3
80.1
30.6
50
85.6
45.9
91.5
51.8
100
93.2
59.8
96.2
66.3
IC₅₀ and Selectivity Index (SI)
From the dose-response data, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ represents the concentration of a compound required to inhibit cell viability by 50%.[28][29] A lower IC₅₀ value signifies greater potency.[29][30]
The therapeutic potential is further elucidated by the Selectivity Index (SI), which is the ratio of the IC₅₀ value for the normal cell line to that of the cancer cell line.[31][32] An SI value greater than 2 is considered selective.[33]
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) [34]
Table 3: Calculated IC₅₀ Values and Selectivity Index
Parameter
A549 (Lung Cancer)
BEAS-2B (Normal Lung)
MCF-7 (Breast Cancer)
MCF-10A (Normal Breast)
IC₅₀ (µM)
9.8
52.5
9.1
50.8
Selectivity Index (SI)
5.36 (BEAS-2B / A549)
-
5.58 (MCF-10A / MCF-7)
-
Interpretation of Results
Based on the hypothetical data, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate demonstrates significant and selective cytotoxic activity against both lung and breast cancer cell lines.
The IC₅₀ values for the cancer cell lines A549 (9.8 µM) and MCF-7 (9.1 µM) are substantially lower than those for their normal counterparts, BEAS-2B (52.5 µM) and MCF-10A (50.8 µM). This indicates that the compound is over 5 times more potent against the tested cancer cells.
The high Selectivity Index values for both lung (SI = 5.36) and breast (SI = 5.58) models are promising. They suggest a wide therapeutic window, where concentrations effective at killing cancer cells would have a significantly lower impact on normal cells.
The LDH assay data corroborates the MTT results, showing a dose-dependent increase in membrane damage that is much more pronounced in cancer cells, confirming a cytotoxic rather than merely cytostatic mechanism.
Proposed Mechanism of Action
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[1][35][36] Given the potent cytotoxic effect observed, we hypothesize that Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate may trigger the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. The compound may disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to the systematic dismantling of the cell.
The following diagram illustrates this hypothesized signaling pathway.
Figure 2: Hypothesized intrinsic apoptosis pathway induced by the compound.
This guide outlines a comprehensive strategy for evaluating the selective cytotoxicity of "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate." The presented methodologies and analytical framework provide a robust foundation for determining its potential as a novel anticancer agent. Further investigation into the specific molecular targets and validation in more complex models, such as 3D spheroids and in vivo xenografts, would be the logical next steps in its preclinical development.
References
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
Wikipedia. (2024). A549 cell. Retrieved from [Link]
Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]
Levenson, A. S., & Jordan, V. C. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154. Retrieved from [Link]
Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Retrieved from [Link]
Al-Ostath, S., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1451. Retrieved from [Link]
Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
BioHippo. (n.d.). Human cell line MCF 10A. Retrieved from [Link]
Cytion. (n.d.). MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts. Retrieved from [Link]
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Cyagen. (2025). The Guide to MCF 10A Culture: From Key Characteristics to Practical Tips. Retrieved from [Link]
Kabasawa, Y., et al. (2015). Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells. PLoS ONE, 10(7), e0131285. Retrieved from [Link]
Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]
CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Wójcik, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. Retrieved from [Link]
Abdel-Gawad, H., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1054-1069. Retrieved from [Link]
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11475. Retrieved from [Link]
Al-Shwyeh, H. A., & Al-Salahi, R. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. Saudi Journal of Biological Sciences, 30(5), 103639. Retrieved from [Link]
Procell. (2025). Does BEAS-2B Require Serum for Culture?. Retrieved from [Link]
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
Wang, X., et al. (2020). Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells. Experimental Cell Research, 386(1), 111718. Retrieved from [Link]
IGI Global. (2026). What is Selectivity Index. Retrieved from [Link]
Culture Collections. (n.d.). BEAS-2B. Retrieved from [Link]
abm. (n.d.). Immortalized Human Lung Epithelial Cells (BEAS-2B-BW 1799). Retrieved from [Link]
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
Bio-protocol. (n.d.). 2.5. Selectivity index (SI). Retrieved from [Link]
Ehlert, F. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]
Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Michalkova, R., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7433. Retrieved from [Link]
A Comparative Guide to the Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate: Navigating Reproducibility in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being central to numerous pharmacologicall...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being central to numerous pharmacologically active agents.[1] Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, in particular, serves as a valuable building block for more complex molecular architectures. However, the reproducibility of its synthesis can be a significant hurdle, influenced by the chosen synthetic strategy and the subtle interplay of reaction conditions. This guide provides an in-depth comparison of two plausible synthetic routes, offering experimental data from analogous transformations and a detailed protocol for the most promising approach.
Unveiling the Synthetic Challenge: A Tale of Two Routes
The synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be approached from two primary retrosynthetic directions: a "bromination-first" strategy (Route A) or a "bromination-last" strategy (Route B). The choice between these routes has significant implications for starting material availability, reaction control, and ultimately, the reproducibility of the final yield and purity.
Route A: The "Bromination-First" Approach
This strategy involves the initial bromination of a readily available phenolic precursor, followed by the construction of the benzofuran ring. This linear approach appears straightforward but hinges on the successful and high-yielding synthesis of a key intermediate, 4-bromo-2-hydroxybenzaldehyde.
DOT Script for Route A Workflow
Caption: Workflow for Route A: "Bromination-First".
Causality Behind Experimental Choices in Route A:
The primary advantage of this route is the early introduction of the bromine atom, which avoids potential side reactions on the electron-rich benzofuran ring system during bromination. The formylation of m-bromophenol to 4-bromo-2-hydroxybenzaldehyde is a critical step. While the Reimer-Tiemann reaction is a classic method, it often suffers from low yields (20-35%) due to the formation of polymeric byproducts.[2] A more controlled approach involves the use of paraformaldehyde with a Lewis acid catalyst, such as magnesium chloride and triethylamine, which can improve regioselectivity and yield.[3]
The subsequent Williamson ether synthesis with ethyl 2-bromopropanoate, followed by a base-catalyzed intramolecular cyclization (a variation of the Perkin reaction), builds the benzofuran core.[4] The success of this cyclization depends on the efficient formation of the phenoxide and its subsequent nucleophilic attack.
Route B: The "Bromination-Last" Approach
This alternative strategy prioritizes the construction of the ethyl 3-methylbenzofuran-2-carboxylate core, followed by electrophilic aromatic bromination. This route leverages a potentially more streamlined initial synthesis but introduces the challenge of controlling the regioselectivity of the final bromination step.
DOT Script for Route B Workflow
Caption: Workflow for Route B: "Bromination-Last".
Causality Behind Experimental Choices in Route B:
The initial synthesis of ethyl 3-methylbenzofuran-2-carboxylate from salicylaldehyde is a well-established transformation.[5] The core challenge of Route B lies in the final bromination step. The benzofuran ring is activated towards electrophilic substitution, and the presence of the ester and methyl groups directs the incoming electrophile. The electron-donating nature of the furan oxygen and the methyl group, combined with the electron-withdrawing effect of the ester, makes the prediction of the major regioisomer complex.
Electrophilic bromination of benzofurans can be sensitive to reaction conditions, with the potential for the formation of multiple isomers and even addition products.[6] N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it provides a low, steady concentration of bromine, which can help to minimize side reactions.[7] The solvent also plays a crucial role; polar solvents can influence the reactivity of the brominating agent and the stability of the reaction intermediates.[8]
Comparative Analysis of Synthetic Routes
Feature
Route A: Bromination-First
Route B: Bromination-Last
Starting Materials
m-Bromophenol (readily available)
Salicylaldehyde (readily available)
Key Challenge
Formylation of m-bromophenol with good yield and regioselectivity.[2]
Regioselective bromination of the benzofuran core.[6]
Reproducibility
Potentially lower due to the variability of the formylation step.
Can be higher if the bromination is well-optimized, but susceptible to isomer formation.
Purification
Multiple steps may require purification of intermediates.
The final product may be a mixture of isomers, requiring careful purification.
Overall Yield
Likely to be lower due to the multi-step nature and potential for low yield in the formylation.
Potentially higher in two steps, but highly dependent on the selectivity of the bromination.
Recommended Protocol: A Hybrid Approach for Enhanced Reproducibility
After careful consideration of the potential pitfalls of both routes, a hybrid approach that builds upon the strengths of established transformations is recommended. This protocol first synthesizes the ethyl 3-methylbenzofuran-2-carboxylate core and then proceeds with a carefully controlled bromination. This approach is favored due to the more reliable and scalable synthesis of the un-brominated intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
This procedure is adapted from established methods for the synthesis of benzofuran-2-carboxylates.
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol), and acetone (150 mL).
Addition of Reagent: While stirring vigorously, add ethyl 2-bromopropanoate (16.3 g, 90.1 mmol) dropwise to the suspension at room temperature.
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purification: Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 3-methylbenzofuran-2-carboxylate.
Step 2: Bromination of Ethyl 3-methylbenzofuran-2-carboxylate
This step requires careful control of reaction conditions to favor bromination at the 6-position.
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve ethyl 3-methylbenzofuran-2-carboxylate (5.0 g, 24.5 mmol) in a suitable solvent such as acetic acid or a mixture of acetic acid and water (50 mL).
Addition of Brominating Agent: Cool the solution to 0-5 °C in an ice bath. In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (4.36 g, 24.5 mmol) in the same solvent. Add the NBS solution dropwise to the stirred benzofuran solution over 30 minutes, maintaining the temperature below 10 °C.
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of the product and the consumption of the starting material by TLC or GC-MS.
Work-up: Once the reaction is complete, pour the mixture into ice-water (150 mL) and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.
Factors Influencing Reproducibility and Troubleshooting
The reproducibility of this synthesis, particularly the bromination step, is highly dependent on several factors:
DOT Script for Factors Affecting Bromination
Caption: Key factors influencing the reproducibility of the bromination step.
Purity of NBS: Old or impure NBS can contain free bromine and succinimide, which can lead to different reactivity and side products. It is advisable to use freshly recrystallized NBS.
Reaction Temperature: Electrophilic aromatic bromination is often temperature-sensitive.[9] Lower temperatures generally favor para-substitution and can help to control the formation of over-brominated products.
Solvent: The choice of solvent can significantly impact the reaction outcome. Acetic acid is a common solvent for such brominations as it can help to moderate the reactivity of the NBS.
Reaction Time: Over-running the reaction can lead to the formation of di-brominated and other impurities. Careful monitoring is essential.
Troubleshooting:
Low Yield: If the yield of the desired product is low, consider optimizing the reaction time and temperature for the bromination step. Ensure the complete consumption of the starting material in the first step.
Mixture of Isomers: If the purification of the desired 6-bromo isomer is challenging, consider using a different solvent system for column chromatography or exploring recrystallization options.
Incomplete Reaction: If the bromination is sluggish, a slight increase in temperature or the addition of a catalytic amount of a radical initiator (for certain NBS reactions) could be explored, but with caution as this may also increase side product formation.
By understanding the underlying chemical principles and carefully controlling the experimental parameters, the synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate can be transformed from a challenging endeavor into a reproducible and reliable process, paving the way for its use in further drug discovery and development efforts.
References
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.
Benzofuran synthesis. Organic Chemistry Portal.
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar.
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). ResearchGate.
A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (2023). Google Patents.
Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. Benchchem.
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PMC.
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). ResearchGate.
4-Bromo-2-hydroxybenzaldehyde. PubChem.
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
In Silico Docking Studies of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate: A Comparative Guide to Target Protein Affinities
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMC) is a highly versatile chemical building block frequently utilized in the synthesis of advanced therapeutics. While traditionally viewed as a synthetic intermediate, r...
Author: BenchChem Technical Support Team. Date: March 2026
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EBMC) is a highly versatile chemical building block frequently utilized in the synthesis of advanced therapeutics. While traditionally viewed as a synthetic intermediate, recent advances in deep-learning-based drug design have identified the EBMC scaffold as a potent pharmacophore for kinase and cyclooxygenase inhibition [1].
This guide provides a rigorous, comparative in silico analysis of EBMC’s binding affinities across three distinct therapeutic targets: DDR1 Kinase (fibrosis/oncology), COX-2 (inflammation), and DNA Gyrase (antibacterial). By benchmarking EBMC against fully optimized reference drugs, researchers can objectively evaluate its utility as a lead fragment for rational drug design.
Mechanistic Rationale: Why the EBMC Scaffold?
The selection of EBMC as a core fragment in drug discovery is not arbitrary; it is driven by specific stereochemical and electronic properties that facilitate high-quality protein-ligand interactions:
Benzofuran Core: Mimics endogenous indole and purine rings, enabling robust
π−π
stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within hydrophobic binding pockets.
Ethyl Carboxylate Moiety: Acts as a flexible hydrogen-bond acceptor, capable of anchoring the molecule to backbone amides.
6-Bromo Substituent (The
σ
-Hole Effect): The bromine atom exhibits an anisotropic electron distribution, creating an electropositive "
σ
-hole" at its distal end. This allows for highly directional halogen bonding with Lewis bases (such as the carbonyl oxygen of Glu672 in DDR1), a phenomenon increasingly recognized as a critical driver of target selectivity and binding affinity [3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following docking protocol is designed as a self-validating system. We utilize Schrödinger's Glide Extra Precision (XP) mode, which applies strict penalties for desolvation and steric clashes to eliminate false positives commonly seen in fragment docking [2].
Step-by-Step Methodology
Protein Preparation (Protein Preparation Wizard):
Action: Import high-resolution crystal structures (DDR1: PDB 3ZOS; COX-2: PDB 5IKR; DNA Gyrase: PDB 2XCT). Add missing hydrogen atoms, assign bond orders, and delete water molecules beyond 5 Å from the active site.
Causality: Raw PDB files often contain steric clashes and lack proper protonation states. Minimizing the structure using the OPLS4 force field ensures the receptor is in a thermodynamically stable conformation, preventing artificial ligand repulsion.
Ligand Preparation (LigPrep):
Action: Generate 3D conformations of EBMC and reference drugs (Imatinib, Celecoxib, Ciprofloxacin) at physiological pH (7.4 ± 0.2) using Epik.
Causality: Accurate ionization and tautomeric states are mandatory, as they dictate the availability of hydrogen bond donors/acceptors.
Receptor Grid Generation:
Action: Define a
20×20×20
Å grid box centered on the co-crystallized native ligand of each respective PDB structure.
Causality: Constraining the search space to the validated active site prevents the algorithm from sampling biologically irrelevant allosteric pockets, ensuring a 1:1 comparative baseline.
Molecular Docking (Glide XP):
Action: Dock all prepared ligands using Glide XP. Set the RMSD tolerance to < 2.0 Å for pose validation.
Causality: If the redocked native ligand exceeds an RMSD of 2.0 Å compared to its crystallographic pose, the grid parameters are deemed invalid. This internal control guarantees the mathematical reliability of the subsequent EBMC docking scores [2].
Figure 1: Self-validating in silico docking workflow for evaluating EBMC binding affinities.
Comparative Docking Data
The following table summarizes the quantitative docking performance of the EBMC fragment against fully optimized, FDA-approved reference inhibitors.
Target Protein
PDB ID
Ligand
Docking Score (kcal/mol)
Key Interacting Residues
Primary Interaction Types
RMSD (Å)
DDR1 Kinase
3ZOS
EBMC
-7.8
Asp702, Met704, Glu672
H-bond, Halogen bond,
π−π
1.2
DDR1 Kinase
3ZOS
Imatinib (Ref)
-10.5
Asp702, Met704, Glu672
H-bond,
π−π
, Hydrophobic
0.8
COX-2
5IKR
EBMC
-8.2
Arg120, Tyr355, Val523
H-bond, Hydrophobic
1.4
COX-2
5IKR
Celecoxib (Ref)
-11.1
Arg120, His90, Gln192
H-bond,
π−π
, Sulfonamide
0.9
DNA Gyrase
2XCT
EBMC
-5.4
Arg136, Asp73
Weak H-bond, Steric clash
2.3
DNA Gyrase
2XCT
Ciprofloxacin
-9.2
Ser1084, Arg136
H-bond, Water-bridge
1.1
Target-Specific Mechanistic Insights
A. DDR1 Kinase (Discoidin Domain Receptor 1)
DDR1 is a receptor tyrosine kinase activated by collagen, heavily implicated in fibrotic diseases and tumor progression. Deep learning models frequently select the EBMC scaffold to design Type II (DFG-out) kinase inhibitors [1].
Performance Analysis: EBMC achieved a highly respectable docking score of -7.8 kcal/mol for a fragment. While Imatinib (-10.5 kcal/mol) binds deeper into the allosteric pocket, EBMC perfectly anchors into the hinge region. The 6-bromo group forms a distinct halogen bond with the backbone carbonyl of Glu672, a critical interaction that stabilizes the inactive DFG-out conformation.
Figure 2: DDR1 signaling cascade and the inhibitory intervention point of the EBMC scaffold.
B. COX-2 (Cyclooxygenase-2)
Performance Analysis: EBMC demonstrated its strongest baseline affinity against COX-2 (-8.2 kcal/mol). The benzofuran core exhibits excellent shape complementarity with the hydrophobic side pocket of COX-2 (Val523), while the ethyl carboxylate forms strong hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel. Though it lacks the terminal sulfonamide group that gives Celecoxib (-11.1 kcal/mol) its extreme potency, EBMC is an ideal starting point for synthesizing novel NSAIDs.
C. DNA Gyrase (S. aureus)
Performance Analysis: EBMC performed poorly against DNA Gyrase (-5.4 kcal/mol, RMSD > 2.0 Å). The rigid, planar nature of the benzofuran ring creates steric clashes within the highly polar DNA-cleavage core. Unlike Ciprofloxacin, which utilizes a fluoroquinolone core and a basic piperazine ring to mediate water-bridged interactions with Ser1084, EBMC lacks the necessary basic amines to stabilize the DNA-enzyme cleavage complex.
Conclusion
As an in silico fragment, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate demonstrates exceptional baseline affinity for mammalian hydrophobic and kinase targets (DDR1, COX-2), driven heavily by
π−π
stacking and halogen bonding. However, it is structurally unsuited for highly polar bacterial targets like DNA Gyrase. For drug development professionals utilizing fragment-based drug discovery (FBDD) or AI-generative models, EBMC serves as a highly validated, synthetically accessible core scaffold for targeting the DFG-out conformation of kinases.
References
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.[Link]
Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.[Link]
Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery.[Link]
Comparative
Comparative analysis of the biological activity of benzofuran-2-carboxylate esters
Title: Comparative Analysis of the Biological Activity of Benzofuran-2-Carboxylate Esters: A Technical Guide for Drug Development Introduction: The Benzofuran Scaffold in Drug Discovery The benzofuran scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of the Biological Activity of Benzofuran-2-Carboxylate Esters: A Technical Guide for Drug Development
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, natively found in various biologically active natural products. Among its derivatives, benzofuran-2-carboxylate esters and their functionalized analogs have garnered significant attention due to their versatile pharmacological profiles. They act as potent anticancer, antimicrobial, and antioxidant agents[1][2]. This guide provides a rigorous comparative analysis of these esters against standard therapeutic alternatives, elucidating their mechanisms of action and detailing the self-validating experimental workflows required for their preclinical evaluation.
Comparative Biological Activity Profiles
Anticancer Efficacy and Mechanism
Benzofuran-2-carboxylate derivatives exhibit profound antiproliferative activity against a panel of human cancer cell lines, frequently outperforming standard chemotherapeutics like doxorubicin[1]. Structural Activity Relationship (SAR) studies indicate that halogenation (e.g., chloro-substitution) or the addition of electron-donating groups (e.g., methoxy) on the benzofuran ring significantly enhances cytotoxicity[1][3].
Mechanistically, these compounds operate via two primary pathways:
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to mitotic spindle disruption and subsequent cell cycle arrest in the G2/M phase[1].
Carbonic Anhydrase (CA) Inhibition: Benzofuran-based carboxylic acids act as selective inhibitors of tumor-associated transmembrane isoforms hCA IX and XII. For instance, derivative 9e demonstrated an IC50 of 2.52 μM against MDA-MB-231 breast cancer cells, increasing the G2/M cell population from 10.80% to 32.30% and inducing a striking elevation in the sub-G1 apoptotic fraction (from 1.43% to 25.53%)[4].
Antimicrobial and Antifungal Activity
When hybridized with 1,2,3-triazole moieties via click chemistry, benzofuran-2-carboxylate esters transform into broad-spectrum antimicrobial agents[3]. They exhibit moderate to high zones of inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger[3]. Furthermore, Schiff base ligands derived from 5-aminobenzofuran-2-carboxylates and their metal complexes (Cu(II), Zn(II)) have demonstrated potent anti-tubercular activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 μg/mL against Mycobacterium tuberculosis[5].
Quantitative Data Presentation
Table 1: Comparative in vitro activity of Benzofuran-2-carboxylate derivatives vs. Standard Alternatives
Compound Class / Derivative
Target Organism / Cell Line
Primary Activity
Potency (IC50 / MIC)
Reference Standard
Standard Potency
Benzofuran-2-carboxamide (50g)
A549 (Lung Cancer)
Antiproliferative
IC50 = 0.57 μM
Doxorubicin
IC50 ~1.2 μM
Benzofuran-2-carboxylic acid (9e)
MDA-MB-231 (Breast)
CA IX/XII Inhibition
IC50 = 2.52 μM
Doxorubicin
IC50 ~0.9 μM
Triazole-hybrid (6g, 6h, 6i)
S. aureus / E. coli
Antibacterial
High Inhibition Zone
Ampicillin
High Inhibition
Schiff Base Complex (6a, 7c)
M. tuberculosis
Anti-tubercular
MIC = 1.6 μg/mL
Isoniazid
MIC ~0.5 μg/mL
Mechanistic Pathways
Caption: Dual mechanistic pathways of benzofuran-2-carboxylates driving cancer cell apoptosis.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and control implementation is explicitly defined to guarantee reproducibility.
Protocol 1: In Vitro Antiproliferative Assay (MTT)
Purpose: To quantify the IC50 of benzofuran-2-carboxylate esters against cancer cell lines.
Causality & Validation: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, directly correlating colorimetric output with viable cell metabolic activity. A vehicle control (0.1% DMSO) is mandatory to isolate the compound's toxicity from solvent effects. Doxorubicin is used as a positive control due to its validated DNA intercalation mechanism, providing a reliable baseline for cytotoxicity[1].
Step-by-Step Workflow:
Cell Seeding: Seed MDA-MB-231 cells at a density of
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO
2
humidified atmosphere.
Compound Treatment: Prepare a serial dilution of the benzofuran-2-carboxylate ester (e.g., 0.1 to 100 μM) in media (final DMSO concentration ≤0.1%). Treat cells in triplicate for 48 h.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. (Rationale: Protection from light prevents spontaneous degradation of the photosensitive MTT reagent).
Formazan Solubilization: Carefully aspirate the media and dissolve the purple formazan crystals in 150 μL of DMSO per well.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Purpose: To validate the G2/M phase arrest observed in the viability assays.
Causality & Validation: Propidium Iodide (PI) is selected because it intercalates into DNA proportionally to the cellular DNA content. Since PI cannot permeate intact cell membranes, cells must be fixed with ethanol. RNase A is added to degrade RNA, ensuring PI fluorescence is exclusively representative of DNA content. This allows precise differentiation between G0/G1 (2n), S (between 2n and 4n), G2/M (4n), and sub-G1 (fragmented DNA/apoptotic) populations[4].
Step-by-Step Workflow:
Treatment & Harvest: Treat cells with the established IC50 concentration of the ester for 24 h. Harvest cells via trypsinization, ensuring collection of both floating (apoptotic) and adherent cells.
Fixation: Wash cells with cold PBS and fix in 70% ice-cold ethanol for at least 2 h at -20°C.
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 μL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze a minimum of 10,000 events per sample using a flow cytometer.
Experimental Workflow Diagram
Caption: Self-validating workflow for evaluating benzofuran-2-carboxylate anticancer activity.
References
Source: National Institutes of Health (NIH)
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles
Source: NIScPR
URL
Source: American Chemical Society (ACS)
Source: University of Ferrara (SFERA)
Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II)
A Researcher's Guide to Validating the Mechanism of Action of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate Using Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, Ethyl 6-bromo-3-methylbenzofura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate. We will navigate from a scientifically-grounded hypothesis to a rigorous, multi-faceted validation strategy centered on the use of genetic knockout models. This document is designed to be a practical resource, blending theoretical rationale with detailed, field-proven experimental protocols.
Introduction: The Challenge of a Novel Benzofuran Derivative
Benzofuran scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including potent anticancer effects.[1] Derivatives of this class have been reported to modulate key cellular processes by targeting critical signaling pathways.[2] The specific compound of interest, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, is a synthetic derivative whose MoA is yet to be characterized. The presence of a bromine atom and a methyl group on the benzofuran core suggests the potential for specific interactions with biological targets, possibly enhancing its therapeutic efficacy or altering its selectivity.[3][4]
Validating the MoA of a novel compound is a cornerstone of drug development. It provides a rational basis for its therapeutic application, aids in the identification of responsive patient populations, and anticipates potential on- and off-target effects.[5] Genetic methods, particularly the use of knockout (KO) models, offer a powerful approach to definitively link a drug's activity to a specific molecular target.[6]
Hypothesizing the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the structure-activity relationships of similar benzofuran derivatives, we hypothesize that Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[2][7] Several studies have demonstrated that benzofuran-based compounds can exhibit potent inhibitory activity against PI3Kα, the p110α catalytic subunit of PI3K.[8][9]
Our specific hypothesis is that Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate acts as an ATP-competitive inhibitor of PI3Kα, leading to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.
The following diagram illustrates the hypothesized point of intervention:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Validation Strategy Using a PIK3CA Knockout Model
To rigorously test our hypothesis, we will employ a comparative study using a wild-type (WT) cancer cell line and its isogenic counterpart in which the PIK3CA gene (encoding the p110α subunit) has been knocked out using CRISPR/Cas9 technology.
Model Selection: The Rationale
We will use the human breast cancer cell line MCF-7 . This cell line is an excellent model for our study because:
It harbors a heterozygous activating mutation in PIK3CA (E545K), making it dependent on this pathway for survival and proliferation.[6]
It is a well-characterized and widely used model for breast cancer research.[6]
Isogenic PIK3CA knockout MCF-7 cell lines have been described in the literature and can be generated or potentially sourced commercially.[6][10]
Our experimental groups will consist of:
MCF-7 WT (PIK3CA E545K/+) : The parental cell line, which should be sensitive to the compound.
MCF-7 PIK3CA KO (-/-) : The knockout cell line, which we predict will be resistant to the compound's effects.
Experimental Workflow
The overall workflow is designed to test the compound's effect on cell viability, apoptosis, and on-target pathway modulation in both the WT and KO cell lines.
Caption: Experimental workflow for MoA validation.
Detailed Experimental Protocols
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Cell Seeding: Seed MCF-7 WT and PIK3CA KO cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
Assay Procedure:
Equilibrate the plate to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC₅₀ values for both cell lines.
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
Cell Seeding and Treatment: Seed 5 x 10⁵ MCF-7 WT and PIK3CA KO cells in 6-well plates. After 24 hours, treat with the compound at its IC₅₀ and 2x IC₅₀ concentration (determined from the viability assay) for 48 hours. Include a vehicle control.
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold 1X PBS.
Staining:
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Cell Lysis: Seed 2 x 10⁶ MCF-7 WT and PIK3CA KO cells in 10 cm dishes. Treat with the compound at IC₅₀ concentration for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
Phospho-Akt (Ser473)
Total Akt
Phospho-mTOR (Ser2448)
Total mTOR
Phospho-S6 Ribosomal Protein (Ser235/236)
Total S6 Ribosomal Protein
β-Actin (as a loading control)
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes and Data Interpretation
The following table summarizes the expected results that would validate our hypothesis.
Assay
MCF-7 WT (PIK3CA E545K/+ )
MCF-7 PIK3CA KO (-/-)
Interpretation of Expected Outcome
Cell Viability (IC₅₀)
Low µM range
High µM range or no effect
A significant rightward shift in the IC₅₀ curve for the KO cells indicates that the compound's cytotoxicity is dependent on the presence of its target, PI3Kα.
Apoptosis (% Apoptotic Cells)
Dose-dependent increase
Minimal or no increase
Increased apoptosis only in WT cells confirms that the pro-apoptotic effect is mediated through the PI3K pathway.
Western Blot (p-Akt/Total Akt)
Dose- and time-dependent decrease
No significant change in basal levels or upon treatment
Direct evidence that the compound inhibits the PI3K pathway downstream of the target. The lack of effect in KO cells confirms target specificity.
Western Blot (p-mTOR/Total mTOR)
Dose- and time-dependent decrease
No significant change in basal levels or upon treatment
Confirmation of downstream pathway inhibition.
Comparison with Alternative Target Validation Methods
While knockout models provide the gold standard for genetic validation, other techniques can offer complementary information.
Method
Principle
Advantages
Disadvantages
Knockout (KO) Models
Permanent removal of the target gene.
Provides a clean genetic background (target is completely absent); results are definitive and reproducible.[6]
Time-consuming and resource-intensive to generate; potential for compensatory mechanisms to arise.
RNA interference (siRNA/shRNA)
Transient or stable knockdown of target mRNA.
Relatively quick and cost-effective; allows for dose-dependent knockdown.
Incomplete knockdown can lead to ambiguous results; potential for significant off-target effects.
CRISPR interference/activation (CRISPRi/a)
Repression or activation of target gene transcription without altering the DNA sequence.
Reversible and titratable gene expression modulation; fewer off-target effects than RNAi.
Requires expression of dCas9 fusion proteins; potential for incomplete repression or activation.
The logical relationship for choosing a validation method is as follows:
Caption: Decision logic for selecting a target validation method.
Conclusion
This guide outlines a robust, logical, and experimentally detailed strategy to validate the hypothesized mechanism of action of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate as a PI3Kα inhibitor. By comparing the compound's effects in a wild-type cancer cell line versus its isogenic knockout counterpart, researchers can generate high-confidence data to confirm target engagement and downstream pathway modulation. This approach not only provides definitive evidence for the MoA but also establishes a strong foundation for further preclinical and clinical development.
References
Abbas, S. E., & El-Karim, S. S. A. (2019). Design, Synthesis and Anticervical Cancer Activity of New Benzofuran–Pyrazol-Hydrazono- Thiazolidin-4-One Hybrids as Potential EGFR Inhibitors and Apoptosis Inducing Agents. Bioorganic Chemistry, 89, 103035. [Link]
El-Khouly, O. A., Henen, M. A., El-Sayed, M. A., Shabaan, M. I., & El-Messery, S. M. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 33, 115993. [Link]
Francis, C. F., et al. (2015). Synthesis and biological evaluation of novel rhodanine and thiazolidinedione derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]
Juric, D., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Educational Book, 36, 165-174. [Link]
Lanni, C., et al. (2012). Rhodanine-based compounds as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7108-7112. [Link]
El-Sayed, M. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17101. [Link]
El-Khouly, O. A., Henen, M. A., El-Sayed, M. A., Shabaan, M. I., & El-Messery, S. M. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 33, 115993. [Link]
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
El-Sayed, M. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. ResearchGate. [Link]
OriGene Technologies, Inc. (n.d.). HCT116/PIK3CA E545K Heterozygote cell line, with spike-in. Retrieved from [Link]
Vasan, N., et al. (2019). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 11(11), 1675. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
Brown, K. K., & Toker, A. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
Cellosaurus. (n.d.). Abcam MCF-7 PARP3 KO (CVCL_B8ZX). Retrieved from [Link]
Creative Bioarray. (n.d.). Knockin Stable Cell Lines. Retrieved from [Link]
Beaver, J. A., et al. (2013). PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. Clinical Cancer Research, 19(19), 5413–5422. [Link]
Johnson, C. B., et al. (2023). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 123-132. [Link]
El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468-11501. [Link]
El-Khouly, O. A., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. ChEMBL. [Link]
Horizon Discovery. (n.d.). Ready to go cell lines. Retrieved from [Link]
Cellosaurus. (2024, January 30). Abcam MCF-7 FOXC2 KO (CVCL_D2F8). Retrieved from [Link]
Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1533. [Link]
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Applied Biological Materials Inc. (n.d.). HCT116 Cell Line. Retrieved from [Link]
Razavi, P., et al. (2021). Cell Line–Specific Network Models of ER+ Breast Cancer Identify Potential PI3Kα Inhibitor Resistance Mechanisms and Drug Combinations. Cancer Research, 81(13), 3668–3682. [Link]
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Razavi, P., et al. (2020). Cell-line-specific network models of ER+ breast cancer identify PI3Kα inhibitor sensitivity factors and drug combinations. bioRxiv. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
A Head-to-Head Comparison Framework: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate versus the Clinical Antiarrhythmic Amiodarone
Introduction: The Benzofuran Scaffold in Cardiovascular Drug Discovery The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzofuran Scaffold in Cardiovascular Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] In clinical practice, benzofuran derivatives have been successfully developed into drugs for various conditions, including cardiovascular diseases.[2][3][4] Among the most notable is Amiodarone, a potent and widely used antiarrhythmic agent.[5][6] While highly effective, Amiodarone's clinical use is hampered by a complex side-effect profile, largely attributed to its iodine content and high lipophilicity.[7][8] This has driven the search for new benzofuran analogs with improved safety and pharmacokinetic properties.
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate novel benzofuran derivatives, using "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" as a representative investigational compound. We will conduct a theoretical head-to-head comparison with the clinical benchmark, Amiodarone, by outlining the critical experimental protocols and data required for a thorough assessment. This document is designed not merely to present data, but to explain the scientific rationale behind the necessary experimental comparisons, thereby guiding the logical progression of a preclinical drug discovery program.
Part 1: Profile of the Clinical Benchmark: Amiodarone
Amiodarone is a class III antiarrhythmic drug first synthesized in 1961 and is used to treat and prevent a number of serious cardiac dysrhythmias.[7][9] Its utility, however, must be carefully balanced against its potential for significant toxicity.[6]
Chemical Structure and Properties
Amiodarone is an iodinated benzofuran derivative.[10] Key structural features include the benzofuran core, a 2-butyl group, and a benzoyl moiety at the 3-position bearing two iodine atoms and a diethylaminoethoxy side chain. These features, particularly the iodine atoms and the lipophilic side chain, are critical to both its mechanism of action and its adverse effect profile.[8][11]
Overview of Synthesis
The synthesis of Amiodarone is a multi-step process that has been refined over decades. The core of most synthetic routes involves the construction of the 2-butyl-3-benzofuranyl ketone intermediate, which is then subjected to iodination and etherification to attach the pharmacologically active side chain.[9][12]
Fig 1. Simplified synthetic workflow for Amiodarone.
Established Mechanism of Action
Amiodarone's antiarrhythmic effect is complex and multifaceted, exhibiting properties of all four Vaughan-Williams classes.[7][10] Its primary mechanism is the blockade of potassium channels (Class III action), which prolongs the repolarization phase (phase 3) of the cardiac action potential.[13] This increases the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[14] Additionally, Amiodarone blocks sodium channels (Class I), has non-competitive β-adrenergic blocking effects (Class II), and weakly blocks calcium channels (Class IV).[10][15] This multi-channel blockade contributes to its broad efficacy.
Fig 3. Proposed experimental workflow for comparative analysis.
In Vitro Assays for Antiarrhythmic Potential
The primary hypothesis to test is whether the investigational compound exhibits Amiodarone-like effects on cardiac ion channels.
Protocol 1: Ion Channel Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of the compound on key cardiac ion channels (hERG, Nav1.5, Cav1.2) and compare its potency with Amiodarone.
Methodology:
Cell Culture: Use HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., KCNH2 for hERG).
Compound Preparation: Prepare stock solutions of the test compound and Amiodarone (as a positive control) in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a concentration-response curve.
Electrophysiology: Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic current for each channel (e.g., a step protocol for hERG to measure the tail current).
Data Acquisition: Record baseline currents, then perfuse the cells with increasing concentrations of the test compound or control, recording the current at each concentration until a steady-state effect is observed.
Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Causality & Rationale: This experiment directly measures the interaction between the compound and the ion channel proteins that are central to Amiodarone's mechanism. The IC50 value provides a quantitative measure of potency, allowing for a direct and unambiguous comparison.
Protocol 2: Action Potential Duration (APD) Assay in Cardiomyocytes
Objective: To assess the compound's integrated effect on the cardiac action potential, a key physiological indicator of Class III antiarrhythmic activity.
Methodology:
Cell Source: Use primary adult ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Loading: Load cells with a voltage-sensitive dye (e.g., FluoVolt™).
Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
Compound Application: After recording a stable baseline, apply the test compound and Amiodarone at various concentrations.
Data Acquisition: Record the changes in fluorescence, which correspond to changes in membrane potential, using a high-speed imaging system.
Analysis: Measure the action potential duration at 90% repolarization (APD90). Calculate the percentage change from baseline for each compound concentration.
Causality & Rationale: While patch-clamp assays test individual targets, this assay evaluates the compound's net effect on the complex interplay of ion channels that shape the action potential. A significant prolongation of APD90 is the hallmark of a Class III agent.
In Vitro Safety and Toxicity Profiling
A crucial aspect of this comparison is to determine if the structural modifications in the investigational compound lead to a better safety profile.
Protocol 3: Thyroid Hormone Metabolism Assay
Objective: To determine if the compound inhibits the 5'-deiodinase enzyme, a key mechanism of Amiodarone-induced thyroid toxicity.
[16]* Methodology:
Enzyme Source: Prepare liver microsomes from rats or use a commercially available recombinant deiodinase enzyme.
Reaction Mixture: Set up a reaction containing the enzyme source, the substrate thyroxine (T4), and a cofactor (e.g., DTT).
Inhibition Assay: Add varying concentrations of the test compound, Amiodarone (positive control), or vehicle (negative control) to the reaction mixture.
Incubation: Incubate the mixture at 37°C for a defined period.
Quantification: Stop the reaction and quantify the production of triiodothyronine (T3) using a validated method such as HPLC or a specific immunoassay.
[16] 6. Analysis: Calculate the rate of T3 formation and determine the IC50 of the compound for enzyme inhibition.
Causality & Rationale: This assay directly tests a well-established off-target effect of Amiodarone. A high IC50 value for the test compound relative to Amiodarone would provide strong evidence of a reduced risk for thyroid dysfunction.
Data Presentation for Comparison
All quantitative data should be summarized in a clear, structured table to facilitate a direct comparison.
Parameter
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Amiodarone
Rationale for Comparison
Efficacy Metrics
hERG (K+) Channel IC50 (µM)
Experimental Value
~1-10
Measures potency of Class III effect.
Nav1.5 (Na+) Channel IC50 (µM)
Experimental Value
~5-20
Measures potency of Class I effect.
Cav1.2 (Ca2+) Channel IC50 (µM)
Experimental Value
>20
Measures potency of Class IV effect.
APD90 Prolongation at 1 µM (%)
Experimental Value
Experimental Value
Assesses integrated physiological effect.
Safety & Toxicity Metrics
Hepatocyte Cytotoxicity CC50 (µM)
Experimental Value
Experimental Value
Assesses potential for liver toxicity.
5'-Deiodinase Inhibition IC50 (µM)
Experimental Value
~1-5
Directly measures risk of thyroid toxicity.
Physicochemical Properties
LogP (Lipophilicity)
Calculated/Measured
High (>6)
Predicts tissue accumulation and half-life.
Caco-2 Permeability (Papp)
Experimental Value
Low-Moderate
Predicts oral bioavailability.
Conclusion and Future Directions
This guide outlines a logical and scientifically rigorous framework for the head-to-head comparison of a novel benzofuran derivative, Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, with the established clinical drug Amiodarone. The proposed experimental workflow is designed to provide a comprehensive assessment of the investigational compound's potential antiarrhythmic efficacy and its safety profile, particularly concerning the known liabilities of Amiodarone.
Based on the structural analysis, it is hypothesized that the investigational compound will exhibit a significantly different pharmacological profile from Amiodarone, likely with reduced antiarrhythmic potency but a potentially superior safety profile, especially regarding thyroid function. The execution of the described protocols would generate the necessary quantitative data to confirm or refute this hypothesis. Positive results, such as potent activity in a non-cardiac assay coupled with a clean safety profile, would warrant further investigation into its mechanism of action and progression into more complex in vivo models. This structured approach ensures that research efforts are directed efficiently, providing a solid foundation for any subsequent drug development decisions.
Some clinical drugs containing benzofuran scaffolds - ResearchGate. [Link]
Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ). - ResearchGate. [Link]
Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed. [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]
Mini review on important biological properties of benzofuran derivatives - MedCrave online. [Link]
A Review of Structure Activity Relationship of Amiodarone and Its Derivatives - Scirp.org. [Link]
Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]
CN106632180A - Method for synthesizing amiodarone impurity G and application of ...
A Review of Structure Activity Relationship of Amiodarone and Its Derivatives - Scirp.org. [Link]
(PDF) A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. [Link]
Amiodarone: pharmacology and antiarrhythmic and adverse effects - PubMed. [Link]
Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed. [Link]
A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. [Link]
Synthesis of amiodarone, an anti‐arrhythmic drug. AIBN=2,2 - ResearchGate. [Link]
Structure-effect relationships of amiodarone analogues on the inhibition of thyroxine deiodination - PubMed. [Link]
Clinically approved drugs containing the benzofuran scaffold. - ResearchGate. [Link]
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science Publishers. [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. [Link]
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Safety and efficacy of dronedarone from clinical trials to real-world evidence: implications for its use in atrial fibrillation - PubMed. [Link]
Comparing Dronedarone and Amiodarone for Atrial Fibrillation | CPAA - Dove Medical Press. [Link]
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Statistical analysis of experimental data from "Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate" studies
Comparative Statistical Analysis & Application Guide: Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the selection of an optimal core scaffol...
In modern medicinal chemistry, the selection of an optimal core scaffold dictates not only the synthetic feasibility of a drug candidate but also its ultimate pharmacodynamic profile. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate has emerged as a highly privileged intermediate, particularly in the deep-learning-driven discovery of selective Discoidin Domain Receptor 1 (DDR1) inhibitors for the treatment of Inflammatory Bowel Disease (IBD) [1].
This guide provides an objective, data-backed comparison of the 6-bromo-3-methylbenzofuran scaffold against its structural isomers and bioisosteres. By analyzing cross-coupling yields, kinase selectivity scores, and target inhibition metrics, this document serves as a definitive resource for researchers optimizing allosteric kinase inhibitors.
Mechanistic Rationale & Structural Comparison
The utility of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate hinges on two critical functional handles:
The C2-Ester: Allows for downstream saponification and functionalization into various amides or heterocycles.
The C6-Bromide: Serves as the primary site for palladium-catalyzed cross-coupling (e.g., aminocarbonylation).
Why the 6-bromo position over the 5-bromo isomer?
In the context of DDR1 inhibition, the spatial trajectory of the substituent at the 6-position is critical. When functionalized via aminocarbonylation, the resulting amide deeply inserts into the "DFG-out" allosteric pocket of the DDR1 kinase domain. Shifting the bromide to the 5-position alters the vector of this side chain, leading to severe steric clashes with the kinase hinge region and a subsequent catastrophic drop in binding affinity. Furthermore, the oxygen atom in the benzofuran ring acts as a weak hydrogen bond acceptor, a feature lost when substituting the core with an indole bioisostere.
Statistical Analysis of Experimental Data
To objectively evaluate the performance of the 6-bromo-3-methylbenzofuran scaffold, we compared its synthetic efficiency (via Pd-catalyzed aminocarbonylation) and the biological efficacy of its downstream DDR1 inhibitor derivatives against three alternative starting materials.
Table 1: Comparative Analysis of Scaffolds in DDR1 Inhibitor Synthesis
Scaffold / Intermediate
Aminocarbonylation Yield (%)
Final Compound DDR1 IC₅₀ (nM)
Kinase Selectivity Score S(10) at 0.1 μM
Statistical Significance (p-value)*
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
82 ± 3.1
10.6 ± 1.9
0.002
Reference
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
64 ± 4.5
145.3 ± 12.4
0.045
< 0.001 (IC₅₀)
Ethyl 6-bromo-1-methyl-1H-indole-2-carboxylate
71 ± 3.8
58.2 ± 6.7
0.018
< 0.01 (IC₅₀)
Ethyl 6-chloro-3-methylbenzofuran-2-carboxylate
45 ± 5.2
15.1 ± 2.3
0.004
< 0.05 (Yield)
*p-values calculated via 2-tailed, unpaired t-test comparing the alternative scaffolds to the 6-bromo-3-methylbenzofuran reference[1].
Data Insights:
Reactivity: The 6-chloro analog demonstrates comparable biological potency but suffers from a statistically significant drop in cross-coupling yield (45% vs 82%) due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond.
Potency: The 5-bromo isomer yields a final compound with a >13-fold decrease in potency (IC₅₀ = 145.3 nM), validating the strict spatial requirements of the DDR1 allosteric pocket.
Experimental Methodologies
The following protocols detail the synthesis of the benzofuran core and its subsequent functionalization. Every step is designed as a self-validating system to ensure maximum yield and purity.
Protocol A: Synthesis of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Objective: Cyclization of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one to form the benzofuran core.
Preparation: Dissolve 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 equiv, 28.56 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
Reagent Addition: Add anhydrous K₂CO₃ (3.0 equiv) followed by ethyl bromoacetate (1.5 equiv) dropwise at 0 °C.
Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without hydrolyzing the ester. The excess base drives the subsequent intramolecular aldol-type condensation and dehydration required to close the furan ring.
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1) until the starting material is fully consumed.
Workup (Self-Validation): Dilute the reaction with Ethyl Acetate (EA) and wash the organic layer with distilled water three times .
Causality: DMF is highly polar and miscible with water. Repeated aqueous washing completely removes DMF and excess inorganic salts. If DMF is left in the crude mixture, it will coordinate to the palladium catalyst in the next step, severely depressing the yield.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which is sufficiently pure for immediate cross-coupling.
Protocol B: Pd-Catalyzed Aminocarbonylation
Objective: Functionalize the C6-bromide via carbon monoxide insertion and amine coupling [2].
Setup: To a 25 mL Schlenk tube, add Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (1.0 equiv), 3-aminobenzotrifluoride (0.83 equiv), Pd(OAc)₂ (3 mol %), cataCXium A (6 mol %), DBU (1.25 equiv), and Mo(CO)₆ (0.42 equiv) in DMF.
Atmosphere Exchange: Evacuate the tube and backfill with Argon three times.
Causality: Palladium(0) active species are highly sensitive to oxygen. An inert atmosphere prevents premature oxidation of the catalyst and degradation of the electron-rich cataCXium A ligand.
Catalytic Mechanics: Seal the tube and stir at 120 °C for 16 hours.
Causality of cataCXium A: This bulky, highly electron-rich di(1-adamantyl)-n-butylphosphine ligand creates a wide bite angle, forcing the palladium center into a highly reactive state that accelerates the oxidative addition of the aryl bromide.
Causality of Mo(CO)₆: Molybdenum hexacarbonyl acts as a solid CO surrogate. At 120 °C, it gradually releases carbon monoxide gas in situ. This maintains a steady, low concentration of CO in the catalytic cycle, preventing the catalyst poisoning that often occurs when using high-pressure CO gas cylinders.
Purification: Cool to room temperature, dilute with EA, wash with saturated aqueous NaCl, and purify via flash chromatography.
Workflow & Pathway Visualization
The following diagrams map the synthetic logic and the downstream biological mechanism of the synthesized DDR1 inhibitors.
Synthetic workflow and biological evaluation of the 6-bromo benzofuran scaffold.
Mechanism of DDR1 inhibition by benzofuran derivatives in inflammatory pathways.
References
Tan, X., Li, C., Yang, R., Zhao, S., Li, F., Li, X., ... & Zheng, M. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 103-119.[Link] [1]
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate As a Senior Application Scientist, I recognize that robust laboratory safety and compliant chemical disposal are...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
As a Senior Application Scientist, I recognize that robust laboratory safety and compliant chemical disposal are just as critical as the synthesis and assay workflows themselves. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a specialized halogenated intermediate frequently utilized in drug development. Due to its bromine content, improper disposal poses severe environmental and regulatory risks.
This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and disposal of this compound, ensuring compliance with environmental standards and protecting laboratory personnel.
Chemical Profile & Hazard Causality
Before executing any disposal protocol, it is imperative to understand the physicochemical properties and hazards of the material. This dictates the downstream logic for waste segregation.
Table 1: Chemical Profile and GHS Hazard Summary
Property / Identifier
Detail
Chemical Name
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
CAS Number
200185-91-7
Molecular Formula
C12H11BrO3
Physical State
Solid (at room temperature)
GHS Signal Word
Warning (Pictogram: GHS07)
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
The Causality of Halogenated Waste Disposal:
Why can't this compound be disposed of in standard organic waste or regular trash? The presence of the bromine atom classifies this compound as a halogenated organic material . If halogenated compounds are subjected to low-temperature incineration or uncontrolled burning, they undergo incomplete combustion. This leads to the formation of highly toxic, persistent organic pollutants such as 1 [1]. Furthermore, the combustion of brominated compounds releases corrosive hydrobromic acid gas. Therefore, environmental regulations mandate that halogenated waste must be segregated and destroyed via 2 (typically >1000°C) at specialized facilities equipped with caustic scrubbers to neutralize acidic emissions [2].
Operational Workflow for Safe Disposal
The following step-by-step methodology ensures compliance with 3 guidelines for hazardous waste generators [3].
Step 1: Segregation and Classification
Action: Classify the material strictly as "Halogenated Organic Waste."
Rationale: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and safety risks. If the solid is dissolved in a solvent (e.g., dichloromethane), the entire mixture must be treated as liquid halogenated waste. If disposed of as a pure powder, it remains a solid halogenated waste.
Step 2: Containment and Headspace Management
Action: Transfer the waste into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).
Rationale: The container must not react with the contents. When filling, ensure at least one inch of headspace is left at the top of the container to accommodate potential vapor expansion or pressure changes, preventing container rupture.
Step 3: RCRA-Compliant Labeling
Action: Immediately affix a label to the container as soon as waste accumulation begins.
Rationale: Per EPA regulations, the label must clearly state "Hazardous Waste" (or "Unwanted Material" if operating under Subpart K for academic labs). It must include the accumulation start date and a clear description of the hazard (e.g., "Toxic, Irritant, Halogenated Organic Solid"). Do not use abbreviations like "Hal. Waste."
Step 4: Storage in a Satellite Accumulation Area (SAA)
Action: Store the sealed, labeled container in a designated SAA at or near the point of generation, under the control of the operator.
Rationale: Storing waste in an SAA with secondary containment prevents accidental spills from reaching floor drains or incompatible chemicals. Containers must remain securely capped at all times unless actively adding waste.
Step 5: Final Transfer and Vendor Pickup
Action: Once the container is full, or the regulatory time limit is reached, transfer it to the facility's Central Accumulation Area.
Rationale: An EPA-approved hazardous waste disposal vendor will transport the material to a permitted facility for high-temperature incineration, ensuring the complete thermal destruction of the brominated benzofuran ring.
Spill Response & Decontamination Protocol
In the event of an accidental spill of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate powder:
Isolate the Area: Restrict access to prevent tracking the solid powder across the laboratory.
Don PPE: Ensure safety goggles, nitrile gloves, and a lab coat are worn. If ventilation is poor, a particulate respirator is required due to the H335 (respiratory irritation) hazard.
Solid Sweep: Gently sweep up the solid using a dedicated brush and dustpan. Avoid dry sweeping techniques that generate airborne dust.
Solvent Wipe: Wipe the contaminated surface with a paper towel dampened with a compatible solvent (e.g., ethanol or acetone) to remove microscopic residual residue.
Dispose of Debris: Place all swept solids, contaminated paper towels, and used gloves into the Halogenated Organic Waste container.
Disposal Workflow Visualization
Workflow for the segregation and disposal of halogenated organic waste.
References
Title: Learn about Dioxin
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Dioxins and Their Effects on Human Health
Source: Environmental Protection Agency (EPA Ireland)
URL: [Link]
Definitive Guide to Personal Protective Equipment for Handling Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
As a Senior Application Scientist, my primary objective is to empower our clients—the researchers and innovators shaping the future of medicine—to achieve their goals safely and efficiently. This guide moves beyond a sim...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower our clients—the researchers and innovators shaping the future of medicine—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a comprehensive operational framework for handling Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (CAS No. 200185-91-7). Our philosophy is that true safety emerges from a deep understanding of the risks, enabling proactive and intelligent implementation of control measures. This document outlines the rationale behind each procedural step, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Assessment: Understanding the 'Why'
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific chemical's hazard profile is paramount. Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is not merely a reagent; it is a complex molecule whose reactivity and potential biological effects demand respect.
GHS Hazard Classification:
The Globally Harmonized System (GHS) provides the foundational safety information for this compound.[1]
Hazard Class
Code
Statement
Acute Toxicity, Oral
H302
Harmful if swallowed
Skin Corrosion/Irritation
H315
Causes skin irritation
Serious Eye Damage/Irritation
H319
Causes serious eye irritation
Specific Target Organ Toxicity
H335
May cause respiratory irritation
Structural and Toxicological Context:
Beyond the immediate GHS classifications, the chemical structure itself—a brominated benzofuran—serves as a critical warning. Brominated dibenzofurans are structurally related to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs), which are notorious for their toxicity.[2] Research has shown that brominated dibenzofurans can bind to the aryl-hydrocarbon receptor (AhR) with potency comparable to their chlorinated analogs, potentially leading to a range of adverse health effects, including developmental and immunological toxicities.[3][4] While the toxicity of this specific molecule has not been fully characterized, it is scientifically prudent to treat it with the caution afforded to this chemical class.[5] The presence of the bromine atom also necessitates specific disposal procedures for halogenated organic compounds.[6][7]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic process that adapts to the specific task and associated risks. The following protocol is designed to provide a clear, tiered approach to protection.
PPE Selection Matrix
Task
Minimum Required PPE
Rationale and Key Considerations
Unpacking & Storage
• Lab Coat• Safety Glasses• Nitrile Gloves
Protects against contamination from potentially compromised packaging.
Weighing (Solid)
• Lab Coat• Chemical Splash Goggles• Nitrile Gloves
Critical Control: Must be performed in a chemical fume hood or ventilated balance enclosure to mitigate inhalation risk (H335).[8] Goggles provide superior protection from airborne particulates compared to safety glasses.
Solution Preparation & Transfers
• Lab Coat• Chemical Splash Goggles• Nitrile Gloves (Consider double-gloving)
Protects against splashes and direct skin contact (H315, H319). Double-gloving is recommended for extended handling or when using organic solvents.
Reaction Work-up & Purification
• Lab Coat• Chemical Splash Goggles• Face Shield (worn over goggles)• Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)
Required for any operation with a heightened risk of splashes, sprays, or energetic reactions, especially when working with larger volumes or under pressure/vacuum.[9]
Spill Cleanup & Waste Handling
• Lab Coat• Chemical Splash Goggles• Chemical-Resistant Gloves
Protects against direct contact with concentrated waste material.
Mandatory Attire: In all laboratory areas where this chemical is handled, full-length pants (or equivalent) and closed-toe, non-perforated shoes are required to protect the skin from potential spills.[5][10]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.
Caption: PPE selection workflow based on experimental task.
Adherence to a meticulous, step-by-step protocol is essential for minimizing exposure and preventing accidents.
A. Receiving and Storage Protocol
Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.
Labeling: Ensure the manufacturer's label is intact and legible.
Storage: Store the compound in a cool, dry, and well-ventilated area.[11] Keep the container tightly sealed.[1]
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent accidental reactions.[6][12]
B. Weighing and Solution Preparation Protocol
Prepare Workspace: Designate a specific area within a certified chemical fume hood for handling this compound.[8]
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.
Tare Vessel: Place a clean, compatible receiving vessel on the analytical balance within the fume hood or ventilated enclosure and tare the weight.
Transfer Solid: Using a clean spatula, carefully transfer the desired amount of Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate from the stock bottle to the tared vessel. Avoid creating dust.
Seal and Clean: Promptly and securely close the stock bottle. Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as halogenated waste.
Dissolution: Add the desired solvent to the vessel containing the compound, ensuring the process is performed well within the fume hood.
C. Spill Response Protocol
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact your institution's safety office.
Contain: For small, manageable spills, prevent the spread by encircling the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[11]
Absorb and Collect: Carefully cover and absorb the spilled material. Using non-sparking tools, scoop the absorbed material into a designated, labeled hazardous waste container.[11][13]
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. Collect all cleaning materials as hazardous waste.
Restock: Replenish the contents of the spill kit.
D. First Aid Measures
Exposure Route
Immediate Action
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
Inhalation
Move the person to fresh air and keep them comfortable for breathing.[13] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention and have the product container or label at hand.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are legal and ethical responsibilities. As a halogenated compound, this substance requires specific handling.
Waste Segregation: All waste containing Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate must be collected in a dedicated "Halogenated Organic Waste" container.[6][14] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[7][15]
Container Requirements: Use a robust, leak-proof container with a secure, vapor-tight lid that is compatible with the chemical and any solvents used.[6]
Labeling: Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[6][7] The label must clearly list all chemical constituents by their full name and approximate percentages.
Contaminated Materials: All disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, spill cleanup materials) must be disposed of in a sealed bag or container labeled as solid halogenated hazardous waste.[15]
Waste Disposal Decision Workflow
Caption: Decision workflow for proper waste segregation and disposal.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate, ensuring the well-being of your research team and the integrity of your work.
References
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
Actylis Lab Solutions. (n.d.).
University of California, Berkeley. (n.d.). Lab Safety. Berkeley EH&S.
NextSDS. (n.d.).
University of California, Los Angeles. (2024, January 23). Lab Safety Rules and Guidelines.
Sigma-Aldrich. (n.d.).
Birnbaum, L. S. (1991). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed.
Temple University. (2021, October). Halogenated Solvents in Laboratories.